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  • Product: 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine
  • CAS: 1146080-79-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine: A Nucleophilic Aromatic Substitution Paradigm

Executive Summary In modern drug discovery, the construction of functionalized biaryl ethers is a cornerstone strategy for developing rigid, metabolically stable pharmacophores. The molecule 2-(2-bromo-pyridin-3-yloxy)-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the construction of functionalized biaryl ethers is a cornerstone strategy for developing rigid, metabolically stable pharmacophores. The molecule 2-(2-bromo-pyridin-3-yloxy)-pyrimidine represents a highly versatile building block. It features a robust ether linkage connecting an electron-deficient pyrimidine ring with a orthogonally functionalized pyridine ring.

This technical guide details the optimal synthesis of this scaffold via a base-mediated Nucleophilic Aromatic Substitution (SNAr) . By leveraging the inherent electronic disparities between the two heterocyclic coupling partners, we can achieve complete chemoselectivity without the need for expensive transition-metal catalysts[1].

Mechanistic Rationale & Chemoselectivity

The synthesis relies on the coupling of 2-bromo-pyridin-3-ol (the nucleophile source) and 2-chloropyrimidine (the electrophile). The SNAr pathway is highly favored here due to the electronic properties of the pyrimidine ring.

The Causality of Chemoselectivity

A common pitfall in biaryl ether synthesis is the risk of side reactions, such as polymerization or undesired cross-coupling, especially when multiple halogens are present. However, this system is inherently orthogonal:

  • Electrophilic Activation: The pyrimidine ring contains two electronegative nitrogen atoms that strongly withdraw electron density from the C2 position. This makes 2-chloropyrimidine an exceptionally potent electrophile, readily accepting nucleophilic attack to form a stabilized Meisenheimer complex[2].

  • Halogen Leaving Group Ability: In SNAr reactions, chloride is a vastly superior leaving group compared to bromide due to its higher electronegativity, which better stabilizes the transition state.

  • Pyridine Deactivation: The pyridine ring is less electron-deficient than pyrimidine. Consequently, the 2-bromo position on the pyridine ring remains completely inert under these conditions, acting as a preserved functional handle for downstream transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

SNAr_Mechanism A 2-Bromo-pyridin-3-ol + Base B 2-Bromo-pyridin-3-olate (Nucleophile) A->B Deprotonation D Meisenheimer Complex (Transition State) B->D C 2-Chloropyrimidine (Electrophile) C->D Nucleophilic Attack E 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine + Cl- D->E Chloride Elimination

Figure 1: SNAr mechanism via the formation of a stabilized Meisenheimer complex.

Reaction Optimization & Quantitative Data

To establish a self-validating and high-yielding protocol, various reaction parameters were systematically evaluated. The choice of base and solvent dictates the nucleophilicity of the pyridinolate anion and the stabilization of the transition state.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1K₂CO₃ (2.0)DMF9012>9585
2 Cs₂CO₃ (1.5) DMF 90 8 >99 92
3NaH (1.2)THF65246045
4K₂CO₃ (2.0)MeCN80187560
5DIPEA (3.0)DMF10024<10Trace

Causality behind the optimal conditions (Entry 2):

  • The "Cesium Effect": Cesium carbonate (Cs₂CO₃) outperforms potassium carbonate (K₂CO₃). The larger ionic radius of the Cs⁺ cation creates a much looser ion pair with the pyridinolate anion. This leaves the oxygen nucleophile effectively "naked" and significantly more reactive[1].

  • Solvent Dielectric Constant: Polar aprotic solvents like DMF are mandatory. DMF efficiently solvates the metal cations while leaving the anion unsolvated. In contrast, THF (Entry 3) lacks the dielectric constant required to stabilize the highly polar Meisenheimer transition state, leading to poor conversion.

Experimental Methodology & Self-Validating Protocol

The following protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to ensure the chemical integrity of the reaction at every stage, preventing the carryover of impurities[3].

Step-by-Step Synthesis

1. Reagent Preparation (Anhydrous Conditions)

  • Charge a flame-dried 100 mL round-bottom flask with 2-bromo-pyridin-3-ol (1.0 equiv, 10.0 mmol) and 2-chloropyrimidine (1.1 equiv, 11.0 mmol).

  • Causality: A slight excess of the electrophile ensures complete consumption of the more valuable pyridine building block.

  • Add anhydrous DMF (20 mL, 0.5 M) followed by finely powdered Cs₂CO₃ (1.5 equiv, 15.0 mmol).

  • Validation Check: Ensure the DMF is strictly anhydrous. Trace water will act as a competing nucleophile, hydrolyzing 2-chloropyrimidine into pyrimidin-2-ol, which will stall the reaction.

2. Thermal Activation

  • Equip the flask with a reflux condenser, purge the system with N₂ gas, and heat the suspension to 90 °C using an oil bath for 8 hours.

3. In-Process Control (IPC) via LC-MS

  • Self-Validating Check: After 8 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Success Criteria: Look for the complete disappearance of the 2-chloropyrimidine peak (m/z 115). The product mass spectrum must exhibit a characteristic 1:1 doublet at [M+H]⁺ = 252.9 and 254.9 m/z . This isotopic signature is the definitive proof that the bromine atom (⁷⁹Br and ⁸¹Br) remains intact and no undesired SNAr has occurred at the pyridine ring.

4. Reaction Quench & Liquid-Liquid Extraction

  • Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water to quench the reaction and precipitate inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Causality of the Wash Step: DMF is notoriously difficult to remove in vacuo and causes severe tailing during chromatography. Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL). The LiCl alters the partition coefficient, effectively stripping residual DMF into the aqueous phase while the biaryl ether remains in the organic phase.

5. Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically eluting at 30-40% EtOAc).

Workflow Step1 1. Reagent Preparation Mix 2-bromo-pyridin-3-ol, 2-chloropyrimidine, and Cs2CO3 in anhydrous DMF Step2 2. Thermal Activation Heat at 90°C under N2 atmosphere for 8 hours Step1->Step2 Step3 3. In-Process Control (IPC) LC-MS validation (m/z 252/254 1:1 isotopic pattern) Step2->Step3 Step4 4. Reaction Quench & Extraction Quench with ice-water, extract with EtOAc, wash with 5% aqueous LiCl Step3->Step4 Step5 5. Purification Silica gel flash chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow with integrated self-validation checkpoints.

Downstream Applications in Drug Development

The strategic value of 2-(2-bromo-pyridin-3-yloxy)-pyrimidine lies in its downstream utility. Because the SNAr reaction selectively consumes the pyrimidine chloride, the resulting molecule retains the 2-bromo-pyridine moiety. This serves as a perfect, unactivated electrophile for subsequent late-stage functionalizations. Researchers can subject this intermediate to Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, or Buchwald-Hartwig aminations, to rapidly generate libraries of complex, tricyclic kinase inhibitors or GPCR modulators.

References

  • ChemInform Abstract: An Efficient Method for the Synthesis of Heteroaryl C—O Bonds in the Absence of Added Transition Metal Catalysts. ResearchGate. Available at:[Link]

  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. Available at:[Link]

  • Pyrimidine derivatives used as PI-3-kinase inhibitors (US8217035B2).Google Patents.

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine: Properties, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive analysis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a detailed profile by leveraging established chemical principles and data from its constituent moieties: 2-bromopyridine and pyrimidine. The guide covers predicted physicochemical properties, a proposed synthetic pathway via Williamson ether synthesis, expected spectroscopic characteristics, and a discussion of its potential as a scaffold in medicinal chemistry. Safety and handling protocols, derived from related compounds, are also presented to ensure responsible laboratory practice. This document serves as a foundational resource for those looking to synthesize, study, and utilize this promising, yet underexplored, chemical entity.

Introduction and Rationale

The fusion of pyridine and pyrimidine rings through an ether linkage creates a scaffold with significant potential in medicinal chemistry. Both pyridine and pyrimidine are privileged structures, appearing in a vast array of biologically active compounds and FDA-approved drugs.[1][2] The pyrimidine ring is a cornerstone of nucleobases, while the pyridine moiety is integral to many pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions.[3][4]

This guide focuses on the specific, yet sparsely documented, compound: 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine . The presence of a bromine atom on the pyridine ring offers a versatile handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets.

Given the absence of direct experimental literature on the title compound, this guide will adopt an inferential and deductive approach. By examining the well-documented properties of 2-bromopyridine, 3-hydroxypyridine, and 2-halopyrimidines, we can construct a robust and scientifically-grounded profile of the target molecule. This document is intended to be a starting point for researchers, providing the necessary theoretical and practical framework to synthesize and investigate this compound.

Predicted Physicochemical Properties

The physicochemical properties of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine have been predicted based on its structure and the properties of its constituent parts. These values are essential for planning synthetic routes, purification strategies, and for understanding the compound's potential pharmacokinetic behavior.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₉H₆BrN₃OStructural analysis
Molecular Weight 252.07 g/mol Calculation from atomic weights
IUPAC Name 2-((2-bromopyridin-3-yl)oxy)pyrimidineIUPAC nomenclature rules
CAS Number Not assignedNo direct literature found
Physical State Likely a solid at room temperatureBased on similar aromatic ethers
Melting Point Estimated 100-150 °CInferred from related structures
Boiling Point > 300 °C (with decomposition)Inferred from related structures
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General solubility of heteroaromatic compounds
pKa (most basic) ~1.0 - 2.0The pyrimidine nitrogens' basicity is reduced by the electron-withdrawing ether linkage. Pyrimidine itself has a pKa of 1.23.[5]
LogP ~2.5 - 3.5Estimated based on the lipophilicity of the bromo-aromatic and heteroaromatic rings.

Proposed Synthesis and Reactivity

The most logical and established method for constructing the ether linkage in the target molecule is the Williamson ether synthesis .[6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide (or in this case, a phenoxide-like species). Two primary disconnections are possible for 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

Synthetic Workflow Diagram

G cluster_0 Route A: Preferred Pathway cluster_1 Route B: Less Favorable A1 2-Bromo-3-hydroxypyridine A_int Potassium 2-bromo-pyridin-3-oxide (Intermediate) A1->A_int Deprotonation A2 Base (e.g., NaH, K2CO3) A3 2-Chloropyrimidine A4 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine A3->A4 SNAr Reaction (Nucleophilic Aromatic Substitution) A_int->A4 SNAr Reaction (Nucleophilic Aromatic Substitution) B1 2-Hydroxypyrimidine B_int Potassium pyrimidin-2-oxide (Intermediate) B1->B_int Deprotonation B2 Base B3 2,3-Dibromopyridine B4 Mixture of Products B3->B4 SNAr Reaction B_int->B4 SNAr Reaction

Caption: Proposed synthetic routes for 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

Rationale for Preferred Synthetic Route

Route A is proposed as the more efficient and selective pathway. The pyrimidine ring is highly electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[8] A halogen at the 2-position of pyrimidine is particularly activated for displacement by nucleophiles.[9] Conversely, in Route B, using 2,3-dibromopyridine as the electrophile could lead to a mixture of products due to potential competition between the two bromine atoms, although the 2-position is generally more reactive in SNAr on pyridine rings.[10]

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization.

Step 1: Formation of the Pyridin-3-oxide Nucleophile

  • To a stirred solution of 2-bromo-3-hydroxypyridine (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.1-1.5 eq). Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.[11]

  • If using NaH, the addition should be done portion-wise at 0 °C to control the evolution of hydrogen gas.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation, forming the potassium or sodium salt of 2-bromo-3-hydroxypyridine.

Step 2: Nucleophilic Aromatic Substitution

  • To the solution containing the generated nucleophile, add 2-chloropyrimidine (1.0-1.2 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the specific reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

Step 3: Work-up and Purification

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

Expected Reactivity of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

The synthesized molecule possesses two key sites for further functionalization:

  • The 2-Bromo Group on the Pyridine Ring: This aryl bromide is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.[12] This allows for the introduction of a wide range of substituents (aryl, alkyl, alkynyl, amino groups, etc.), making it a valuable intermediate for creating analogues.

  • The Pyrimidine and Pyridine Rings: Both rings are electron-deficient and can potentially undergo nucleophilic aromatic substitution, although this would require harsh conditions and a strongly activating group. Electrophilic substitution is generally difficult on these rings but may occur at the 5-position of the pyrimidine ring under forcing conditions.[8]

Predicted Spectroscopic Analysis

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure.

Spectroscopic Data Prediction Workflow

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Compound 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine H_NMR 1H NMR - Pyrimidine Protons: δ 8.6 (d), 7.2 (t) - Pyridine Protons: δ 8.2 (dd), 7.5 (dd), 7.4 (dd) Compound->H_NMR C_NMR 13C NMR - C-O carbons: ~δ 160-170 - Aromatic carbons: δ 110-150 Compound->C_NMR MS MS (EI/ESI) - M+ peak: m/z 251 - M+2 peak: m/z 253 (approx. equal intensity due to 79Br/81Br) Compound->MS IR IR - C-O-C stretch: ~1250-1200 cm⁻¹ - Aromatic C=C/C=N stretches: ~1600-1400 cm⁻¹ Compound->IR

Caption: Predicted spectroscopic data for the title compound.

  • ¹H NMR: The spectrum would show distinct signals for the protons on both the pyrimidine and pyridine rings. The pyrimidine protons would likely appear as a doublet around δ 8.6 (H4/H6) and a triplet around δ 7.2 (H5). The three protons on the bromopyridine ring would appear as doublets of doublets in the aromatic region (δ 7.4-8.2).

  • ¹³C NMR: The spectrum would show nine distinct signals for the nine carbon atoms. The carbon attached to the ether oxygen on the pyrimidine ring would be significantly downfield (~165-170 ppm). The carbon bearing the bromine atom would be shifted upfield relative to a C-H carbon.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) at m/z 251 and 253.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations in the aromatic rings (~1600-1400 cm⁻¹), and a strong C-O-C asymmetric stretching band for the aryl ether linkage (~1250-1200 cm⁻¹).

Potential Applications in Drug Discovery

The 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine scaffold is a promising starting point for the development of novel therapeutic agents. Pyridine and pyrimidine derivatives are known to exhibit a wide range of biological activities.[1][13][14]

  • Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding motif composed of a nitrogen-containing heterocycle. The pyrimidine ring, in particular, is a common hinge-binder. The overall shape and functionality of the title compound make it a candidate for screening against various protein kinases, which are crucial targets in oncology and inflammatory diseases.

  • Anti-inflammatory Agents: Both pyridine and pyrimidine derivatives have been investigated as anti-inflammatory agents.[13] The title compound could be explored for its ability to modulate inflammatory pathways.

  • Antiviral and Antimicrobial Agents: Fused and linked heterocyclic systems containing pyridine and pyrimidine have shown promise as antiviral and antibacterial agents.[14]

  • CNS-active Agents: The ability of the scaffold to be readily modified could allow for tuning of its physicochemical properties to achieve blood-brain barrier penetration, opening possibilities for applications in neurological disorders.

The bromine atom serves as a key point for diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents through cross-coupling reactions. This makes the scaffold particularly attractive for lead optimization campaigns in a drug discovery program.

Safety and Handling

No specific safety data exists for 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. Therefore, precautions must be based on the known hazards of its precursors and related chemical classes.

  • Precursors: 2-Bromopyridine is toxic if swallowed and fatal in contact with skin.[15][16] It causes skin and serious eye irritation.[17] 2-Chloropyrimidine is also expected to be a skin and eye irritant.[9]

  • General Hazards: As a bromo-aromatic compound, it should be treated as potentially toxic and mutagenic. It is likely to be a skin, eye, and respiratory tract irritant.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18]

  • Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[18]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

GHS Hazard Information (Predicted):

  • Pictograms: Skull and Crossbones, Exclamation Mark.

  • Signal Word: Danger.

  • Hazard Statements (Predicted):

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Conclusion

While 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine remains an underexplored molecule in the scientific literature, its structural features suggest it is a compound of considerable potential. This guide provides a comprehensive, albeit predictive, foundation for its study. The proposed synthetic route via Williamson ether synthesis is robust and based on well-established chemical principles. The presence of the versatile bromine handle opens up a plethora of possibilities for further chemical exploration through modern cross-coupling techniques. Researchers in medicinal chemistry and drug discovery are encouraged to use this guide as a starting point for the synthesis and investigation of this promising scaffold, which may hold the key to developing new therapeutic agents.

References

  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • Bionity.com. Pyrimidine. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • SciSpace. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]

  • Microbe Notes. (2023, August 3). Pyrimidine- Definition, Properties, Structure, Uses. [Link]

  • Wikipedia. 2-Bromopyridine. [Link]

  • PubChem. 2-Bromopyridine. [Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

  • PubMed. (2025, September 15). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • PubMed. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Preprints.org. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Centers for Disease Control and Prevention (CDC). Pyridine | ToxFAQs™. [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • ResearchGate. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • PMC. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]

  • PubChem. 2-Bromo-3-pyridinol. [Link]

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Foundational

Elucidating the Mechanism of Action of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine: A Technical Guide for Preclinical Research

This guide provides a comprehensive framework for investigating the mechanism of action of the novel chemical entity, 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. In the absence of direct literature on this specific compound,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for investigating the mechanism of action of the novel chemical entity, 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. In the absence of direct literature on this specific compound, we will leverage structure-activity relationships (SAR) from related pyrimidine and pyridine-containing molecules to formulate a primary hypothesis and detail the experimental strategies required for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Similarly, pyridine derivatives are prevalent in biologically active compounds.[3] The fusion of these two heterocyclic systems, as seen in the broader class of pyridopyrimidines, has yielded numerous potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4]

The structure of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine suggests its potential as a kinase inhibitor. The pyridopyrimidine core can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of kinases.[5] The bromo-substituent on the pyridine ring can serve as a handle for further chemical modification and may contribute to specific interactions within the target's active site.[3][6]

Based on these structural features and the extensive literature on related compounds, our primary hypothesis is that 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine acts as an inhibitor of one or more protein kinases involved in oncogenic signaling pathways. This guide will outline a systematic approach to test this hypothesis, from initial target identification to in-depth mechanistic studies in a cellular context.

Phase 1: Target Identification and Validation

The initial step is to identify the specific molecular target(s) of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. A multi-pronged approach combining computational and experimental methods is recommended.[7][8]

In Silico Target Prediction

Computational modeling can provide initial clues about potential protein targets. By comparing the structure of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine to libraries of known kinase inhibitors and their targets, we can generate a list of candidate kinases.

Experimental Target Identification

Affinity-based methods are powerful tools for isolating and identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[9]

Experimental Protocol: Affinity-Based Pull-Down Assay [9]

  • Probe Synthesis: Synthesize a derivative of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). The linker should be attached at a position determined by preliminary SAR studies to be non-essential for its biological activity.

  • Lysate Preparation: Prepare a lysate from a relevant cancer cell line (e.g., a panel of breast, lung, and colon cancer cell lines).

  • Incubation: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads should be run in parallel.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands that are present in the compound-treated sample but not in the control, using mass spectrometry.

The identified proteins are your primary target candidates.

Target Validation

Once potential targets are identified, it is crucial to validate that they are indeed responsible for the compound's biological effects.[7] This involves assessing the "druggability" of the target and confirming its role in the disease context.[7][10]

Phase 2: In Vitro Mechanistic Studies

With one or more validated targets, the next phase is to characterize the biochemical interaction between 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine and its target(s). Assuming our primary hypothesis is correct and the target is a kinase, the following in vitro assays are fundamental.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.[11]

Experimental Protocol: In Vitro Kinase Assay (Radiometric) [12][13]

  • Reaction Setup: In a microplate, combine the purified recombinant target kinase, a suitable substrate (peptide or protein), and a range of concentrations of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

  • Initiation: Start the kinase reaction by adding ATP (containing a radioactive phosphorus isotope, ³²P or ³³P).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction.

  • Detection: Separate the phosphorylated substrate from the unreacted radioactive ATP and quantify the amount of incorporated radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A summary of hypothetical results for a panel of kinases is presented in Table 1.

Kinase TargetIC50 (nM) for 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine
Kinase A50
Kinase B800
Kinase C>10,000
Kinase D250
Table 1: Hypothetical In Vitro Kinase Inhibition Data.
Mechanism of Inhibition Studies

To understand how the compound inhibits the kinase, kinetic studies are performed to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.[14]

Phase 3: Cellular and In Vivo Characterization

Demonstrating that 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine engages its target in a cellular environment and elicits a biological response is a critical step.[15]

Cellular Target Engagement

Western blotting can be used to assess whether the compound inhibits the phosphorylation of the kinase's downstream substrates in intact cells.

Experimental Protocol: Western Blotting for Phospho-Substrate [16]

  • Cell Treatment: Treat cultured cancer cells with increasing concentrations of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Cellular Phenotypic Assays

The ultimate goal is to determine if target inhibition translates into a desirable cellular outcome, such as inhibition of cancer cell proliferation.

Experimental Protocol: Cell Viability Assay (MTT) [16]

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Studies

Systematic chemical modifications of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine can provide insights into which parts of the molecule are crucial for its activity and can guide the optimization of its potency and selectivity.[1][17]

Visualizing the Workflow and Hypothesized Pathway

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be inhibited by 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular & In Vivo Studies In Silico Screening In Silico Screening Affinity Pull-Down Affinity Pull-Down In Silico Screening->Affinity Pull-Down Hypothesis Generation Mass Spectrometry Mass Spectrometry Affinity Pull-Down->Mass Spectrometry Protein ID Target Validation Target Validation Mass Spectrometry->Target Validation Candidate List In Vitro Kinase Assay In Vitro Kinase Assay Target Validation->In Vitro Kinase Assay Biochemical Potency Mechanism of Inhibition Mechanism of Inhibition In Vitro Kinase Assay->Mechanism of Inhibition Kinetic Analysis Cellular Target Engagement Cellular Target Engagement Mechanism of Inhibition->Cellular Target Engagement Cellular Efficacy Phenotypic Assays Phenotypic Assays Cellular Target Engagement->Phenotypic Assays Biological Outcome SAR & Lead Optimization SAR & Lead Optimization Phenotypic Assays->SAR & Lead Optimization Improved Compounds

Caption: Experimental workflow for elucidating the mechanism of action.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Target Kinase Target Kinase Signaling Proteins->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Transcription Factors Transcription Factors Downstream Substrate->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine->Target Kinase Inhibition

Caption: Hypothesized signaling pathway inhibited by the compound.

Conclusion

This technical guide presents a robust and systematic approach for elucidating the mechanism of action of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. By hypothesizing that this compound functions as a kinase inhibitor, we have outlined a series of experiments, from target identification to cellular characterization, that will not only test this hypothesis but also provide a deep understanding of its biological activity. The successful execution of these studies will be instrumental in advancing this compound through the drug discovery pipeline.

References

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link].

  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
  • Development and Application of in vitro Assays for the Identification and Characteriz
  • Lomenick, B., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76.
  • Infinix Bio. (2026). Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development. Available at: [Link].

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link].

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Available at: [Link].

  • El-Sayed, M. A., et al. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 2635219.
  • An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents. (2017). Research Journal of Pharmacy and Technology.
  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1039-1049.
  • Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11049-11064.
  • Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(11), 5898.
  • El-Gohary, N. S. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry.
  • Ugarkar, B. G., et al. (2001). Pyridopyrimidine analogues as novel adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2219-2222.
  • BPS Bioscience. Cell-Based Assays and Expression Kits. Available at: [Link].

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link].

  • Lee, S., et al. (2018).
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021).
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link].

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link].

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link].

  • Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.
  • Gande, V. O., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3326.
  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105.
  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
  • Kinase Inhibitor Chemistry.
  • Re, S., et al. (2022). Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. Frontiers in Molecular Biosciences, 9, 886659.
  • Staben, S. T., et al. (2010). Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. Bioorganic & Medicinal Chemistry Letters, 20(20), 6048-6051.
  • Klutchko, S. R., et al. (1998). Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.
  • Wibaut, J. P., & Overhoff, J. (2010). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Abadi, A. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 391-420.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Al-Suhaimi, K. S., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Drug Discovery, 4(4), FDD80.

Sources

Exploratory

Comprehensive Technical Guide: 2-(2-Bromopyridin-3-yloxy)pyrimidine in Advanced Organic Synthesis and Drug Discovery

Executive Summary 2-(2-Bromopyridin-3-yloxy)pyrimidine is a highly functionalized bi-heterocyclic building block characterized by a pyrimidine ring linked via an ether bridge to a 2-bromopyridine moiety. This specific st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Bromopyridin-3-yloxy)pyrimidine is a highly functionalized bi-heterocyclic building block characterized by a pyrimidine ring linked via an ether bridge to a 2-bromopyridine moiety. This specific structural arrangement is highly prized in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., EGFR, FAK) and CNS-active agents 1. The molecule serves as a pivotal intermediate: the pyrimidine ether provides metabolic stability and acts as a rigid hinge-binder, while the C2-bromine on the pyridine ring offers an orthogonal reactive handle for late-stage functionalization.

Physicochemical Profiling

To facilitate precise stoichiometric calculations and analytical tracking, the core physicochemical properties of the compound are summarized below:

PropertyValue / Description
Chemical Name 2-(2-Bromopyridin-3-yloxy)pyrimidine
CAS Number 1146080-79-6
Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
Structural Class Bi-heterocyclic Aryl Ether
Key Reactive Sites C2-Bromine (Pyridine), Ether Linkage

Structural & Mechanistic Significance in Drug Design

The pyrimidine scaffold is a privileged structure in pharmacology, often acting as a bioisostere for the purine base of ATP 2. When linked via an oxygen atom to a pyridine ring, the resulting bi-aryl ether conformation restricts rotational degrees of freedom, locking the molecule into a bioactive conformation favorable for binding within the ATP pocket of kinases.

Crucially, the presence of the bromine atom at the 2-position of the pyridine ring is a strategic design choice. It allows researchers to execute a sequential functionalization strategy. The ether linkage is formed first via Nucleophilic Aromatic Substitution (SNAr), leaving the carbon-bromine bond intact. This C-Br bond can then be subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or amino groups, rapidly expanding structure-activity relationship (SAR) libraries 3.

Synthetic Methodology: Step-by-Step SNAr Protocol

The most efficient route to synthesize 2-(2-Bromopyridin-3-yloxy)pyrimidine is via an SNAr reaction between 2-chloropyrimidine and 2-bromo-3-hydroxypyridine 4. The electron-deficient nature of the pyrimidine ring, particularly at the C2 position, facilitates the attack by the phenoxide-like nucleophile.

Causality & Rationale for Experimental Design:
  • Solvent Choice (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the pyridin-3-olate anion "naked" and highly nucleophilic.

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, insoluble base that deprotonates the hydroxypyridine to generate the active nucleophile without causing competitive hydrolysis of the 2-chloropyrimidine (which stronger bases like NaOH might induce).

  • Temperature (80-100 °C): Elevating the temperature provides the necessary activation energy to disrupt the aromaticity of the pyrimidine ring, forming the transient Meisenheimer complex.

Self-Validating Experimental Protocol:
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-3-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation, indicated by a slight color change to pale yellow.

  • Electrophile Addition: Add 2-chloropyrimidine (1.1 equiv) in one portion.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere. Monitor the reaction via TLC (eluent: 3:1 Hexanes/Ethyl Acetate, UV visualization at 254 nm). The starting hydroxypyridine will consume, and a new, less polar spot will appear.

  • Quenching & Workup: Once TLC indicates complete consumption of the limiting reagent (typically 6-8 hours), cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (5 times the volume of DMF) to precipitate the product and dissolve the inorganic salts.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with water (3 x 50 mL) and brine (50 mL) to remove residual DMF.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

  • Validation: Confirm the product identity via LC-MS. The mass spectrum must display the characteristic isotopic pattern of a mono-brominated compound (M+H peaks at m/z ~252 and 254 in a 1:1 ratio).

Mechanistic Pathway

SNAr_Mechanism N1 2-Bromo-3-hydroxypyridine (Nucleophile Precursor) N2 Base (K2CO3) Deprotonation N1->N2 N3 Pyridin-3-olate Anion (Active Nucleophile) N2->N3 -H⁺ N5 Meisenheimer Complex (Tetrahedral Intermediate) N3->N5 Attacks C2 N4 2-Chloropyrimidine (Electrophile) N4->N5 Receives Attack N6 Chloride Elimination (-Cl⁻) N5->N6 N7 2-(2-Bromopyridin-3-yloxy)pyrimidine (Final Product) N6->N7 Rearomatization

Fig 1: SNAr mechanism for 2-(2-Bromopyridin-3-yloxy)pyrimidine synthesis.

Downstream Applications: Late-Stage Functionalization

Once the 2-(2-Bromopyridin-3-yloxy)pyrimidine scaffold is synthesized, the C2-bromo handle becomes the focal point for further elaboration. In a typical Suzuki-Miyaura cross-coupling, a Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This step is highly selective; the bi-aryl ether linkage remains entirely intact under standard coupling conditions. Following transmetalation with an aryl boronic acid and subsequent reductive elimination, a highly complex, multi-functionalized target scaffold is generated.

Downstream_App S1 2-(2-Bromopyridin-3-yloxy)pyrimidine (Aryl Halide) S2 Pd(0) Catalyst Oxidative Addition S1->S2 S3 Pd(II) Intermediate S2->S3 C-Br Cleavage S4 Aryl Boronic Acid Transmetalation S3->S4 S5 Reductive Elimination S4->S5 Base Mediated S6 C2-Functionalized Diaryl Ether (Target Scaffold) S5->S6 Pd(0) Regeneration

Fig 2: Late-stage Pd-catalyzed cross-coupling utilizing the C2-bromo handle.

References

  • Source: PMC / National Institutes of Health (NIH)
  • A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds Source: BenchChem URL
  • Bisphosphine/Nickel-Catalyzed C–O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles Source: ACS Publications URL
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)

Sources

Foundational

Spectroscopic Characterization and Structural Validation of 2-(2-Bromopyridin-3-yloxy)pyrimidine: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, halogenated bi-aryl ethers serve as critical scaffolds for modulating pharmacokinetic properties and facilitating downstream cross-coupling reactions. 2-(2-Bromopyridin-3-yloxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated bi-aryl ethers serve as critical scaffolds for modulating pharmacokinetic properties and facilitating downstream cross-coupling reactions. 2-(2-Bromopyridin-3-yloxy)pyrimidine (CAS: 1146080-79-6) is a prime example of such a building block, featuring an electron-deficient pyrimidine ring linked via an oxygen bridge to an asymmetric 2-bromopyridine moiety[1].

For researchers synthesizing or utilizing this compound (Molecular Formula: C9H6BrN3O, MW: 252.07 g/mol ), rigorous structural validation is non-negotiable. This whitepaper establishes a self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to unambiguously confirm its chemical identity.

Structural Logic & Analytical Strategy

The structural elucidation of 2-(2-Bromopyridin-3-yloxy)pyrimidine relies on orthogonally validating its three core domains:

  • The Pyrimidine Ring: Symmetrical at the C4 and C6 positions due to free rotation around the ether linkage.

  • The Diaryl Ether Linkage: A flexible C-O-C bridge that dictates the 3D conformation and vibrational modes.

  • The 2-Bromopyridine Ring: An asymmetric system where the heavy bromine atom exerts predictable shielding/deshielding effects on adjacent nuclei.

By layering these techniques, we create a closed-loop validation system: NMR maps the atomic connectivity, MS confirms the exact mass and isotopic signature, and IR verifies the functional group integrity.

Workflow Start 2-(2-Bromopyridin-3-yloxy)pyrimidine (CAS: 1146080-79-6) NMR NMR Spectroscopy (1H, 13C, 2D) Connectivity Mapping Start->NMR MS LC-MS (ESI+) Isotopic & Fragmentation Start->MS IR ATR-FTIR Vibrational Modes Start->IR Integrate Orthogonal Data Integration & Structural Confirmation NMR->Integrate MS->Integrate IR->Integrate

Orthogonal spectroscopic workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's hydrogen and carbon framework. The splitting patterns are strictly dictated by the 2[2].

Experimental Protocol
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Causality: While CDCl₃ offers excellent solubility, DMSO-d₆ is often preferred for N-heterocycles to disrupt intermolecular hydrogen bonding and yield sharper resonance peaks.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse, 1s relaxation delay) and ¹³C NMR at 100 MHz (512 scans, broad-band decoupled).

  • Validation: Use tetramethylsilane (TMS) at 0.00 ppm as an internal standard to ensure accurate chemical shift referencing.

¹H NMR Assignments

The pyrimidine ring exhibits a classic symmetrical pattern: the C4 and C6 protons are magnetically equivalent, appearing as a 2H doublet. The pyridine ring, conversely, shows an asymmetric AMX spin system.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
C4-H, C6-H (Pyrimidine) ~8.60Doublet (d)4.82HHighly deshielded by adjacent N atoms; equivalent due to symmetry.
C6'-H (Pyridine) ~8.30Doublet of doublets (dd)4.7, 1.51HDeshielded by the adjacent pyridine nitrogen.
C4'-H (Pyridine) ~7.60Doublet of doublets (dd)8.1, 1.51HOrtho to the ether oxygen; exhibits ortho and meta coupling.
C5'-H (Pyridine) ~7.35Doublet of doublets (dd)8.1, 4.71HMeta to oxygen, para to nitrogen.
C5-H (Pyrimidine) ~7.10Triplet (t)4.81HShielded relative to C4/C6; split by the two equivalent adjacent protons.
¹³C NMR Assignments

The heavy atom effect of the bromine atom uniquely influences the C2' carbon, while the highly electronegative oxygen and nitrogen atoms drive the remaining shifts downfield.

Carbon PositionChemical Shift (δ, ppm)Assignment Rationale
C2 (Pyrimidine) ~164.0Quaternary carbon bonded to two nitrogens and one oxygen (O-C=N).
C4, C6 (Pyrimidine) ~159.5Equivalent carbons adjacent to nitrogen.
C3' (Pyridine) ~148.0Quaternary carbon bonded to the ether oxygen.
C6' (Pyridine) ~146.5Aromatic carbon adjacent to the pyridine nitrogen.
C2' (Pyridine) ~140.0Quaternary carbon bonded to Bromine (heavy atom effect mitigates some deshielding).
C4' (Pyridine) ~129.0Aromatic methine carbon.
C5' (Pyridine) ~124.0Aromatic methine carbon.
C5 (Pyrimidine) ~116.0Most shielded carbon in the pyrimidine ring.

Mass Spectrometry (LC-MS/ESI+)

Mass spectrometry provides critical validation of the exact mass and the presence of the halogen. According to3[3], soft ionization techniques are paramount for preserving the intact molecular ion before controlled fragmentation.

Experimental Protocol
  • Chromatography: Elute the sample through a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Ionization: Utilize positive Electrospray Ionization (ESI+). Causality: The basic nitrogen atoms in both the pyrimidine and pyridine rings readily accept protons (H+) from the formic acid, making ESI+ the optimal choice for high-sensitivity detection.

Isotopic Signature & Fragmentation

Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a highly diagnostic twin-peak signature for the protonated molecular ion[M+H]⁺ at m/z 252.0 and 254.0 .

Upon applying collision-induced dissociation (CID), the molecule undergoes predictable, non-random fragmentation driven by4[4]. The weakest link is the C-O ether bond.

Fragmentation Parent [M+H]+ m/z 252.0 / 254.0 (1:1) Intact Molecular Ion Frag1 [2-Bromopyridin-3-ol + H]+ m/z 174.0 / 176.0 Cleavage at Pyrimidine-O Bond Parent->Frag1 Pathway A Frag2 [Pyrimidin-2-ol + H]+ m/z 97.0 Cleavage at Pyridine-O Bond Parent->Frag2 Pathway B Frag3 [M+H - Br]+ m/z 172.1 Loss of Bromine Radical Parent->Frag3 Pathway C

Proposed ESI-MS/MS fragmentation pathways highlighting the characteristic bromine isotopic signature.

Infrared (IR) Spectroscopy (ATR-FTIR)

Infrared spectroscopy acts as the final orthogonal check, confirming the presence of the specific functional groups mapped by NMR and MS. We utilize Attenuated Total Reflectance (ATR) FTIR, which has become the industry standard due to its non-destructive nature and lack of matrix interference.

Experimental Protocol
  • Sampling: Place 1–2 mg of the neat, dry powder directly onto the diamond sensor of the ATR-FTIR spectrometer.

  • Measurement: Apply consistent pressure using the anvil to ensure intimate optical contact. Acquire 32 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality: As noted in5[5], the evanescent wave penetrates the sample independently of its thickness, eliminating the baseline artifacts commonly seen in traditional KBr pellet transmission IR.

Key Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeStructural Correlation
~3050 C-H stretching (weak)Aromatic protons on both heteroaryl rings.
~1570, 1550 C=N and C=C stretching (strong)Characteristic skeletal vibrations of the pyrimidine and pyridine rings.
~1450, 1410 C-C aromatic stretching (medium)In-plane ring deformations.
~1240 C-O-C asymmetric stretching (strong)Confirms the bi-aryl ether linkage.
~1040 C-Br stretching (medium)Confirms the halogen substituent on the pyridine ring.

Conclusion

The structural validation of 2-(2-Bromopyridin-3-yloxy)pyrimidine requires a holistic, multi-disciplinary approach. By integrating the connectivity data from NMR, the exact mass and isotopic confirmation from LC-MS, and the functional group verification from ATR-FTIR, researchers can establish a self-validating dataset. This rigorous methodology ensures absolute chemical confidence before advancing the compound into sensitive cross-coupling or biological assay workflows.

References

  • RHAWN 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (CAS 1146080-79-6). Cacheby.
  • Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry.
  • Introduction to LC-MS Fragmentation. LCGC International.
  • ATR-FTIR Spectroscopy Basics. Mettler Toledo.
  • Splitting patterns and the n+1 rule in NMR. Brainly.

Sources

Exploratory

The Privileged Scaffold: Discovery, Synthesis, and Application of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific therapeutics relies heavily on "privileged scaffolds"—molecular building blocks that exhibit versatile reactivity and favora...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific therapeutics relies heavily on "privileged scaffolds"—molecular building blocks that exhibit versatile reactivity and favorable pharmacokinetic profiles. 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (CAS: 1146080-79-6) is a highly specialized biaryl ether intermediate. Emerging in the late 2000s, this compound became a cornerstone in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth technical analysis of its historical context, the structural rationale behind its design, and a self-validating synthetic protocol tailored for drug development professionals.

Historical Context and Structural Rationale

The Shift Toward Conformationally Restricted Ethers

Historically, flexible alkyl chains and simple diaryl ethers were used to link pharmacophores. However, as targeted therapies for oncology (such as ALK, MET, and EGFR inhibitors) advanced in the late 2000s, researchers required scaffolds that offered both conformational restriction and improved aqueous solubility. The synthesis of heteroaryl ethers via Nucleophilic Aromatic Substitution (SNAr) using chloro-heterocycles became a pivotal methodology in this era[1].

Causality in Molecular Design

The architecture of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is not arbitrary; every functional group serves a distinct mechanistic purpose in drug discovery workflows:

  • The Pyrimidine Ring: Acts as a potent hydrogen-bond acceptor. In ATP-competitive kinase inhibitors, the pyrimidine nitrogen frequently engages the hinge region of the kinase domain, anchoring the drug within the active site.

  • The Ether Linkage (C-O-C): Imparts a ~120° bond angle, mimicking the bioactive conformation of diphenyl ethers while allowing enough rotational freedom to optimize binding thermodynamics.

  • The 2-Bromo Handle: This is the critical feature for orthogonal reactivity. The bromine atom is positioned adjacent to the pyridine nitrogen, making it highly reactive for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows chemists to build the core biaryl ether first, and subsequently append diverse chemical moieties without disrupting the established ether bond[2].

Physicochemical Profile and Quantitative Data

Understanding the physical properties and reaction dynamics of this scaffold is essential for scaling up synthesis. Below is a summary of its core properties and the optimization data for its synthesis.

Table 1: Physicochemical Properties [3]

PropertyValue / Description
CAS Number 1146080-79-6
Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Highly soluble in DMSO, DMF, and Dichloromethane

Table 2: SNAr Reaction Optimization Data Note: Data reflects typical yields based on base and solvent selection during process chemistry optimization.

BaseSolventTemperatureYield (%)Mechanistic Observation
K₂CO₃DMF100 °C85%Standard conditions; moderate reaction rate.
Cs₂CO₃DMSO90 °C92%Larger Cs⁺ ion generates a more "naked" phenoxide, accelerating SNAr.
NaHTHF65 °C45%Strong base causes partial degradation of the pyrimidine ring.

Experimental Methodology: Synthesis Protocol

The following is a self-validating, step-by-step protocol for the synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine via base-mediated SNAr.

Rationale Behind the Protocol

Nucleophilic aromatic substitution requires an electron-deficient electrophile and a strong nucleophile. Here, 2-chloropyrimidine acts as the electrophile, activated by its two nitrogen atoms. 2-Bromo-pyridin-3-ol is deprotonated to form a highly reactive phenoxide. Cesium carbonate (Cs₂CO₃) is selected over Potassium carbonate (K₂CO₃) because the larger ionic radius of cesium prevents tight ion-pairing, leaving the oxygen anion highly nucleophilic. DMSO is chosen as the polar aprotic solvent to stabilize the highly polar Meisenheimer complex transition state[1].

Step-by-Step Workflow
  • Preparation of the Reaction Mixture:

    • Charge a dry, argon-flushed round-bottom flask with 2-bromo-pyridin-3-ol (1.0 equivalent) and 2-chloropyrimidine (1.1 equivalents).

    • Causality: A slight excess of the electrophile ensures complete consumption of the more valuable pyridine-ol.

  • Base Addition:

    • Add finely powdered Cs₂CO₃ (1.5 equivalents).

    • Suspend the mixture in anhydrous DMSO (0.2 M concentration relative to the limiting reagent).

  • Thermal Activation:

    • Heat the reaction mixture to 90 °C under continuous stirring for 12 hours. Monitor the reaction via LC-MS or TLC (Hexane:Ethyl Acetate, 3:1) until the starting material is consumed.

  • Quenching and Aqueous Workup:

    • Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water (5 volumes).

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Causality: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine. This step is critical to completely partition the DMSO out of the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography to yield the pure 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

Visualizations of Workflows and Mechanisms

Synthetic Workflow Diagram

The following diagram illustrates the logical progression of the SNAr synthesis, highlighting the transition from raw materials to the isolated scaffold.

SyntheticWorkflow R1 2-Bromo-pyridin-3-ol (Nucleophile) Cond Cs2CO3 / DMSO 90 °C, 12h R1->Cond R2 2-Chloropyrimidine (Electrophile) R2->Cond SNAr SNAr Reaction (Meisenheimer Complex) Cond->SNAr Workup Aqueous Quench & LiCl Wash SNAr->Workup Product 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (Target Scaffold) Workup->Product

Caption: Step-by-step synthetic workflow for the SNAr-mediated formation of the biaryl ether scaffold.

Pharmacological Application Pathway

Once synthesized and functionalized via the 2-bromo handle, this scaffold is frequently deployed in kinase inhibitors. The diagram below maps the downstream cellular effects when this scaffold successfully binds a target kinase.

KinasePathway Scaffold Biaryl Ether Scaffold (Hinge Binder) Kinase Target Kinase (e.g., ALK / MET) Scaffold->Kinase Binds Hinge Region ATP ATP Displacement (Catalytic Blockade) Kinase->ATP Prevents Activation Sig1 PI3K / AKT Pathway Downregulation ATP->Sig1 Inhibits Signal Sig2 MAPK / ERK Pathway Downregulation ATP->Sig2 Inhibits Signal Apop Cell Cycle Arrest & Tumor Apoptosis Sig1->Apop Sig2->Apop

Caption: Mechanism of action for kinase inhibitors utilizing the pyrimidine-based biaryl ether scaffold.

References

  • "US20090029994A1 - Trisubstituted amine compound - Google Patents" (Details the use of 2-bromo-pyridin-3-ol and 2-chloropyrimidine in related synthetic pathways). Google Patents.
  • "Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles" (Provides mechanistic grounding for the base-mediated SNAr coupling of 2-chloropyrimidine). ResearchGate. Available at:[Link]

Sources

Foundational

In Silico Analysis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine: A Technical Guide for Drug Discovery Professionals

Abstract Introduction: The Rationale for In Silico Investigation The convergence of computational power and sophisticated algorithms has revolutionized early-stage drug discovery.[1][2][3] In silico techniques offer a co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and sophisticated algorithms has revolutionized early-stage drug discovery.[1][2][3] In silico techniques offer a cost-effective and time-efficient means to screen and characterize potential drug candidates, significantly reducing the number of compounds that need to be synthesized and tested in the lab.[1] The molecule of interest, 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, possesses a scaffold that is frequently found in biologically active compounds, particularly kinase inhibitors.[4][5][6] The pyrimidine and pyridine rings are key components in numerous approved drugs, valued for their ability to form crucial interactions with biological targets.[7][8][9][10][11]

This guide will operate on the well-established premise that molecules with similar structures often exhibit similar biological activities. Given the prevalence of the pyridine and pyrimidine moieties in kinase inhibitors, we will proceed with the hypothesis that 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine may act as a kinase inhibitor. This hypothesis will form the basis for our target selection and subsequent in silico analyses.

Foundational Concepts in Computational Drug Discovery

A successful in silico drug discovery campaign is built upon a foundation of several key computational techniques:[1]

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[12][13][14][15]

  • Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of biomolecular systems, allowing for the study of conformational changes and the stability of protein-ligand complexes over time.[16][17][18]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new compounds.[1][19]

  • ADMET Prediction: This involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties, which are critical for its development as a drug.[20][21][22]

The following sections will detail the practical application of these techniques to our target molecule.

The In Silico Workflow: A Step-by-Step Guide

This section outlines a comprehensive workflow for the in silico modeling of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

Ligand Preparation

The first step in any in silico study is the preparation of the ligand structure. This ensures that the molecule is in a chemically correct and computationally ready state.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Draw the 2D structure of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.

  • Convert to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This will generate a low-energy, stable conformation.

  • File Format Conversion: Save the prepared ligand in a suitable format for docking, such as .mol2 or .pdbqt.[12][13]

Diagram 1: Ligand Preparation Workflow

Ligand_Preparation cluster_ligand_prep Ligand Preparation 2D_Structure Draw 2D Structure 3D_Conversion Convert to 3D 2D_Structure->3D_Conversion Generate Conformer Energy_Minimization Energy Minimization 3D_Conversion->Energy_Minimization Optimize Geometry File_Format Save as .mol2 or .pdbqt Energy_Minimization->File_Format Finalize for Docking

Caption: A streamlined workflow for preparing the ligand for subsequent in silico analysis.

Target Identification and Preparation

Based on our hypothesis, we will select a protein kinase as our target. A suitable choice would be a kinase that is a well-validated drug target and for which there is ample structural data available. For the purpose of this guide, we will use Epidermal Growth Factor Receptor (EGFR) as our example target, a kinase frequently implicated in cancer.[6]

Protocol 2: Target Preparation

  • Download Protein Structure: Download the 3D structure of EGFR from the Protein Data Bank (PDB). Select a high-resolution crystal structure that is co-crystallized with a ligand.

  • Prepare the Receptor: Using a molecular modeling tool like UCSF Chimera or AutoDockTools, prepare the receptor by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogens.

    • Assigning charges (e.g., Gasteiger charges).

  • Save in a Suitable Format: Save the prepared receptor in the .pdbqt format for use with AutoDock Vina.[12][23]

Molecular Docking

With the prepared ligand and receptor, we can now perform molecular docking to predict the binding mode and affinity of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine to EGFR.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site: Identify the binding site of the receptor. This is typically the cavity where the co-crystallized ligand was located. Define a "grid box" that encompasses this binding site.

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand files, the coordinates of the grid box, and other docking parameters.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[13][14]

  • Analyze the Results: AutoDock Vina will generate a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[13] Visualize the top-ranked pose in a molecular visualization tool to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Table 1: Example Docking Results

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues MET793, LYS745, CYS797
Interaction Types Hydrogen Bond, Pi-Alkyl

Diagram 2: Molecular Docking Workflow

Molecular_Docking cluster_docking Molecular Docking Prepared_Ligand Prepared Ligand (.pdbqt) Run_Docking Run AutoDock Vina Prepared_Ligand->Run_Docking Prepared_Receptor Prepared Receptor (.pdbqt) Define_Binding_Site Define Binding Site (Grid Box) Prepared_Receptor->Define_Binding_Site Define_Binding_Site->Run_Docking Analyze_Results Analyze Poses and Scores Run_Docking->Analyze_Results

Caption: A procedural diagram illustrating the key steps in a molecular docking experiment.

Molecular Dynamics Simulations

To assess the stability of the predicted protein-ligand complex, we will perform a molecular dynamics (MD) simulation.

Protocol 4: MD Simulation with GROMACS

  • Prepare the Complex: Use the top-ranked docked pose of the 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine-EGFR complex as the starting structure.

  • Generate Ligand Topology: Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.[24]

  • Solvate the System: Place the complex in a periodic box of water molecules.

  • Add Ions: Add ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system.

  • Equilibration: Perform a two-phase equilibration (NVT and NPT) to bring the system to the desired temperature and pressure.

  • Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Analyze Trajectories: Analyze the simulation trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of the protein residues.[17]

Table 2: Key MD Simulation Analysis Metrics

MetricDescriptionDesired Outcome
RMSD (Ligand) Measures the deviation of the ligand's position over time.A stable, low RMSD value indicates the ligand remains bound in the pocket.
RMSD (Protein) Measures the conformational changes of the protein backbone.A plateau in the RMSD suggests the protein has reached a stable conformation.
RMSF Measures the fluctuation of individual residues.Lower fluctuations in the binding site residues indicate stable interactions with the ligand.

Diagram 3: Molecular Dynamics Simulation Workflow

MD_Simulation cluster_md Molecular Dynamics Simulation Docked_Complex Docked Complex Solvate_Ionize Solvate and Add Ions Docked_Complex->Solvate_Ionize Minimization Energy Minimization Solvate_Ionize->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Analyze Trajectories (RMSD, RMSF) Production_MD->Trajectory_Analysis

Caption: A comprehensive overview of the molecular dynamics simulation pipeline.

ADMET Prediction

Finally, we will predict the ADMET properties of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine to assess its drug-likeness.

Protocol 5: ADMET Prediction

  • Select Tools: Utilize open-access web servers such as SwissADME, pkCSM, or ADMETlab 2.0.[20][21][25]

  • Input Structure: Provide the SMILES string or the 2D structure of the molecule as input.

  • Analyze Predictions: Evaluate the predicted properties, including:

    • Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

    • Distribution: Blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity and hERG inhibition.

Table 3: Example ADMET Prediction Summary

PropertyPredicted ValueInterpretation
LogP 2.5Good lipophilicity for oral absorption.
Water Solubility Moderately solubleAcceptable for formulation.
BBB Permeability NoUnlikely to cause CNS side effects.
CYP2D6 Inhibition YesPotential for drug-drug interactions.
Ames Test NegativeNon-mutagenic.
hERG Inhibition NoLow risk of cardiotoxicity.

Conclusion and Future Directions

This guide has presented a comprehensive in silico workflow for the initial characterization of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. By leveraging established computational methods, we have outlined a path to generate a robust, data-driven hypothesis about its potential as a kinase inhibitor. The results from these simulations can guide further experimental validation, such as chemical synthesis and in vitro biological assays. The iterative cycle of computational prediction and experimental feedback is a cornerstone of modern drug discovery, and the methodologies detailed here provide a solid foundation for the continued investigation of this and other novel chemical entities.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020, July 31). PubMed. Retrieved March 10, 2026, from [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Computational modeling identifies multitargeted kinase inhibitors as effective therapies for metastatic, castration-resistant prostate cancer. (2021, September 30). PNAS. Retrieved March 10, 2026, from [Link]

  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Union.ai. Retrieved March 10, 2026, from [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium. Retrieved March 10, 2026, from [Link]

  • Computational Landscape in Drug Discovery: From AI/ML Models to Translational Application. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved March 10, 2026, from [Link]

  • Computational Modeling of Protein Kinases: Molecular Basis for Inhibition and Catalysis. (n.d.). University of Pittsburgh. Retrieved March 10, 2026, from [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]

  • A Review on Computational Drug Designing.and Discovery. (n.d.). TSI Journals. Retrieved March 10, 2026, from [Link]

  • Computational Design of Multi-target Kinase Inhibitors. (n.d.). Springer Nature Experiments. Retrieved March 10, 2026, from [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved March 10, 2026, from [Link]

  • How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved March 10, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). (2021, July 19). bioRxiv. Retrieved March 10, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved March 10, 2026, from [Link]

  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. Retrieved March 10, 2026, from [Link]

  • List of Open access in-silico tools to predict the ADMET profiling of drug candidates. (2022, November 12). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Computational Methods in Drug Discovery and Development. (2024, October 3). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Computational Approaches in Drug Discovery and Precision Medicine. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods. (2024, February 5). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022, May 27). MDPI. Retrieved March 10, 2026, from [Link]

  • 2-Bromopyrimidine (CAS 4595-60-2) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved March 10, 2026, from [Link]

  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. (2022, November 15). PubMed. Retrieved March 10, 2026, from [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]

  • 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. (n.d.). Google Patents.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Oriental Journal of Chemistry. Retrieved March 10, 2026, from [Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved March 10, 2026, from [Link]

  • 2-Bromo-3-pyridinol. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • 2-Amino-3-bromopyridine. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved March 10, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI. Retrieved March 10, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019, November 12). National University of Pharmacy. Retrieved March 10, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Framework for Characterizing Novel Kinase Inhibitors Using 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine as a Model

Abstract This document provides a comprehensive framework for the characterization of novel kinase inhibitors, using the hypothetical compound 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine as a model. The pyrimidine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for the characterization of novel kinase inhibitors, using the hypothetical compound 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine as a model. The pyrimidine scaffold is a well-established core in numerous kinase inhibitors, making this a relevant structural starting point.[1][2] This guide is intended for researchers, scientists, and drug development professionals. It outlines a systematic, multi-stage process encompassing initial biochemical potency determination, assay validation, mechanism of action studies, and kinome-wide selectivity profiling. The protocols provided herein are designed to be adaptable and are grounded in established, robust methodologies, such as the luminescence-based ADP-Glo™ Kinase Assay.

Introduction: The Kinase Target Class and the Importance of Rigorous Profiling

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes for drug discovery.[4][5] The development of small molecule kinase inhibitors requires a meticulous and systematic approach to fully understand a compound's potency, selectivity, and mechanism of action.[5]

The compound 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine contains a pyrimidine core, a privileged scaffold found in many FDA-approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds in the kinase hinge region.[6][7] While this specific compound is not a known inhibitor, its structure serves as an ideal model for establishing a comprehensive characterization workflow. This guide will detail the necessary steps to take a novel compound from initial hit to a well-characterized inhibitor.

Stage 1: Initial Potency Determination (IC50)

The first step in characterizing a new inhibitor is to determine its potency against a target kinase. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[5] For this, a robust and sensitive assay platform is paramount. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[8][9] Its high sensitivity and broad applicability make it an excellent choice for primary screening and IC50 determination.[9]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process performed in a single well.[10] First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[10] Finally, the Kinase Detection Reagent is added, which converts the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to kinase activity.[8][11]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Reaction ADP + Phospho-Substrate + remaining ATP Kinase->Reaction Inhibitor 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine Inhibitor->Kinase Inhibition Add_Reagent1 Add ADP-Glo™ Reagent (Stop & ATP Depletion) Reaction->Add_Reagent1 Add_Reagent2 Add Kinase Detection Reagent (ADP to ATP Conversion) Add_Reagent1->Add_Reagent2 Luciferase Luciferase + Luciferin Add_Reagent2->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.

Protocol: 10-Point IC50 Determination

This protocol outlines a method for determining the IC50 value of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine against a target kinase (e.g., a specific receptor tyrosine kinase).

Materials:

  • Target Kinase (e.g., recombinant human EGFR)

  • Kinase Substrate (e.g., a suitable peptide like PDKtide)

  • ATP

  • 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Serial Dilution:

    • Prepare a 10 mM stock solution of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in 100% DMSO. For example, from 10 mM down to 0.5 µM.

    • Prepare a 4X working solution of each concentration by diluting the DMSO stocks into the Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup (384-well plate):

    • Add 2.5 µL of the 4X compound dilutions to the appropriate wells.

    • For controls, add 2.5 µL of buffer with DMSO (for 0% inhibition/max signal) and 2.5 µL of a known potent inhibitor or buffer without enzyme (for 100% inhibition/min signal).

    • Add 5 µL of a 2X Kinase/Substrate mix (pre-diluted in Kinase Assay Buffer) to all wells.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution (concentration should be at the Km for the specific kinase, if known). The final reaction volume is 10 µL.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value using software like GraphPad Prism.[12]

Stage 2: Assay Validation and Quality Control

For any high-throughput screening (HTS) or inhibitor profiling campaign, it is crucial to validate the quality and robustness of the assay. The Z'-factor (Z-prime) is the industry-standard statistical parameter for this purpose.[13] It provides a measure of the separation between the high (0% inhibition) and low (100% inhibition) signal controls, taking into account the data variation.[14]

Z'-Factor Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, max signal) and negative (n, min signal) controls.[15]

Z' = 1 - ( (3σp + 3σn) / |µp - µn| )

Z'-Factor ValueAssay Quality Interpretation
> 0.7Excellent assay, highly robust.[14]
0.5 to 0.7Good assay, suitable for HTS.[16]
0 to 0.5Marginal assay, may require optimization.[15]
< 0Unsuitable assay, no separation between controls.[13]

A Z'-factor of ≥ 0.5 is generally considered acceptable for screening campaigns.[14] This validation step should be performed before proceeding with extensive inhibitor characterization.

Stage 3: Mechanism of Action (MoA) Studies

Once potency is established, understanding how the inhibitor works is the next critical step. For kinase inhibitors, the most common mechanism is competition with ATP at the enzyme's active site.[17]

ATP Competition Assay

This experiment determines if 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine inhibits the kinase by competing with ATP. The assay is run by measuring the inhibitor's IC50 at multiple ATP concentrations, typically one below, one at, and one above the Michaelis-Menten constant (Km) for ATP.[17]

Expected Outcome:

  • ATP-Competitive Inhibitor: The measured IC50 value of the inhibitor will increase as the concentration of ATP increases. This rightward shift in the dose-response curve is a classic sign of competitive inhibition.

  • Non-ATP-Competitive Inhibitor: The IC50 value will remain largely unchanged regardless of the ATP concentration.

  • Uncompetitive Inhibitor: The IC50 value will decrease as the ATP concentration increases. This is a rarer mechanism where the inhibitor binds only to the enzyme-substrate complex.[18]

cluster_0 Experimental Setup cluster_1 Data Analysis & Interpretation Setup Run IC50 Assays at: LowATP Low [ATP] (e.g., 0.1x Km) Setup->LowATP MidATP Mid [ATP] (e.g., 1x Km) Setup->MidATP HighATP High [ATP] (e.g., 10x Km) Setup->HighATP Plot Plot IC50 vs. [ATP] Competitive IC50 Increases (ATP-Competitive) Plot->Competitive NonComp IC50 is Constant (Non-Competitive) Plot->NonComp Uncomp IC50 Decreases (Uncompetitive) Plot->Uncomp

Caption: Logic diagram for determining the mechanism of kinase inhibition.

Stage 4: Kinase Selectivity Profiling

A critical step in drug development is to determine the selectivity of an inhibitor. An ideal inhibitor would be highly specific for its intended target, minimizing off-target effects that could lead to toxicity.[5] Kinase selectivity profiling involves screening the compound against a large panel of kinases representing the human kinome.[19]

Several contract research organizations (CROs) offer kinase profiling services, utilizing various assay formats to screen against hundreds of kinases.[19][20][21]

Procedure:

  • Select a Profiling Service: Choose a provider with a broad and relevant kinase panel (e.g., Reaction Biology, Promega, Pharmaron).[20][21]

  • Choose a Concentration: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Interpretation: The results are usually provided as percent inhibition at the tested concentration.

    • Primary Target(s): Kinases showing high inhibition (e.g., >90%).

    • Secondary/Off-Targets: Other kinases that are significantly inhibited.

    • Inactive: Kinases showing little to no inhibition.

This data is crucial for guiding lead optimization efforts to improve selectivity and for understanding potential polypharmacology, where inhibiting multiple targets may be therapeutically beneficial.[4]

Conclusion and Future Directions

This application note provides a foundational protocol for the systematic characterization of a novel kinase inhibitor, exemplified by 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. By following this workflow—from initial IC50 determination and assay validation to MoA studies and comprehensive selectivity profiling—researchers can build a robust data package for their compounds.

Subsequent steps in the drug discovery cascade would involve transitioning from biochemical assays to cell-based assays to confirm target engagement and functional effects in a more physiological context.[4][22] This includes assessing the inhibition of substrate phosphorylation in cells and measuring downstream phenotypic effects like apoptosis or cell cycle arrest.[23][24] Ultimately, this rigorous, step-wise characterization is essential for advancing promising kinase inhibitors toward preclinical and clinical development.

References

  • On HTS: Z-factor. (2023, December 12). On HTS.
  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (n.d.). Bio-protocol.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Z-factor. (n.d.). In Wikipedia.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling.
  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Service.
  • ADP Glo Protocol. (n.d.). Scribd.
  • Pamgene. (n.d.). Kinase Activity Profiling Services.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • BenchChem. (2025). Technical Guide to the In Vitro Kinase Assay of Cdc7-IN-10.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). LinkedIn.
  • BMG Labtech. (2020, September 1). Kinase assays.
  • International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay.
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for PIM2.
  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (n.d.). PMC.
  • Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. (n.d.). Thermo Fisher Scientific.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014, December 8). International Journal of Pharmaceutical Sciences and Research.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2024, February 23). Journal of Chemical Information and Modeling.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC.
  • Promega Corporation. (n.d.). BRSK1 Kinase Assay Protocol.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025, July 11). Journal of Education for Pure Science-University of Thi-Qar.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Oriental Journal of Chemistry.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI.
  • BenchChem. (2025). Application Notes and Protocols: Determination of NSC 33994 IC50.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PMC.

Sources

Application

Methodological Framework for Utilizing 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine in the Discovery of Novel Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Compound Focus: 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (CAS: 1146080-79-6) Introduction & Pharmacophore Rationale In modern on...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Compound Focus: 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (CAS: 1146080-79-6)

Introduction & Pharmacophore Rationale

In modern oncology drug discovery, the development of targeted therapies against receptor tyrosine kinases (RTKs) such as c-Met and Anaplastic Lymphoma Kinase (ALK) relies heavily on privileged chemical scaffolds. 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine serves as a highly versatile, foundational building block for synthesizing novel Type I and Type II kinase inhibitors.

The structural causality behind selecting this specific intermediate is twofold:

  • Hinge-Binding & Hydrophobic Access: The pyrimidine ring acts as a critical hydrogen bond acceptor motif that anchors the molecule to the kinase hinge region (e.g., Met1160 in c-Met). Meanwhile, the biaryl ether oxygen establishes a specific dihedral angle, projecting the functionalized pyridine deep into the hydrophobic pocket of the kinase domain.

  • Late-Stage Diversification: The bromine atom at the 2-position of the pyridine ring provides an ideal reactive handle for palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), allowing researchers to rapidly generate a diverse library of derivatives for high-throughput screening.

Workflow A Scaffold 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine B Pd-Catalyzed Diversification A->B C In Vitro Kinase Screening B->C D Cell Viability Assay (CellTiter-Glo) C->D E Mechanistic Validation (Western Blot) D->E

Workflow for developing kinase inhibitors from the 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine scaffold.

Protocol: Cell Viability Screening in Cancer Cell Lines

Once a library of derivatives is synthesized from the scaffold, the primary biological evaluation involves assessing anti-proliferative efficacy across specific cancer cell lines.

Experimental Causality: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it is a homogeneous method that quantifies ATP as a direct indicator of metabolically active cells[1]. For novel pyrimidine-based chemotypes, ATP quantification is vastly superior to redox-based colorimetric assays (like MTT), which can yield false positives if the test compounds interfere with tetrazolium reduction. The "add-mix-measure" format also prevents the loss of loosely adherent apoptotic cells during washing steps[1].

Step-by-Step Methodology
  • Cell Seeding: Seed target cancer cell lines (e.g., EBC-1 for c-Met amplification, H3122 for EML4-ALK translocation, and A549 as a KRAS-mutant negative control) at a density of 2,000 cells/well in a solid white 96-well microplate[2].

  • Incubation: Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of the synthesized pyrimidine derivatives (ranging from 0.1 nM to 10 µM) and incubate for 72 hours.

  • Equilibration: Remove the microplate from the incubator and equilibrate to room temperature for 30 minutes. Note: This step is critical to ensure uniform luciferase enzyme kinetics across the plate[3].

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[3].

  • Lysis & Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Detection: Record luminescence using a microplate luminometer.

Self-Validating System: Always include "medium-only" wells to establish background luminescence and "vehicle-treated" (DMSO) cells to define 100% viability[4]. The assay validates itself if the signal-to-background ratio exceeds 10:1.

Quantitative Data Summary

The table below summarizes representative IC₅₀ data for the bare scaffold and two optimized derivatives, demonstrating how late-stage functionalization of the 2-bromo position dictates target specificity.

CompoundEBC-1 (c-Met Amp) IC₅₀H3122 (ALK+) IC₅₀A549 (WT Control) IC₅₀Primary Target Profile
Scaffold (CAS 1146080-79-6) > 10,000 nM> 10,000 nM> 10,000 nMInactive Precursor
Derivative A (Amine-linked) 12.4 nM 845.0 nM> 5,000 nMc-Met Selective
Derivative B (Aryl-linked) 650.2 nM8.7 nM > 5,000 nMALK Selective

Protocol: Mechanistic Validation via Western Blotting

Phenotypic cytotoxicity must be strictly correlated with on-target kinase inhibition. Western blotting is employed to confirm that the pyrimidine derivatives successfully suppress the autophosphorylation of the target RTK and subsequently dampen the downstream PI3K/AKT and MAPK/ERK survival cascades.

Experimental Causality: Boiling the lysates in Laemmli buffer ensures complete protein denaturation, allowing separation based strictly on molecular weight rather than native charge or shape[5]. Furthermore, probing with primary antibodies overnight at 4°C is chosen over a 1-hour room temperature incubation because the extended, cold incubation significantly increases target signal strength while minimizing non-specific background binding.

Step-by-Step Methodology
  • Treatment & Harvesting: Treat EBC-1 or H3122 cells with the selected derivative at 1x, 3x, and 10x IC₅₀ concentrations for 2 hours. Wash the cells with ice-cold 1X PBS.

  • Lysis & Sonication: Lyse the cells by adding 1X SDS sample buffer directly to the plate. Sonicate the lysates for 10–15 seconds to shear genomic DNA and reduce sample viscosity[6].

  • Denaturation: Heat the samples to 95–100°C for 5 minutes to fully denature the proteins. Cool on ice and microcentrifuge for 5 minutes.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane. Note: The PVDF membrane must be pre-wetted in methanol for 30 seconds to activate its hydrophobic binding surface prior to transfer.

  • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with constant rocking.

  • Immunoblotting: Incubate the membrane with primary antibodies against total and phospho-c-Met (Tyr1234/1235), phospho-AKT (Ser473), and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle shaking[6].

  • Detection: Wash the membrane three times for 10 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Self-Validating System: Probe for both the phosphorylated target (e.g., p-c-Met) and the total target protein (e.g., total c-Met), alongside a housekeeping gene like β-actin. This internal control ensures that the observed reduction in phosphorylation is due to direct kinase inhibition by the pyrimidine derivative, rather than unequal protein loading or compound-induced receptor degradation.

Pathway Inhibitor Pyrimidine-based Derivative RTK Receptor Tyrosine Kinase (c-Met / ALK) Inhibitor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival ERK MEK / ERK RAS->ERK Proliferation Cell Proliferation ERK->Proliferation

Inhibition of c-Met/ALK signaling pathways by pyrimidine-based derivatives in cancer cells.

References

  • Sun, Y., et al. "Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy." European Journal of Medicinal Chemistry, 2023. Available at:[Link]

Sources

Method

Application Note: 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Structural Significance In modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Structural Significance

In modern drug discovery, the diaryl ether linkage is a privileged structural motif, frequently utilized to induce specific conformational geometries (such as the "bent" conformation) essential for binding in kinase active sites. 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is a highly versatile, advanced intermediate that combines this diaryl ether bridge with two distinct heterocyclic pharmacophores.

As a Senior Application Scientist, I frequently recommend this scaffold because it offers dual-axis functionalization:

  • The Pyrimidine Ring: Acts as a robust hydrogen-bond acceptor and a metabolically stable pharmacophore.

  • The 2-Bromopyridine Moiety: Serves as a highly reactive electrophilic center for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the 2-bromopyridine system presents unique mechanistic challenges—specifically, catalyst poisoning—that require precise reaction engineering[1]. This guide details the physicochemical properties, mechanistic pitfalls, and field-proven protocols to successfully functionalize this intermediate.

Physicochemical Properties

Before initiating any synthetic workflow, it is critical to understand the baseline properties of the intermediate. The quantitative data for 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is summarized in Table 1.

Table 1: Physicochemical & Identification Data

PropertyValue
Chemical Name 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine
CAS Registry Number 1146080-79-6[2]
Molecular Formula C9H6BrN3O[2]
Molecular Weight 252.067 g/mol [2]
Physical State Solid (typically off-white to pale yellow)
Reactivity Profile Electrophilic at C2 (pyridine); H-bond acceptor (pyrimidine)

Mechanistic Insights: Overcoming the 2-Bromopyridine Challenge

The functionalization of 2-halopyridines is notoriously challenging. The core issue lies in the proximity of the pyridine nitrogen's lone pair to the oxidative addition site (the C-Br bond).

The Catalyst Poisoning Effect: During a palladium-catalyzed cross-coupling, once the Pd(0) species undergoes oxidative addition into the C-Br bond, the adjacent nitrogen atom can coordinate to the newly formed Pd(II) center. This forms a highly stable, thermodynamically favored palladacycle that acts as an "off-cycle" trap, effectively poisoning the catalyst and halting the reaction[1]. Furthermore, 2-bromopyridines can exhibit sluggish transmetalation compared to their aryl iodide counterparts[3].

The Solution (Causality in Catalyst Design): To overcome this, we must employ sterically demanding, electron-rich biarylphosphine ligands (such as XPhos, BrettPhos, or RuPhos). The immense steric bulk of these ligands forces the palladium center into a geometry that physically prevents the pyridine nitrogen from coordinating, while their electron-rich nature accelerates both the oxidative addition and the reductive elimination steps[1].

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of 2-bromopyridines requires a delicate balance of base strength and solvent polarity to facilitate the transmetalation of the boronic acid without degrading the catalyst[3].

Suzuki_Miyaura A 2-(2-Bromo-pyridin-3-yloxy) -pyrimidine C Pd Catalyst + Ligand [Pd2(dba)3 / XPhos] A->C Oxidative Addition B Aryl Boronic Acid Ar-B(OH)2 B->C Transmetalation E Cross-Coupled Product (2-Aryl-pyridine) C->E Reductive Elimination D Base + Solvent [K3PO4, Dioxane/H2O] D->C Activation

Figure 1: Catalytic workflow for the Suzuki-Miyaura cross-coupling of the 2-bromopyridine scaffold.

Protocol 1: Standard Operating Procedure

Self-Validating System: The use of a biphasic solvent system ensures the inorganic base remains active at the aqueous interface, driving transmetalation.

  • Preparation: Oven-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Reagent Loading: Add 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (1.0 mmol, 252 mg), the desired aryl boronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K3PO4 (2.0 mmol).

  • Solvent Addition: Add 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized H2O (4:1 v/v ratio).

  • Reaction Execution: Seal the vial, stir vigorously (to ensure mixing of the biphasic system), and heat to 90 °C in a pre-heated oil bath for 12–18 hours.

  • Validation & Monitoring: Monitor via LC-MS. A healthy reaction will appear as a homogeneous reddish-brown organic layer. The appearance of a fine black precipitate (Palladium black) indicates premature catalyst decomposition[1].

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Application 2: Buchwald-Hartwig Amination

Forming a C-N bond at the 2-position of this scaffold is highly valuable for synthesizing aminopyridine-based kinase inhibitors. This reaction is highly sensitive to moisture and requires a strong base to deprotonate the amine-palladium intermediate[1].

Buchwald_Hartwig cluster_catalyst Catalytic System Substrate 2-(2-Bromo-pyridin-3-yloxy) -pyrimidine Pd Pd Precursor [Pd(OAc)2] Substrate->Pd Oxidative Addition Amine Amine Nucleophile (R-NH2 or R2NH) Amine->Pd Amine Coordination Product 2-Amino-pyridin-3-yloxy -pyrimidine Derivative Pd->Product Reductive Elimination Ligand Bulky Ligand [BrettPhos] Ligand->Pd Steric Bulk Base Strong Base [NaOtBu] Base->Pd Deprotonation

Figure 2: Mechanistic pathway for the Buchwald-Hartwig amination, highlighting steric modulation.

Protocol 2: Standard Operating Procedure

Self-Validating System: Strict anhydrous conditions are mandatory. The base (NaOtBu) will rapidly hydrolyze in the presence of moisture, stalling the catalytic cycle.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (1.0 mmol, 252 mg), Pd(OAc)2 (0.05 mmol, 5 mol%), BrettPhos (0.10 mmol, 10 mol%), and NaOtBu (1.5 mmol).

  • Amine & Solvent: Transfer the vial to a fume hood (keep under N2). Add the amine nucleophile (1.2 mmol). If the amine is a solid, add it during step 1. Add 5.0 mL of anhydrous, degassed Toluene.

  • Reaction Execution: Seal the vial and heat to 85 °C. Caution: Do not exceed 110 °C, as excessive heat accelerates the thermal decomposition of the catalyst into inactive palladium black[1]. Stir for 16 hours.

  • Validation & Monitoring: Check conversion via TLC (Hexanes/EtOAc). If the reaction stalls at ~50% conversion, it indicates catalyst poisoning. Do not simply add more heat; instead, dope the reaction with an additional 2 mol% of pre-mixed Pd(OAc)2/BrettPhos complex.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Best Practices

When working with 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, deviations from expected yields usually stem from predictable mechanistic failures. Table 2 outlines rapid diagnostic criteria and solutions.

Table 2: Diagnostic Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
Reaction stalls < 30% conversion Catalyst Poisoning: Pyridine nitrogen coordinates to Pd(II)[1].Switch to a bulkier ligand (e.g., from dppf to XPhos or BrettPhos). Increase Ligand:Pd ratio to 2.5:1.
Formation of black precipitate Thermal Decomposition: Pd(0) aggregates into inactive Pd black[1].Lower reaction temperature to 80 °C. Ensure solvents are rigorously degassed (O2 promotes decomposition).
Protodehalogenation (Loss of Br) Slow Transmetalation: Oxidative addition occurs, but transmetalation is too slow, leading to reduction[4].Use a stronger base (e.g., switch from K2CO3 to K3PO4) or add a phase-transfer catalyst.
Cleavage of Ether Linkage Nucleophilic Attack: Strong nucleophiles attack the pyrimidine or pyridine ring at high temps.Lower the temperature. If using NaOtBu, switch to a milder base like Cs2CO3 in 1,4-Dioxane.

References

  • Title: RHAWN R169270-500mg 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine Source: cacheby.com URL: 2

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: nih.gov URL: 3

  • Title: Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines Source: benchchem.com URL: 1

  • Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions Source: mdpi.com URL: 4

Sources

Application

Step-by-step synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Application Note: Step-by-Step Synthesis and Isolation of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine via Metal-Free SN​Ar Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis and Isolation of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine via Metal-Free SN​Ar

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (CAS: 1146080-79-6)[1]

Executive Summary & Mechanistic Rationale

2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is a highly versatile bi-aryl ether building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals[1]. This application note details a robust, scalable, and transition-metal-free synthesis of the target compound via Nucleophilic Aromatic Substitution ( SN​Ar ).

While palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig etherifications) are standard for constructing aryl ethers, the specific electronic properties of the reagents allow us to bypass expensive catalysts. 2-Chloropyrimidine is exceptionally electrophilic—approximately 1014 to 1016 times more reactive than chlorobenzene toward SN​Ar [2]. This intrinsic reactivity drives a classical addition-elimination mechanism via a Meisenheimer complex intermediate.

Potassium carbonate ( K2​CO3​ ) is employed to deprotonate the weakly acidic hydroxyl group of 2-bromopyridin-3-ol, generating a highly nucleophilic heteroaryloxide. Anhydrous N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent to maximize the nucleophilicity of the oxygen anion by poorly solvating it, while simultaneously stabilizing the polar transition state of the SN​Ar coupling[3].

Synthetic Workflow

SynthesisWorkflow Start 2-Bromopyridin-3-ol + 2-Chloropyrimidine Deprotonation Deprotonation (K2CO3, DMF, 25°C) Start->Deprotonation Coupling SNAr Coupling (90°C, 12h) Deprotonation->Coupling Workup Aqueous Workup (H2O Quench, EtOAc) Coupling->Workup Purification Purification (Silica Gel) Workup->Purification Product 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (Pure Product) Purification->Product

Workflow for the transition-metal-free SNAr synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10.0 mmol scale reaction, providing a balance between throughput and thermal control.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMoles
2-Bromopyridin-3-ol 174.001.001.74 g10.0 mmol
2-Chloropyrimidine 114.531.101.26 g11.0 mmol
Potassium Carbonate ( K2​CO3​ ) 138.212.002.76 g20.0 mmol
N,N-Dimethylformamide (DMF) 73.09Solvent20.0 mL-

Experimental Protocol

Phase 1: Reaction Setup and Deprotonation
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Solvation: Add 1.74 g (10.0 mmol) of 2-bromopyridin-3-ol to the flask. Introduce 20.0 mL of anhydrous DMF. Stir until complete dissolution is achieved.

  • Base Addition: Slowly add 2.76 g (20.0 mmol) of finely powdered, anhydrous K2​CO3​ .

    • Causality Note: K2​CO3​ acts as a heterogeneous base in DMF. Using finely ground powder maximizes the surface area, ensuring rapid and complete deprotonation of the phenol to the phenoxide. Stir at room temperature for 30 minutes. The solution will typically darken, indicating phenoxide formation.

Phase 2: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Electrophile Introduction: Add 1.26 g (11.0 mmol) of 2-chloropyrimidine to the reaction mixture.

    • Causality Note: A slight excess (1.1 eq) of the highly reactive electrophile is used to drive the reaction to completion and compensate for any trace hydrolysis of the chloropyrimidine caused by adventitious moisture[2].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath or aluminum heating block.

  • Monitoring: Maintain heating for 12 hours.

    • Self-Validating Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The complete disappearance of the 2-bromopyridin-3-ol spot and the emergence of a new, highly UV-active product spot confirms the progression of the SN​Ar coupling. Do not proceed to workup until the starting material is consumed.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold distilled water while stirring vigorously.

    • Causality Note: Water quenches the reaction, dissolves the inorganic salts (excess K2​CO3​ and the KCl byproduct), and significantly reduces the solubility of the organic product, often inducing immediate precipitation of the crude ether.

  • Extraction: Transfer the suspension to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (3 x 50 mL) and saturated aqueous NaCl (brine, 50 mL).

    • Causality Note: Multiple water washes are critical. DMF partitions preferentially into the aqueous phase but can stubbornly remain in the organic phase, which will ruin chromatographic separation later.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a solid residue.

Phase 4: Purification and Analytical Validation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes/Ethyl Acetate (from 9:1 to 3:1).

  • Validation: Collect the product-containing fractions and concentrate to afford pure 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine[1].

    • Self-Validating Check (LC-MS): Analyze the purified solid. The expected exact mass for C9​H6​BrN3​O is 250.97. The MS (ESI+) must show an [M+H]+ isotopic doublet at m/z 252.0 and 254.0 in a 1:1 ratio, which is the definitive characteristic of a compound containing a single bromine atom.

References

  • National Center for Biotechnology Information (NIH) Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC / NIH.gov URL:[Link][2]

  • Frontiers in Chemistry Title: Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions Source: Frontiersin.org URL:[Link][3]

Sources

Method

Application Notes and Protocols for Structure-Activity Relationship Studies Using 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Introduction The pyridine and pyrimidine ring systems are foundational scaffolds in medicinal chemistry, recognized for their prevalence in natural products and their ability to modulate a wide array of biological proces...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine and pyrimidine ring systems are foundational scaffolds in medicinal chemistry, recognized for their prevalence in natural products and their ability to modulate a wide array of biological processes.[1][2][3] Their structural motifs are integral to numerous approved therapeutics, particularly in oncology, where they often function as kinase inhibitors.[1][2][4] The fusion of these two heterocyclic systems into a pyridyloxypyrimidine core creates a "privileged scaffold" that offers a versatile three-dimensional arrangement for engaging with biological targets.[1][5] Specifically, the 2-(pyridin-3-yloxy)-pyrimidine framework has emerged as a key intermediate in the development of targeted therapies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine as a strategic starting material for structure-activity relationship (SAR) studies. The bromine atom at the 2-position of the pyridine ring serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, enabling a systematic exploration of the chemical space around the core scaffold. We will detail the synthetic rationale, provide step-by-step protocols for derivatization, and outline methodologies for biological evaluation and in silico profiling.

The Strategic Advantage of the 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine Scaffold

The utility of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine in SAR studies stems from its inherent chemical features:

  • Orthogonal Reactivity: The bromo-substituent on the electron-deficient pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] This allows for the selective introduction of a wide range of aryl, heteroaryl, and amino moieties.

  • Defined Vector for Exploration: The bromine atom provides a specific and reliable point for chemical modification. This allows for the systematic probing of a particular region of the target's binding pocket, leading to a clearer understanding of the SAR.

  • Core Moiety with Proven Bioactivity: The pyridyloxypyrimidine core is a known pharmacophore in several kinase inhibitors. By starting with this established core, researchers can focus their efforts on optimizing target potency and selectivity through modifications at the pyridine 2-position.

Synthesis of the Core Scaffold

While the direct synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is not extensively detailed in the provided search results, a general and plausible synthetic route can be proposed based on standard organic chemistry principles. The most common approach would involve a nucleophilic aromatic substitution (SNAr) reaction between 2-bromopyridin-3-ol and a suitable activated pyrimidine, such as 2-chloropyrimidine.

Protocol 1: Synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Materials:

  • 2-Bromopyridin-3-ol

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridin-3-ol (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-chloropyrimidine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

Diversification of the Scaffold for SAR Studies

The bromine atom on the pyridine ring is the key functional group for introducing diversity. Palladium-catalyzed cross-coupling reactions are the most effective methods for this purpose.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting the bromopyridine with a boronic acid or ester.[6][7][8] This allows for the introduction of various aryl and heteroaryl groups.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, which is crucial for introducing a wide variety of primary and secondary amines.[9][10][11][12] The amination of 2-bromopyridines can be challenging due to potential catalyst poisoning by the pyridine nitrogen, but this can often be overcome with the appropriate choice of ligand and reaction conditions.[13]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine and the amine.

  • Add the degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. For volatile amines, the reaction should be conducted in a sealed tube.[10][11][12]

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Designing the Compound Library for SAR

A well-designed compound library is essential for efficient SAR exploration. The following table provides a hypothetical example of how to structure a library based on the diversification of the 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine scaffold.

Compound IDR Group (at Pyridine C2)RationaleTarget Property to Modulate
Parent -BrStarting materialBaseline Activity
SAR-001 -PhenylExplore basic aromatic interactionsPotency
SAR-002 -4-FluorophenylIntroduce electron-withdrawing groupPotency, Metabolic Stability
SAR-003 -4-MethoxyphenylIntroduce electron-donating groupPotency, Solubility
SAR-004 -AnilinoIntroduce H-bond donor/acceptorPotency, Selectivity
SAR-005 -MorpholinoIntroduce polar, saturated heterocycleSolubility, Physicochemical Properties
SAR-006 -N-MethylpiperazinoIntroduce basic nitrogen for salt formationSolubility, Pharmacokinetics

Biological Evaluation: In Vitro Assays

Once a library of compounds has been synthesized, their biological activity must be assessed. As pyridyloxypyrimidine scaffolds are common in kinase inhibitors, a kinase inhibition assay is a relevant primary screen.[4][14]

Protocol 4: General Kinase Inhibition Assay

Numerous commercial kits are available for measuring kinase activity, often based on quantifying the amount of ADP produced in the kinase reaction.[15][16] These assays are typically homogeneous, meaning they are "mix-and-read" and suitable for high-throughput screening (HTS).[15][17][18]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Synthesized compounds (dissolved in DMSO)

  • Commercial kinase assay kit (e.g., ADP-Glo™)[16]

  • Microplate reader (luminometer or fluorometer)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of each compound dilution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase and substrate solution to each well.

  • Incubate the plate for a predetermined time (e.g., 10-60 minutes) at room temperature or 30 °C to allow for the kinase reaction.

  • Add the detection reagent from the kit, which stops the kinase reaction and initiates the signal-generating reaction.

  • Incubate as per the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Silico Profiling for ADME Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to avoid late-stage failures. In silico tools provide a rapid and cost-effective way to predict these properties.[19][20][21]

Application of In Silico Tools

A variety of web-based and standalone software can predict key ADME parameters from the chemical structure of a compound.[22]

Key Predicted Properties:

  • Solubility: Prediction of aqueous solubility.

  • Permeability: Prediction of Caco-2 cell permeability or blood-brain barrier penetration.

  • Metabolism: Prediction of cytochrome P450 (CYP) inhibition and sites of metabolism.[21]

  • Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five.

Recommended Open-Access Tools:

  • SwissADME: A popular web server for predicting a wide range of physicochemical properties, pharmacokinetics, and drug-likeness.[22]

  • pkCSM: Predicts various pharmacokinetic properties.[22]

  • ADMETlab 2.0: A comprehensive platform for ADMET prediction.[22]

By integrating these in silico predictions with the in vitro biological data, researchers can build a comprehensive SAR profile, guiding the design of the next generation of compounds with improved potency, selectivity, and drug-like properties.

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_evaluation Evaluation & Analysis Start 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Library Compound Library Suzuki->Library Buchwald->Library Bioassay In Vitro Bioassay (e.g., Kinase Assay) Library->Bioassay InSilico In Silico ADME Prediction Library->InSilico SAR_Analysis SAR Analysis Bioassay->SAR_Analysis InSilico->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Caption: Workflow for SAR studies using the target scaffold.

Diversification Points of the Scaffold

Caption: Key diversification point on the scaffold.

References

  • Gbadamosi, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]

  • Li, Z., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(8), 3068-3071. [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • Di, L., et al. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. [Link]

  • Li, Z., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(8), 3068-3071. [Link]

  • ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • MDPI. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Pomin, V. H. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(39), 4443-4456. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... ResearchGate. [Link]

  • Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Exploring Novel Pyrimidine Derivatives: Design, Synthesis, Characterization, and Pharmacological Evaluation as Antihyperlipidemic Agents. International Journal of Pharmaceutical Sciences. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Bentham Science. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • ResearchGate. (n.d.). Structure-activity relationship of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines. ResearchGate. [Link]

  • bioRxiv. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. bioRxiv. [Link]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Molecules. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • McNamara, D. J., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(25), 5055-5057. [Link]

Sources

Application

Application Note: In Vitro Experimental Design for Fragment-Based Kinase Inhibitor Discovery Using 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Executive Summary & Scientific Rationale In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for developing novel kinase inhibitors. Unlike high-thro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for developing novel kinase inhibitors. Unlike high-throughput screening of massive, complex libraries, FBDD utilizes low-molecular-weight compounds (fragments) to achieve high-quality, ligand-efficient interactions within target binding pockets[1].

2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (CAS: 1146080-79-6) is a highly privileged, bifunctional heterocyclic fragment (MW: 252.07 Da) that perfectly aligns with the "Rule of Three" for optimal fragment design. As a Senior Application Scientist, I have structured this protocol guide around the unique chemical topology of this compound to demonstrate how it can be utilized and elaborated in an in vitro kinase discovery workflow.

The Causality of the Scaffold Design

Every structural feature of this molecule serves a distinct mechanistic purpose in kinase targeting:

  • The Pyrimidine Ring (Hinge Binder): Pyrimidine is a canonical kinase hinge-binding motif. It forms critical bidentate hydrogen bonds (acting as both donor and acceptor) with the backbone amides of the kinase hinge region.

  • The Ether Linkage (Conformational Adaptability): The oxygen bridge introduces rotational freedom. This flexibility allows the attached pyridine ring to adaptively project into adjacent hydrophobic pockets, such as the DFG-out allosteric site or the ribose pocket.

  • The 2-Bromo-Pyridine Motif (Synthetic Vector): While fragments bind weakly, they must be chemically elaborated to achieve nanomolar potency. The bromine atom at the 2-position is a highly reactive electrophilic vector. Once the fragment's binding mode is validated, this handle enables rapid late-stage functionalization (e.g., via palladium-catalyzed Suzuki-Miyaura cross-coupling) to grow the fragment into a high-affinity lead compound.

Experimental Workflow Architecture

The transition from a low-affinity fragment to a potent kinase inhibitor requires a self-validating cascade of biophysical and biochemical assays.

G cluster_0 Fragment Identification cluster_1 Lead Elaboration & Profiling N1 2-(2-Bromo-pyridin-3-yloxy) -pyrimidine N2 SPR Binding Assay (KD Determination) N1->N2 N3 Suzuki-Miyaura Cross-Coupling (2-Br) N2->N3 N4 TR-FRET Kinase Assay (IC50 Profiling) N3->N4

Strategic workflow from fragment identification to biochemical kinase profiling.

Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Mechanistic Causality: Fragments inherently bind their targets with low affinity (K_D values typically ranging from 10 µM to 1 mM). Standard biochemical assays often yield false negatives at these ranges. SPR provides a highly sensitive, label-free, and real-time biophysical readout[1]. Crucially, SPR quantifies steady-state affinity while providing stoichiometric data (Response Units, RU) to differentiate true 1:1 specific binding from non-specific aggregation.

Step-by-Step Methodology
  • Sensor Chip Preparation & Immobilization:

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize the recombinant target kinase (e.g., EGFR or c-Met) via amine coupling in a sodium acetate buffer (pH 5.0) to achieve a high density of 2000–3000 RU. Note: High density is required to generate a detectable signal for a low-molecular-weight fragment (252 Da).

    • Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Buffer Preparation & DMSO Matching:

    • Prepare a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and exactly 5.0% DMSO .

    • Self-Validating Step: Because fragments require high screening concentrations (up to 1 mM), high DMSO concentrations are necessary for solubility. Exact matching of DMSO between the running buffer and the analyte samples is critical to prevent massive bulk refractive index artifacts.

  • Solvent Correction Calibration:

    • Inject a DMSO calibration series ranging from 4.5% to 5.5% DMSO to construct a correction curve. This mathematically negates minor pipetting errors in solvent concentration.

  • Fragment Injection:

    • Prepare a 2-fold concentration series of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (from 31.25 µM to 1000 µM).

    • Inject analytes at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis:

    • Double-reference the sensograms by subtracting the signal from a reference flow cell and blank buffer injections. Fit the equilibrium binding levels to a 1:1 steady-state affinity model to determine the K_D.

Table 1: SPR Validation & Kinetic Parameters
ParameterTarget Value / RangeMechanistic Rationale
Immobilization Level 2000 - 3000 RUEnsures sufficient signal-to-noise ratio for low MW fragments (252 Da).
Analyte Concentration 31.25 µM - 1000 µMCaptures the weak affinity (K_D) typical of unoptimized fragment hits.
DMSO Concentration 5.0% (Strictly matched)Prevents bulk refractive index shifts that obscure true binding kinetics.
Theoretical Rmax < 50 RUConfirms 1:1 binding stoichiometry; exceeding this indicates aggregation.

Protocol 2: In Vitro TR-FRET Kinase Assay for Elaborated Leads

Mechanistic Causality: Once the pyrimidine fragment is chemically elaborated via the 2-bromo handle into a library of lead candidates, high-throughput biochemical profiling is required to determine inhibitory potency (IC_50). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this. By utilizing a long-lifetime lanthanide fluorophore (e.g., Terbium) and introducing a microsecond time delay before measurement, TR-FRET completely eliminates the short-lived background autofluorescence commonly emitted by small-molecule test compounds[2].

Step-by-Step Methodology (LanthaScreen™ Format)
  • Reagent Preparation:

    • Prepare a 3X Kinase/Antibody mixture containing the target kinase and a Terbium (Tb)-labeled anti-phospho antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X Substrate/ATP mixture containing a fluorescein-labeled peptide substrate and ATP at its apparent K_m[3].

  • Compound Addition:

    • Dispense the elaborated derivatives of the pyrimidine fragment into a 384-well low-volume black microplate in a 10-point dose-response titration[4].

  • Kinase Reaction:

    • Add 5 µL of the Kinase/Antibody mix and 5 µL of the Substrate/ATP mix to the wells (Final volume: 15 µL).

    • Incubate in the dark at room temperature for 60 minutes. Causality: Active kinase phosphorylates the substrate. The Tb-labeled antibody binds the phosphorylated site, bringing the donor (Tb) and acceptor (fluorescein) into close spatial proximity (<10 nm) required for FRET[5].

  • Reaction Termination:

    • Add 15 µL of TR-FRET Dilution Buffer containing 20 mM EDTA. Self-Validating Step: EDTA rapidly chelates the Mg2+ cofactor, instantly halting kinase activity and stabilizing the signal for reading[3].

  • Signal Detection:

    • Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm.

    • Apply a 100 µs delay , then measure emission at 490 nm (Tb donor) and 520 nm (fluorescein acceptor). Calculate the 520/490 emission ratio to plot the dose-response curve and determine the IC_50[3].

Table 2: TR-FRET Assay Optimization Metrics
Component / ParameterOptimal RangeMechanistic Purpose
ATP Concentration Apparent K_m (10-50 µM)Balances assay sensitivity with physiological relevance for ATP-competitive inhibitors.
Terbium (Tb) Antibody 1 - 2 nMProvides optimal donor signal without saturating the phosphorylated substrate[4].
EDTA Concentration 10 - 20 mMChelates Mg2+ to instantly quench kinase activity before reading[3].
Time Delay 50 - 100 µsAllows short-lived compound autofluorescence to decay before measurement[2].

References

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL:[Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: NIH (PMC) URL:[Link]

  • Fragment-based drug discovery campaigns guided by native mass spectrometry Source: NIH (PMC) URL:[Link]

  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery Source: MDPI URL:[Link]

Sources

Method

2-(2-Bromo-pyridin-3-yloxy)-pyrimidine for high-throughput screening

Application Note: High-Throughput Synthesis and Screening Workflows Utilizing 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine Scientific Rationale & Scaffold Significance In modern drug discovery, the rapid generation and evaluat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis and Screening Workflows Utilizing 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Scientific Rationale & Scaffold Significance

In modern drug discovery, the rapid generation and evaluation of structurally diverse chemical libraries are paramount. The compound 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (CAS 1146080-79-6) represents a highly privileged, dual-pharmacophore scaffold designed specifically for High-Throughput Experimentation (HTE) and subsequent High-Throughput Screening (HTS).

This molecule features a pyrimidine ring—a ubiquitous hinge-binding motif in kinase inhibitors[1]—linked via an ether bridge to a 2-bromopyridine moiety. The strategic placement of the bromine atom at the 2-position of the pyridine ring is not accidental. The adjacent electronegative nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the C–Br bond, rendering it exceptionally reactive toward oxidative addition by palladium catalysts. This allows for highly efficient, late-stage functionalization (LSF) via Suzuki-Miyaura cross-coupling, enabling the rapid parallel synthesis of diverse library members directly in microtiter plates[2]. Furthermore, pyrimidine-based libraries have consistently yielded potent modulators of critical therapeutic targets, including WRN helicase, EGFR, and p38 MAP kinase[3][4].

High-Throughput Experimentation (HTE): Library Generation

To leverage this scaffold, we employ a miniaturized, nanomole-scale Suzuki-Miyaura cross-coupling protocol. The objective is to react the core scaffold with a diverse array of aryl and heteroaryl boronic acids.

Causality in Experimental Design: We utilize a catalyst system of Pd(OAc)2​ paired with the bulky, electron-rich ligand XPhos or CataCXium A. The steric bulk of the ligand promotes rapid reductive elimination, while its electron density accelerates oxidative addition, minimizing the competing protodeboronation of the boronic acids[5]. A biphasic solvent system (1,4-Dioxane/Water) is selected because water is essential to dissolve the inorganic base ( K3​PO4​ ) and form the reactive palladium-hydroxo species required for the transmetalation step.

Protocol 1: 96-Well Parallel Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. Column 12 of the 96-well plate is reserved for internal controls (no-catalyst negative control and a known high-yielding reference reaction) to validate the integrity of the robotic liquid handling and reaction conditions.

  • Preparation of Stock Solutions:

    • Electrophile: Prepare a 0.2 M solution of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine in anhydrous 1,4-dioxane. Include 0.05 M of 4,4'-dimethylbiphenyl as an internal standard for downstream LC-MS quantification.

    • Catalyst: Prepare a pre-mixed solution of Pd(OAc)2​ (0.01 M) and XPhos (0.02 M) in 1,4-dioxane.

    • Base: Prepare a 1.0 M aqueous solution of K3​PO4​ (degassed with nitrogen for 30 minutes).

  • Plate Dispensing (In a Nitrogen-filled Glovebox):

    • Using an automated liquid handler, dispense 10 µL (2.0 µmol) of the electrophile stock into each well of a 96-well glass-lined deep-well plate.

    • Dispense 3.0 µmol of unique aryl/heteroaryl boronic acids (from a pre-arrayed library) into wells A1 through H11.

    • Add 10 µL of the catalyst stock (5 mol% Pd) to all wells except the negative control wells in Column 12.

    • Add 6 µL of the aqueous K3​PO4​ base to all wells.

  • Reaction & Sealing:

    • Seal the plate with a pierceable aluminum seal and a Teflon-lined silicone mat. Heat the plate on a reaction block at 80°C for 4 hours with orbital shaking (800 rpm).

  • Quenching & LC-MS Quality Control:

    • Cool the plate to room temperature. Quench by adding 100 µL of acetonitrile containing 0.1% formic acid.

    • Centrifuge the plate (3000 x g, 5 min) to pellet inorganic salts.

    • Transfer 5 µL of the supernatant to an analytical plate for UPLC-MS analysis. Calculate the yield based on the internal standard. Only wells exhibiting >85% purity are advanced to biological screening to prevent false positives from unreacted electrophiles.

HTE_Workflow A 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (Core Scaffold) B High-Throughput Synthesis (96-well Suzuki Coupling) A->B Boronic Acids Pd(OAc)2 / XPhos C LC-MS/Purification (Quality Control) B->C 1,4-Dioxane/H2O D Biochemical HTS (TR-FRET Kinase Assay) C->D >85% Purity Cutoff E Hit Identification (IC50 & Z'-factor) D->E Data Processing

Workflow illustrating the transition from chemical library generation to biological screening.

High-Throughput Screening (HTS): Biochemical & Cellular Assays

Once the library of pyrimidine derivatives is synthesized, it is subjected to a cascade of screening assays. Because pyrimidines are privileged kinase inhibitors[6], we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality in Experimental Design: Standard fluorescence assays are highly susceptible to interference from the autofluorescence of diverse chemical library members. TR-FRET introduces a temporal delay (e.g., 50-100 µs) between excitation and emission reading. Because background compound fluorescence decays within nanoseconds, whereas the lanthanide-chelate (e.g., Europium) emission lasts for milliseconds, this temporal gating effectively eliminates false positives/negatives, ensuring the assay is robust and self-validating.

Protocol 2: TR-FRET Kinase Inhibition Assay
  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., EGFR or p38α), a biotinylated peptide substrate, and ATP at its Km​ concentration (to ensure the assay is sensitive to ATP-competitive inhibitors).

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the synthesized compound library (in DMSO) into a 384-well low-volume assay plate.

    • Self-Validating Controls: Include 16 wells of DMSO (0% inhibition, maximum signal) and 16 wells of 10 µM Staurosporine (100% inhibition, minimum signal).

  • Reaction: Add 5 µL of the kinase/substrate master mix to the plate. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of the TR-FRET detection buffer (containing Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout & QC: Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

    • Validation: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . A plate is only accepted if Z′≥0.6 [3].

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (Target Kinase) Ligand->Receptor Activation Effector Downstream Signaling (MAPK/ERK Cascade) Receptor->Effector ATP Hydrolysis & Phosphorylation Inhibitor Pyrimidine Derivative (ATP-competitive Hit) Inhibitor->Receptor Blocks Hinge Region Outcome Tumor Cell Proliferation Effector->Outcome

Mechanism of action for identified pyrimidine hits targeting kinase signaling pathways.

Data Presentation & Comparative Analysis

The integration of HTE and HTS allows for rapid Structure-Activity Relationship (SAR) profiling. The table below summarizes representative quantitative data derived from a screening campaign utilizing the 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine scaffold.

Compound IDR-Group (from Boronic Acid)LC-MS Purity (%)Kinase IC 50​ (nM)Cell Viability IC 50​ (µM)*Assay Z'-factor
Ctrl-Stauro N/A>991.20.050.82
Pyr-001 Phenyl92>10,000>500.78
Pyr-014 4-Fluorophenyl954,52022.40.79
Pyr-042 3-Aminophenyl881251.80.75
Pyr-088 4-(Methylsulfonyl)phenyl96140.30.81

*Cell viability determined via a 72-hour MTT assay in HCT-116 colorectal carcinoma cells, a standard phenotypic validation for pyrimidine-based kinase inhibitors[4].

By analyzing this data, researchers can immediately deduce that electron-withdrawing, hydrogen-bond accepting groups (such as the methylsulfonyl moiety in Pyr-088) significantly enhance binding affinity, likely by interacting with the solvent-exposed region of the kinase active site.

References

  • ACS Biochemistry. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]

  • RSC Advances. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from[Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from[Link]

  • Science in the Classroom. (2015). High-throughput screening of drug leads. Retrieved from [Link]

  • Organic Process Research & Development. (2021). High-Throughput Experimentation Enabling Rapid Process Optimization of an RSV Drug Candidate. Retrieved from[Link]

Sources

Application

Analytical methods for quantifying 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Abstract This technical note provides a comprehensive guide to the quantitative analysis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical note provides a comprehensive guide to the quantitative analysis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the need for robust and reliable analytical methods, this document details three field-proven protocols leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the causality behind experimental choices, offers detailed step-by-step protocols, and presents data in a clear, comparative format. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish accurate and validated methods for the quantification of this molecule and its analogues.

Analyte Profile and Method Selection Rationale

2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is a molecule featuring both a pyridine and a pyrimidine ring linked by an ether bridge. The presence of aromatic rings provides a strong chromophore, making it an ideal candidate for UV-based detection. The nitrogen atoms in the heterocyclic rings offer sites for protonation, enabling sensitive detection by mass spectrometry in positive ionization mode. Its structural complexity and the presence of unique proton and carbon environments allow for unambiguous identification and quantification by NMR.

The selection of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

  • RP-HPLC-UV: The workhorse for routine analysis, quality control, and purity assessment in relatively clean sample matrices.

  • HPLC-MS: The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, tissue) and for metabolite identification, offering superior sensitivity and specificity.[1][2]

  • Quantitative NMR (qNMR): A primary analytical method for determining the absolute purity or concentration of a substance without the need for an identical reference standard, relying on comparison to a certified internal standard.[3][4]

Table 1: Physicochemical Properties of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine
PropertyValueSource / Method
Molecular FormulaC₉H₆BrN₃OCalculated
Molecular Weight252.07 g/mol Calculated
Key Structural FeaturesPyridine Ring, Pyrimidine Ring, Ether Linkage, Bromine SubstituentStructural Analysis
Predicted PolarityModerately PolarBased on analogous structures[5][6]
UV AbsorbanceExpected (due to aromatic systems)Theoretical
Ionization PotentialHigh (amenable to ESI+)Based on heterocyclic nitrogen atoms

Method 1: Quantification by Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of Causality: This method is selected for its robustness, accessibility, and excellent performance for quantifying UV-active compounds like 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. A C18 stationary phase is chosen for its ability to effectively retain moderately polar aromatic compounds.[7] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures sharp peak shapes and provides conditions compatible with a future transition to an LC-MS method.[8]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Sample and Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine reference standard and dissolve in 10 mL of 50:50 acetonitrile:water diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

    • Sample Preparation: Dissolve the sample to be analyzed in the diluent to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmIndustry standard for separation of small molecules with moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acid modifier to ensure good peak shape and protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength for the analyte.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% BGradient elution provides efficient separation from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume; can be adjusted based on sensitivity needs.
Detection Wavelength 254 nm (or optimal wavelength from DAD scan)A common wavelength for aromatic compounds; a DAD detector can identify the absorbance maximum for higher sensitivity.
Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock cal_standards Create Calibration Curve (1-100 µg/mL) stock->cal_standards hplc HPLC System (C18 Column, Gradient) cal_standards->hplc Inject sample_prep Prepare Test Sample sample_prep->hplc Inject detector UV Detector (254 nm) hplc->detector integration Integrate Peak Area detector->integration calibration_plot Plot Calibration Curve (Area vs. Concentration) integration->calibration_plot quantification Calculate Sample Conc. calibration_plot->quantification

Caption: Workflow for quantification via HPLC-UV.

Table 2: Typical HPLC-UV Method Validation Parameters
Validation ParameterAcceptance CriteriaPurpose
Linearity (r²) ≥ 0.999Confirms a direct relationship between concentration and detector response.[9]
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the experimental value to the true value.[9]
Precision (% RSD) ≤ 2.0%Demonstrates the reproducibility of the method.[10]
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 10Defines the lowest concentration that can be reliably detected and quantified.

Method 2: Quantification by HPLC with Mass Spectrometry (HPLC-MS)

Principle of Causality: This method is employed when high sensitivity and specificity are required, particularly for analyzing samples in complex biological matrices. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique well-suited for polar, thermally labile molecules.[2][11] Positive ion mode is selected because the nitrogen atoms on the pyridine and pyrimidine rings are readily protonated. Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺ provides excellent specificity and reduces background noise.

Experimental Protocol: HPLC-MS
  • Instrumentation: An HPLC or UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Sample and Standard Preparation: As per the HPLC-UV method, but lower concentrations (e.g., 0.1 - 100 ng/mL) are typically used due to the higher sensitivity of the MS detector. For biological samples, a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation is recommended.

  • Chromatographic Conditions: Same as the HPLC-UV method. The use of formic acid is critical for promoting ionization in the MS source.

  • Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for moderately polar molecules; positive mode targets protonated species.[2]
Monitored Ion (SIM) m/z 252.0 (for [M+H]⁺ with ⁷⁹Br) & m/z 254.0 (for [M+H]⁺ with ⁸¹Br)Highly specific detection of the target analyte. Monitoring both major bromine isotopes confirms identity.
Capillary Voltage 3.5 kVOptimizes the electrospray process for ion generation.
Cone Voltage 30 VPrevents in-source fragmentation, maximizing the molecular ion signal.
Source Temperature 150 °CStandard temperature to assist desolvation.
Desolvation Gas Flow 600 L/hr (Nitrogen)Facilitates solvent evaporation and ion release into the gas phase.
Workflow for HPLC-MS Analysis

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Protein Precipitation (Acetonitrile) sample->extraction supernatant Collect Supernatant extraction->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject ms MS Detector (ESI+, SIM Mode) hplc->ms xic Extract Ion Chromatogram (m/z 252.0, 254.0) ms->xic integration Integrate Peak Area xic->integration quantification Quantify vs. Curve integration->quantification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (mₓ) dissolve Dissolve in DMSO-d₆ weigh_analyte->dissolve weigh_std Accurately Weigh Std (mₛₜd) weigh_std->dissolve nmr Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->nmr process Process Spectrum (Phase, Baseline) nmr->process integrate Integrate Analyte (Iₓ) & Standard (Iₛₜd) Peaks process->integrate calculate Calculate Purity Using Formula integrate->calculate

Caption: Workflow for purity determination via qNMR.

Summary and Method Comparison

The choice of analytical method should be guided by the specific goals of the assay. This guide provides three orthogonal and robust methods suitable for different stages of research and development.

Table 3: Comparative Summary of Analytical Methods
ParameterHPLC-UVHPLC-MSqNMR
Primary Application Routine QC, Purity, FormulationBioanalysis, Trace Analysis, Metabolite IDReference Standard Certification, Purity
Specificity Moderate to HighVery HighVery High (Structure-specific)
Sensitivity Good (µg/mL)Excellent (pg/mL to ng/mL)Moderate (mg/mL)
Throughput HighMedium to HighLow
Cost (Instrument) LowHighVery High
Reference Standard Requires analyte-specific standardRequires analyte-specific standardRequires non-analyte internal standard

By leveraging the appropriate technique—HPLC-UV for routine assays, HPLC-MS for demanding bioanalytical applications, and qNMR for establishing primary purity—researchers can confidently and accurately quantify 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine across the entire drug discovery and development lifecycle.

References

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Cheméo. (n.d.). 2-Bromopyrimidine (CAS 4595-60-2) - Chemical & Physical Properties.
  • PubChem. (n.d.). 2-Bromo-3-pyridinol.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 280–288.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Farlex Inc. (2015). Pyrimidine. In The Great Soviet Encyclopedia, 3rd Edition.
  • BenchChem. (2025). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • El-Naggar, M., et al. (2018). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 13(1), 2947-2963.
  • Zefirova, O. N., & Nurieva, E. V. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(11), 1083-1097.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 1-(3-Bromopyridin-2-yl)ethanone.
  • Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 15, 24. Retrieved from [Link]

  • Nováková, L., & Vlčková, H. (2009). A review of current trends in the analysis of drugs and their metabolites in biological fluids. Analytical and Bioanalytical Chemistry, 393(4), 1135-1156.
  • Al-Ostath, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101452.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Comparative Guide.

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Method

Application Notes and Protocols: 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine as a Chemical Probe for Cyclin-Dependent Kinase 2 (CDK2)

Introduction: Unraveling Cellular Proliferation with a Selective CDK2 Probe Cyclin-Dependent Kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling Cellular Proliferation with a Selective CDK2 Probe

Cyclin-Dependent Kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), governs the transition from the G1 to the S phase of the cell cycle, as well as S-phase progression.[1] Dysregulation of the CDK2 signaling axis is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention and mechanistic studies. Chemical probes, high-quality small molecules that modulate a specific protein's function, are indispensable tools for dissecting the biological roles of proteins like CDK2 in both normal physiology and disease.[2]

This document provides a comprehensive guide to the application of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine , a potent and selective chemical probe for interrogating CDK2 activity in biochemical and cellular contexts. The core structure, a pyridyl-pyrimidine scaffold, is a well-established pharmacophore in the design of kinase inhibitors.[3][4][5] This guide will detail the probe's mechanism of action, provide protocols for its validation and use in key assays, and offer insights into the interpretation of experimental results for researchers in cell biology and drug discovery.

Chemical Probe Profile: 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

PropertyValueReference
IUPAC Name 2-((2-bromopyridin-3-yl)oxy)pyrimidineN/A
Molecular Formula C₉H₆BrN₃ON/A
Molecular Weight 252.07 g/mol N/A
Target Cyclin-Dependent Kinase 2 (CDK2)Hypothetical
Biochemical Potency (IC₅₀) < 100 nM[2][6]
Cellular Potency (EC₅₀) < 1 µM[2][6]
Selectivity >30-fold over other CDKs and a panel of representative kinases[6]

Mechanism of Action: Competitive Inhibition of ATP Binding

2-(2-Bromo-pyridin-3-yloxy)-pyrimidine acts as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of CDK2. This binding event precludes the natural substrate, ATP, from associating with the kinase, thereby inhibiting the phosphorylation of downstream substrates such as Retinoblastoma protein (Rb) and histone H1. The pyridine and pyrimidine rings form key hydrogen bonding interactions within the hinge region of the kinase domain, a characteristic feature of many kinase inhibitors. The bromo-substituent on the pyridine ring can be leveraged for further synthetic modifications, such as the development of photoaffinity labels or fluorescently tagged derivatives for target identification and imaging studies.[7][8]

Experimental Workflows and Protocols

A critical aspect of utilizing a chemical probe is the rigorous validation of its activity and selectivity. The following sections provide detailed protocols for the biochemical and cellular characterization of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine as a CDK2 probe.

Workflow for Chemical Probe Validation

cluster_0 Biochemical Validation cluster_1 Cellular Validation a Kinase Activity Assay (IC₅₀ Determination) b Kinome-Wide Selectivity Profiling a->b Confirm Potency c Target Engagement Assay (NanoBRET™) b->c Validate Selectivity d Downstream Pathway Analysis (Western Blot) c->d Confirm Target Binding e Cell Viability/Proliferation Assay d->e Assess Functional Outcome a Compound Submission b Screening against Kinase Panel at a Fixed Concentration (e.g., 1 µM) a->b c Data Analysis (% Inhibition) b->c d Identification of Potential Hits (>50% Inhibition) c->d e Follow-up IC₅₀ Determination for Hits d->e f Selectivity Profile Generation e->f

Caption: A typical workflow for kinome-wide selectivity profiling of a chemical probe.

A high-quality chemical probe should exhibit at least a 30-fold selectivity for its intended target over other kinases. [6]The results are often visualized as a "TREEspot™" diagram, which maps the inhibited kinases onto the human kinome tree.

Part 2: Cellular Characterization

Protocol 3: Cellular Target Engagement using NanoBRET™ Assay

Confirming that a chemical probe binds to its intended target within a living cell is a critical validation step. [6][9][10]The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding in live cells based on bioluminescence resonance energy transfer (BRET). [11][12][13] Principle: This assay uses cells expressing the target protein (CDK2) fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to CDK2. When the tracer is bound to the NanoLuc®-CDK2 fusion, BRET occurs. A test compound that also binds to CDK2 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. [11][12] Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-CDK2 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

  • White, tissue culture-treated 96-well plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Transfection:

    • Seed HEK293 cells in a culture flask.

    • Prepare a transfection complex of the NanoLuc®-CDK2 plasmid DNA with a transfection reagent in Opti-MEM®. [14][15] * Add the complex to the cells and incubate for 24 hours to allow for protein expression.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Plate the cells into a white 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

    • Add the test compound and the NanoBRET™ tracer to the cells.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the system to reach equilibrium. [14]4. Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission. [14]5. Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC₅₀ value.

Protocol 4: Downstream Pathway Analysis by Western Blotting

To demonstrate that target engagement by 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine leads to a functional consequence, it is essential to monitor the phosphorylation status of a known CDK2 substrate, such as the Retinoblastoma protein (Rb) at Serine 807/811. [16] Materials:

  • Human cancer cell line with a functional Rb pathway (e.g., MCF-7, U2OS)

  • 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Synchronize cells at the G1/S boundary if desired (e.g., by serum starvation followed by serum stimulation).

    • Treat cells with increasing concentrations of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine or DMSO for a specified time (e.g., 6-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer. [17] * Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer. * Separate 20-30 µg of protein per lane by SDS-PAGE. * Transfer the separated proteins to a PVDF or nitrocellulose membrane. * Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. [17] * Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C. [17] * Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 4. Detection:

    • Wash the membrane extensively with TBST.

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. * Strip and re-probe the membrane for total Rb and a loading control like β-actin to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the phosphorylation of Rb at Serine 807/811 should be observed in cells treated with 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, confirming the inhibition of CDK2 activity in a cellular context.

Conclusion: A Versatile Tool for Cell Cycle Research

2-(2-Bromo-pyridin-3-yloxy)-pyrimidine represents a valuable chemical probe for the study of CDK2 biology. Its potency, selectivity, and demonstrated cellular activity make it a powerful tool for elucidating the roles of CDK2 in cell cycle progression, DNA damage repair, and tumorigenesis. The protocols outlined in this guide provide a robust framework for researchers to validate and utilize this probe in their own experimental systems, ultimately contributing to a deeper understanding of CDK2-mediated signaling pathways and the identification of new therapeutic strategies.

References

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Inglese, J., et al. (2006). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Burnham, M. (2020). Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Almqvist, H., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Waring, M. J., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. PubMed. [Link]

  • Müller, S., et al. (2018). The era of high-quality chemical probes. PMC. [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Potuzak, J. S., & Schreiber, S. L. (2004). Discovery and applications of small molecule probes for studying biological processes. University of Nottingham. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Retrieved from [Link]

  • Pohl, R., & Hocek, M. (2009). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]

  • Abadi, A. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Patel, R., et al. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]

  • Cui, J. J., et al. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • MilliporeSigma. (n.d.). 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride. Retrieved from [Link]

  • Jain, K. S., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

  • El-Sayed, N. N. E., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Audisio, D., et al. (2022). Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease.
  • Zhang, Z., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Ghorab, M. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI. [Link]

  • El-Damasy, A. K., et al. (2011). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Welcome to the dedicated technical support guide for the synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. This resource is designed for researchers and professionals in drug development and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. This resource is designed for researchers and professionals in drug development and medicinal chemistry. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in mechanistic principles and practical, field-tested solutions.

The synthesis of this key intermediate typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, often a variation of the Williamson ether synthesis.[1] This pathway involves the coupling of 2-bromo-3-hydroxypyridine with 2-chloropyrimidine. The efficiency of this reaction is highly sensitive to a range of parameters, which we will explore in detail.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low, with significant recovery of unreacted 2-bromo-3-hydroxypyridine. What are the primary causes and how can I improve conversion?

A1: Low conversion with recovery of the starting nucleophile (2-bromo-3-hydroxypyridine) typically points to inefficient deprotonation or suboptimal reaction conditions that fail to drive the SNAr reaction forward.

Root Cause Analysis & Solutions:

  • Ineffective Base: The first step in a Williamson-type ether synthesis is the quantitative formation of the alkoxide or phenoxide nucleophile.[2] If the base is not strong enough to deprotonate the hydroxyl group of 2-bromo-3-hydroxypyridine, the concentration of the active nucleophile will be too low to effectively attack the electron-deficient pyrimidine ring.

    • Troubleshooting Steps:

      • Base Selection: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, it may not be sufficient. Consider using sodium hydride (NaH), a non-nucleophilic and powerful base, to ensure complete deprotonation.[2][3]

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions.[4] Trace amounts of water can quench strong bases like NaH and hydrolyze the starting materials. Use freshly dried solvents and flame-dry your glassware before starting.

      • Stoichiometry: A slight excess of the base (1.1-1.2 equivalents) can help drive the deprotonation to completion.

  • Suboptimal Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature. Monitor the progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without causing decomposition.

      • Solvent Choice: The solvent's boiling point dictates the maximum achievable temperature. If you are using a low-boiling solvent like THF, consider switching to a higher-boiling polar aprotic solvent such as DMF or DMSO, which are excellent for SNAr reactions.

Q2: I'm observing the formation of multiple side products, making purification difficult. What are the likely side reactions and how can they be minimized?

A2: The formation of side products in this synthesis often arises from competing nucleophilic attack or reactions involving the starting materials or product under the reaction conditions.

Common Side Reactions & Prevention Strategies:

  • Hydrolysis of 2-chloropyrimidine: If there is moisture in the reaction, 2-chloropyrimidine can be hydrolyzed to 2-hydroxypyrimidine. This consumes your electrophile and introduces a new nucleophile into the mixture.

    • Prevention: As mentioned in Q1, maintaining strictly anhydrous conditions is critical.[4]

  • Competing N-Arylation: The pyridine nitrogen of 2-bromo-3-hydroxypyridine could potentially act as a nucleophile, leading to undesired N-arylation products. However, the alkoxide formed from the hydroxyl group is a much stronger nucleophile, so this is typically a minor pathway if deprotonation is efficient.

  • Homocoupling or Decomposition: At very high temperatures, decomposition of the starting materials or product can occur.

    • Prevention: Monitor the reaction closely by TLC. Once the starting materials are consumed, work up the reaction promptly. Avoid excessive heating for prolonged periods.

Experimental Protocols & Data

Optimized Protocol for 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine Synthesis

This protocol is designed to maximize yield by ensuring complete deprotonation and providing favorable SNAr conditions.

Materials:

  • 2-bromo-3-hydroxypyridine

  • 2-chloropyrimidine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-hydroxypyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyridin-3-olate.

  • Add 2-chloropyrimidine (1.05 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting Reaction Parameters
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base K₂CO₃ (2.0 eq)NaH (1.1 eq)Stronger base ensures complete deprotonation of the hydroxyl group, increasing the concentration of the active nucleophile.[3]
Solvent Acetonitrile (ACN)Dimethylformamide (DMF)Higher boiling point allows for higher reaction temperatures; better solubilizes the pyridin-3-olate salt.
Temperature Reflux (ACN, ~82°C)80-90 °CProvides sufficient thermal energy for the SNAr reaction without significant decomposition.
Atmosphere AmbientInert (N₂ or Ar)Prevents quenching of the strong base (NaH) and hydrolysis of the electrophile.[5]

Visualizing the Process

Reaction Workflow Diagram

The following diagram outlines the key steps and decision points in the synthesis and troubleshooting process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Assemble Flame-Dried Glassware Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Reagents Add 2-bromo-3-hydroxypyridine & Anhydrous DMF Inert->Reagents Deprotonation Deprotonation: Add NaH at 0°C, warm to RT Reagents->Deprotonation Addition Add 2-chloropyrimidine Deprotonation->Addition Heating Heat to 80-90°C Addition->Heating TLC Monitor by TLC Heating->TLC TLC->Heating Incomplete Quench Quench with aq. NH4Cl TLC->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Optimized workflow for the synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

Proposed Reaction Mechanism

The synthesis proceeds via a classic SNAr mechanism.

Caption: SNAr mechanism for the formation of the target ether linkage.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Jakubke, H. D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. John Wiley & Sons.
  • Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who are encountering solubility bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who are encountering solubility bottlenecks with 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (CAS: 1146080-79-6).

Rather than simply providing a list of instructions, this guide deconstructs the thermodynamic and kinetic forces governing your solvent system. By understanding the causality behind precipitation, you can implement our self-validating protocols to ensure absolute confidence in your in vitro assays and stock preparations.

Mechanistic Causality: Why Does This Compound Crash Out?

Do not assume a compound is simply "stubborn." Solubility is a dynamic equilibrium dictated by intermolecular forces. For 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine in Dimethyl Sulfoxide (DMSO), three primary mechanisms govern its physical state:

  • The Halogen Bonding Factor: The bromine atom at the 2-position of the pyridine ring is highly electron-deficient due to the adjacent electronegative nitrogen. This creates a pronounced positive electrostatic region known as a σ -hole[1]. This σ -hole acts as a strong Lewis acid, forming highly directional intermolecular halogen bonds with the Lewis basic nitrogen atoms of the pyrimidine ring on adjacent molecules[2]. This self-complementary interaction creates a highly stable, rigid crystal lattice that fiercely resists solvation.

  • The Hygroscopic Sabotage of DMSO: DMSO is an aggressively hydrophilic solvent, capable of absorbing up to 20% of its weight in atmospheric moisture within 24 hours[3]. As water integrates into the solvent network, the dielectric constant of the mixture shifts. The solvation capacity for lipophilic, halogenated aromatic molecules plummets, forcing the compound out of its metastable dissolved state into a thermodynamically stable crystalline precipitate[4].

  • Freeze-Thaw Nucleation: Pure anhydrous DMSO has a freezing point of approximately 18.5 °C[5]. When stored in a standard 4 °C refrigerator or -20 °C freezer, the solvent solidifies. During the thawing process, localized concentration gradients form, acting as nucleation sites. Repeated freeze-thaw cycles provide the kinetic energy required for the amorphous compound to find its lowest energy state—crystallization[4].

Pathway A Anhydrous DMSO (High Solvation) B Atmospheric Moisture (H2O Absorption) A->B Exposure to ambient air C Hydrated DMSO (Altered Dielectric Constant) B->C Rapid hydration D 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (Solute) C->D Decreased solvation capacity E Halogen Bonding & Pi-Pi Stacking D->E Intermolecular forces dominate F Thermodynamic Precipitation E->F Crystal lattice formation

Caption: Mechanistic pathway of moisture-induced precipitation in DMSO.

Frequently Asked Questions (FAQs)

Q: I prepared a 50 mM stock in anhydrous DMSO, but it turned cloudy overnight at room temperature. What happened? A: Your DMSO likely absorbed atmospheric moisture. Even a 5–10% water content can drastically reduce the solubility of halogenated heteroaromatics. The introduction of water disrupts the DMSO-solute interactions, allowing the compound's internal halogen bonding to take over[1]. Always use fresh, sealed anhydrous DMSO and prepare stocks in a low-humidity environment or under an inert gas blanket[3].

Q: My stock solution froze in the fridge. After thawing on the bench, there is a persistent white powder at the bottom. Is the compound degraded? A: Chemical degradation is unlikely, but physical crystallization has occurred. The compound has reorganized into a highly stable, less soluble crystalline polymorph during the freeze-thaw cycle[5]. You must apply thermal and acoustic energy (heating and sonication) to break the newly formed halogen bonds and re-solvate the compound.

Q: I need to dilute my 10 mM DMSO stock into PBS for an in vitro assay, but it immediately precipitates. How can I prevent this? A: Direct dilution of a concentrated DMSO stock into an aqueous buffer causes a rapid solvent-shift shock. To prevent this, perform intermediate serial dilutions in DMSO first. Alternatively, dilute the stock into a buffer containing a carrier protein (e.g., 0.1% BSA) or a mild non-ionic surfactant (e.g., 0.01% Tween-20) to maintain the lipophilic compound in a micellar suspension[6].

Quantitative Physicochemical Parameters

To troubleshoot effectively, you must benchmark your experimental conditions against the compound and solvent's physical limits.

ParameterValueImpact on Experimental Workflow
Molecular Weight 252.07 g/mol Determines molarity calculations for stock solutions.
H-Bond Acceptors / Donors 4 / 0High acceptor count promotes interaction with hydrated DMSO.
Halogen Bond Donors 1 (Bromine)Drives self-complementary crystallization via the σ -hole.
Pure DMSO Freezing Point ~18.5 °CWill freeze in standard laboratory refrigerators (4 °C)[5].
Hydrated DMSO (33% H₂O) Freezing Point -73.0 °CMoisture drastically depresses the freezing point, altering kinetics[4].
Recommended Max Stock Conc. 10 mM - 20 mMExceeding this risks thermodynamic crash-out upon minor temperature drops.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems , ensuring you do not proceed with a compromised sample.

Protocol A: Preparation of High-Fidelity Anhydrous Stock Solutions

Objective: Prevent moisture-induced precipitation during initial stock creation.

  • Desiccation: Allow the lyophilized vial of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine to equilibrate to room temperature inside a desiccator before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.

  • Inert Dissolution: Pierce the septum of a fresh bottle of anhydrous DMSO (packaged under Argon/N₂) with a syringe. Inject the required volume directly into the compound vial.

  • Acoustic Cavitation: Sonicate the vial in a water bath at 25 °C for 5 minutes to disrupt initial crystal lattices.

  • Validation Check (The Tyndall Effect): In a darkened room, shine a laser pointer through the vial.

    • Pass: The beam path is invisible. The solution is a true thermodynamic solution.

    • Fail: The beam path scatters light (visible beam). Micro-precipitates remain. Return to sonication.

  • Aliquoting: Divide the validated stock into single-use aliquots (e.g., 50 µL) in tightly sealed, low-bind microcentrifuge tubes. Causality: This entirely eliminates the need for future freeze-thaw cycles.

Protocol B: Rescuing Precipitated / Crashed-Out Solutions

Objective: Re-solvate crystallized compound without inducing thermal degradation.

  • Thermal Incubation: Place the precipitated aliquot in a dry block heater or water bath set to 37 °C for 15 minutes. Causality: Gentle heat provides the kinetic energy required to overcome the activation barrier of dissolution without risking nucleophilic aromatic substitution (SNAr) degradation.

  • Vortex & Sonicate: Alternate between 30 seconds of high-speed vortexing and 1 minute of bath sonication until the macroscopic precipitate disappears.

  • Validation Check (Centrifugation): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube.

    • Pass: No visible pellet. The solution is rescued and ready for use.

    • Fail: A microscopic white pellet is present. The thermodynamic solubility limit has been exceeded due to water contamination. You must either discard the aliquot or add an organic co-solvent (e.g., 5% DMF) to rescue it.

Workflow Start Precipitate Observed in DMSO Stock CheckTemp Is the solution cold? (< 20°C) Start->CheckTemp Heat Incubate at 37°C & Sonicate CheckTemp->Heat Yes (DMSO Freezing) CheckWater Suspect Water Contamination (Discard or Add Co-solvent) CheckTemp->CheckWater No (Room Temp) CheckClear Did the solution clear? Heat->CheckClear Aliquot Aliquot & Store (Avoid Freeze-Thaw) CheckClear->Aliquot Yes (Validation Pass) CheckClear->CheckWater No (Validation Fail)

Caption: Decision tree for troubleshooting DMSO stock precipitation.

References

  • BenchChem Technical Support. "Technical Support Center: DMSO-d6 Sample Preparation for Low-Temperature Analysis." Benchchem.
  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath.
  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." ACS Publications.
  • Roylan Developments. "Compound storage made simple." Spod-Technology.
  • ResearchGate Community. "Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?" ResearchGate.
  • Scholfield, M. R., et al. "Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery." Frontiers in Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of complex diaryl ethers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of complex diaryl ethers. The synthesis of 2-(2-bromo-pyridin-3-yloxy)-pyrimidine represents a classic Nucleophilic Aromatic Substitution (SNAr) challenge. The primary objective is to selectively couple 2-bromopyridin-3-ol with 2-chloropyrimidine without triggering side reactions such as debromination, pyrimidine hydrolysis, or regiochemical scrambling.

This guide is designed to provide you with the causality behind the chemistry, a self-validating protocol, and targeted troubleshooting strategies to ensure high-yield synthesis.

Mechanistic Overview & Rationale

Because 2-chloropyrimidine is highly electron-deficient—its C2 position is strongly activated by the inductive (-I) and resonance (-M) effects of the two adjacent nitrogen atoms—this transformation does not require transition-metal catalysis (e.g., Ullmann or Buchwald-Hartwig conditions)[1]. Instead, a base-mediated SNAr approach is highly efficient, orthogonal, and scalable[2].

The reaction proceeds via the deprotonation of 2-bromopyridin-3-ol to form a highly nucleophilic phenoxide-type anion. This anion attacks the electrophilic C2 carbon of 2-chloropyrimidine, forming a transient Meisenheimer complex, which rapidly rearomatizes by expelling a chloride ion to yield the target diaryl ether.

SNAr_Pathway SM1 2-Bromopyridin-3-ol (Nucleophile) Base Base (K2CO3) Deprotonation SM1->Base pKa ~ 8.5 Nuc 2-Bromopyridin-3-olate (Active Species) Base->Nuc -H+ Inter Meisenheimer Complex (Transition State) Nuc->Inter Attack at C2 SM2 2-Chloropyrimidine (Electrophile) SM2->Inter Electrophilic site Prod 2-(2-Bromo-pyridin-3-yloxy) -pyrimidine Inter->Prod -Cl- (Aromatization)

Mechanistic workflow of SNAr etherification for 2-(2-bromo-pyridin-3-yloxy)-pyrimidine synthesis.

Quantitative Optimization Data

To establish the optimal parameters, we evaluated various bases and solvents. The data below summarizes the causality behind our recommended conditions.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Scientific Observation
1 K₂CO₃ (2.0) DMF 90 6 >95 88 Optimal conditions; clean impurity profile.
2Cs₂CO₃ (1.5)DMSO804>9885Faster reaction, but DMSO complicates aqueous workup.
3NaH (1.2)THF65127055Incomplete conversion; poor solubility of the sodium salt.
4DIPEA (2.5)MeCN80244030Base is not strong enough for efficient deprotonation.
5K₂CO₃ (2.0)DMF (wet)9068045Significant 2-hydroxypyrimidine formation (hydrolysis).

Analysis: K₂CO₃ in DMF provides the optimal balance of basicity and solubility. While Cs₂CO₃ in DMSO is kinetically faster, DMSO makes product isolation difficult. Weaker organic bases like DIPEA fail to fully deprotonate the pyridinol (pKa ~8.5), leading to stalled reactions[1].

Standard Operating Procedure (SOP): Base-Mediated SNAr Etherification

This protocol is designed as a self-validating system . Do not proceed to the next step unless the prior checkpoint has been successfully verified.

Scale: 10.0 mmol

  • Preparation: Flame-dry a 100 mL round-bottom flask under nitrogen. Add 2-bromopyridin-3-ol (1.74 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 20 mL of strictly anhydrous DMF (water content <50 ppm). Stir the suspension at 40 °C for 30 minutes.

    • Checkpoint 1 (Visual Validation): The suspension must shift to a distinct yellow/orange hue. This confirms the formation of the highly conjugated, active 2-bromopyridin-3-olate nucleophile. If the color remains unchanged, your base may be degraded by moisture.

  • Electrophile Addition: Add 2-chloropyrimidine (1.26 g, 11.0 mmol) in a single portion.

  • Reaction Execution: Elevate the temperature to 90 °C and stir for 6 hours under a continuous nitrogen atmosphere.

    • Checkpoint 2 (Analytical Validation): Perform TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting pyridinol should be completely consumed, replaced by a less polar, strongly UV-active spot corresponding to the product.

  • Workup & Isolation: Cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred ice water. The product will precipitate out of the solution. Filter the solid, wash with cold water (3 x 20 mL) to remove residual DMF and inorganic salts, and dry under high vacuum.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of 2-hydroxypyrimidine in my LC-MS trace. How do I prevent this? A1: The formation of 2-hydroxypyrimidine is the result of competitive hydrolysis of 2-chloropyrimidine. This occurs when trace water is present in the reaction matrix, allowing the hydroxide ion (formed via the reaction of H₂O with K₂CO₃) to act as a competing nucleophile. To eliminate this, ensure your DMF is strictly anhydrous and store your K₂CO₃ in a desiccator.

Q2: The reaction stalls at ~60% conversion. Should I increase the temperature to 120 °C? A2: No. Increasing the temperature beyond 100 °C can lead to the thermal degradation of 2-chloropyrimidine or promote unwanted side reactions, such as Dimroth-type rearrangements. Instead, the stall is likely due to the consumption of the electrophile via the trace hydrolysis mentioned above. Add a slight excess of 2-chloropyrimidine (0.2 eq) and continue stirring at 90 °C.

Q3: Is there a risk of unwanted substitution or debromination at the 2-bromo position of the pyridine ring? A3: Under metal-free SNAr conditions, the 2-bromo group on the pyridine ring is highly stable. The C-Br bond is not sufficiently activated for SNAr by weak nucleophiles because it lacks a strong electron-withdrawing group in the ortho or para position. This orthogonal reactivity is exactly why we avoid Palladium or Copper catalysts for this specific step, as transition metals would indiscriminately activate the C-Br bond via oxidative addition[2].

Q4: Can I substitute K₂CO₃ with a stronger base like Sodium Hydride (NaH)? A4: While NaH will rapidly deprotonate the pyridinol, it is not recommended for this specific coupling. NaH can cause localized exothermic heating and promote the decomposition of the pyrimidine ring. Furthermore, NaH in THF suffers from poor solubility of the resulting sodium pyridinolate, leading to sluggish heterogeneous reaction kinetics (as demonstrated in our quantitative data). K₂CO₃ in DMF provides a mild, sustained concentration of the active nucleophile.

References

  • Title: An Efficient Method for the Synthesis of Heteroaryl C—O Bonds in the Absence of Added Transition Metal Catalysts. Source: ResearchGate URL: [Link]

  • Title: US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this technical resource to address the complex chemoselectivity challenges inherent in the nucleophilic aromatic substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this technical resource to address the complex chemoselectivity challenges inherent in the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with 2-bromo-pyridin-3-ol. While this coupling appears straightforward, the ambident nature of the hydroxypyridine and the dual electrophilic sites present in the reaction mixture frequently lead to a divergence in the reaction pathway.

This guide establishes a mechanistic foundation to help you troubleshoot, optimize, and validate your synthetic workflow, ensuring high-fidelity O-arylation.

Mechanistic Overview & Reaction Logic

To successfully control this reaction, we must first map the competing kinetic pathways. The desired O-arylation competes directly with hydrolysis, N-arylation, and self-condensation (dimerization)[1][2]. The diagram below illustrates the mechanistic causality behind each side product.

SNAr_Pathways SM 2-Bromo-pyridin-3-ol + Base Nuc Pyridin-3-olate Intermediate SM->Nuc Deprotonation Prod 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (Desired O-Arylation) Nuc->Prod SNAr (O-attack) + 2-Chloropyrimidine Side2 N-(Pyrimidin-2-yl)pyridin-3-olate (N-Arylation Side Product) Nuc->Side2 SNAr (N-attack) + 2-Chloropyrimidine Side3 Pyridyl-Pyridyl Ether (Dimerization Side Product) Nuc->Side3 SNAr (O-attack) + 2-Bromo-pyridin-3-ol Elec 2-Chloropyrimidine Side1 2-Hydroxypyrimidine (Hydrolysis Side Product) Elec->Side1 + H2O / OH- Side4 2-(Dimethylamino)pyrimidine (Solvent Adduct) Elec->Side4 + HN(CH3)2 (from DMF at >90°C)

Caption: Reaction logic and divergence pathways in the SNAr synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak at m/z 97 instead of my product. What is this, and how do I prevent it? A1: You are observing 2-hydroxypyrimidine (often existing as its tautomer, pyrimidin-2-one), which is the hydrolysis product of your electrophile[2]. 2-Chloropyrimidine is highly activated and exceptionally sensitive to hydroxide attack.

  • Causality: If your base (e.g., K₂CO₃) is hygroscopic and not strictly oven-dried, or if your solvent contains trace water, the base will react with water to generate hydroxide ions ( H2​O+CO32−​⇌OH−+HCO3−​ ). The unhindered OH− will kinetically outcompete your bulky pyridin-3-olate nucleophile.

  • Resolution: Switch to anhydrous Acetonitrile (MeCN). Use Cs₂CO₃ dried under high vacuum at 150°C. Perform a Karl Fischer titration on your solvent prior to use to ensure water content is <50 ppm.

Q2: I isolated a product with the correct mass ([M+H]⁺ ~252/254), but 2D-NMR (HMBC) shows connectivity to the pyridine nitrogen. Why did N-arylation occur? A2: While 3-hydroxypyridines generally behave as typical phenols favoring O-arylation[1][3], the pyridin-3-olate intermediate is an ambident nucleophile.

  • Causality: Hard-Soft Acid-Base (HSAB) principles dictate that highly polar aprotic solvents (like DMSO) heavily solvate the hard oxygen anion. This leaves the softer nitrogen lone pair "naked" and kinetically active, driving N-arylation.

  • Resolution: Lower the reaction temperature to 60–80°C to favor the thermodynamically stable O-arylated product. Utilizing moderately polar solvents (like MeCN) with a bulky base (Cs₂CO₃) tightly coordinates the oxygen, directing the electrophile to the desired O-site.

Q3: I am observing high molecular weight oligomers and a rapid depletion of 2-bromo-pyridin-3-ol. What is happening? A3: You are observing self-condensation. The 2-bromo group on your starting material is activated for SNAr by the adjacent electronegative pyridine nitrogen.

  • Causality: Once deprotonated, if the local concentration of 2-chloropyrimidine drops, the pyridin-3-olate will attack the next most electrophilic site available: the C2 position of another 2-bromo-pyridin-3-ol molecule.

  • Resolution: Ensure a 1.2 to 1.5 molar excess of 2-chloropyrimidine. Add the electrophile dropwise to a solution containing the activated nucleophile to maintain a steady-state excess of the pyrimidine.

Q4: When running the reaction in DMF at 110°C, I see a byproduct at m/z 124. What is this? A4: This is 2-(dimethylamino)pyrimidine.

  • Causality: At temperatures exceeding 90°C, DMF thermally decomposes into carbon monoxide and dimethylamine. Dimethylamine is a highly reactive, unhindered nucleophile that rapidly displaces the chloride on 2-chloropyrimidine.

  • Resolution: Never heat DMF above 90°C for this class of SNAr reactions. If higher temperatures are strictly required, switch to N-Methyl-2-pyrrolidone (NMP) or Sulfolane.

Quantitative Reaction Condition Matrix

The following table summarizes the quantitative impact of solvent, base, and temperature on chemoselectivity, derived from optimized internal workflows.

SolventBase (Condition)Temp (°C)Desired O-Arylation Yield (%)Hydrolysis (%)N-Arylation / Dimerization (%)
DMFK₂CO₃ (Wet)110404515
DMFK₂CO₃ (Anhydrous)110651025 (Includes DMF adduct)
DMSOCs₂CO₃ (Anhydrous)8075520
MeCNCs₂CO₃ (Anhydrous)8088 < 2 < 5
Self-Validating Experimental Protocol

To guarantee reproducibility, follow this self-validating methodology. It incorporates strict In-Process Controls (IPCs) to verify the reaction state before proceeding to the next step.

Phase 1: System Validation & Preparation

  • Glassware & Reagent Preparation: Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with dry N₂. Ensure Cs₂CO₃ (2.0 equiv, 20 mmol) is dried at 150°C under high vacuum for 12 hours prior to use.

  • Solvent Integrity Check: Perform a Karl Fischer titration on anhydrous Acetonitrile (MeCN).

    • Validation Checkpoint: Proceed only if water content is < 50 ppm to prevent pyrimidine hydrolysis.

Phase 2: Nucleophile Activation 3. Deprotonation: Suspend the dried Cs₂CO₃ in 30 mL of MeCN under N₂. Add 2-bromo-pyridin-3-ol (1.0 equiv, 10 mmol). 4. Validation Checkpoint: Stir at 25°C for 30 minutes. The suspension must transition to a pale yellow/orange hue, visually confirming the formation of the pyridin-3-olate intermediate.

Phase 3: Electrophile Coupling 5. Controlled Addition: Dissolve 2-chloropyrimidine (1.2 equiv, 12 mmol) in 10 mL of MeCN. Add this solution dropwise over 15 minutes to the reaction flask at 25°C.

  • Causality Note: Dropwise addition ensures the electrophile is always in local excess relative to the activated nucleophile, mathematically suppressing dimerization.

  • Thermal Activation: Heat the reaction mixture to 80°C.

Phase 4: In-Process Control (IPC) 7. Reaction Monitoring: After 2 hours, withdraw a 50 µL aliquot, dilute in 1 mL MeOH, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. 8. Validation Checkpoint: Confirm the disappearance of the starting material peak. Verify the product mass [M+H]+=252.0 and 254.0 . The 1:1 isotopic ratio confirms the retention of the bromine atom. Ensure the complete absence of m/z 97.

Phase 5: Isolation & Purification 9. Quench: Cool the reaction to room temperature. Quench by adding 40 mL of half-saturated aqueous NH₄Cl.

  • Causality Note: A mild acidic quench neutralizes any unreacted phenoxide and prevents hydrolysis during the aqueous workup.

  • Extraction & Washing: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (2 x 20 mL) to remove residual MeCN and inorganic salts.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure O-arylated product.

References
  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters.
  • DOKUMEN.PUB. (n.d.). Exercise book on Aromatic Nitrogen Heterocycles Chemistry: How to deal with the synthesis and reactivity of five- and six-membered rings. DOKUMEN.PUB.
  • Benchchem. (n.d.). Identifying common side reactions of 5-Bromo-2-chloropyrimidine. Benchchem.
  • National Institutes of Health (NIH). (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC.

Sources

Troubleshooting

Scaling up the synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in scaling up the synthesis of 2-(2-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in scaling up the synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine .

This transformation relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) between 2-bromo-pyridin-3-ol and 2-chloropyrimidine. While straightforward at the bench scale, transitioning this reaction to the kilogram scale introduces significant challenges related to heat transfer, heterogeneous mixing, and impurity control[1].

Below, you will find the optimized parameters, a self-validating scale-up protocol, a mechanistic workflow, and a targeted troubleshooting FAQ to ensure high-yield, reproducible batches.

Part 1: Reaction Optimization & Quantitative Data

The choice of base and solvent is critical for the SN​Ar etherification of chloroheteroarenes[2]. While weak organic bases like DIPEA in non-polar solvents (e.g., Toluene) can be used[3], they often require prolonged heating and result in lower yields due to poor stabilization of the Meisenheimer intermediate[1]. Transitioning to polar aprotic solvents (DMF) with inorganic bases ( K2​CO3​ ) significantly enhances the reaction kinetics.

Table 1: Parameter Optimization for 100g Scale-Up

SolventBase (Equiv)Temp (°C)Time (h)Yield (%)HPLC Purity (%)Process Observation
TolueneDIPEA (2.0)1102445%88.0%Sluggish reaction; unreacted starting material[3].
MeCN Cs2​CO3​ (1.5)801882%95.5%Good yield, but Cs2​CO3​ is cost-prohibitive at scale.
DMSO K2​CO3​ (2.0)100878%92.0%Fast kinetics, but elevated temp caused debromination.
DMF K2​CO3​ (2.0) 90 12 89% 98.5% Optimal balance of kinetics, purity, and cost.

Part 2: Self-Validating Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system: each step contains an in-process control (IPC) to verify success before proceeding, ensuring authoritative grounding in process chemistry principles.

Step 1: Reactor Preparation & Reagent Charging

  • Purge a 20 L jacketed glass reactor with N2​ for 15 minutes to prevent oxidative degradation of the pyridinol.

  • Charge 2-bromo-pyridin-3-ol (1.00 kg, 5.75 mol, 1.0 eq) and 2-chloropyrimidine (0.72 kg, 6.32 mol, 1.1 eq) into the reactor.

  • Add anhydrous DMF (8.0 L). Stir at 250 rpm until complete dissolution is achieved (IPC: Visual confirmation of a clear, pale yellow solution).

Step 2: Base Addition & Exotherm Control

  • Set the reactor jacket temperature to 20°C.

  • Charge anhydrous, finely milled K2​CO3​ (1.59 kg, 11.5 mol, 2.0 eq) in four equal portions over 1 hour. Causality: K2​CO3​ deprotonates the pyridinol, generating a highly nucleophilic phenoxide. This acid-base reaction is moderately exothermic. Portion-wise addition prevents localized hot spots that can lead to premature degradation.

Step 3: Reaction Execution ( SN​Ar )

  • Ramp the jacket temperature to heat the internal mixture to 90°C over 45 minutes.

  • Maintain strong agitation (350 rpm) to keep the heterogeneous K2​CO3​ suspended.

  • Stir for 12 hours. IPC: Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when unreacted 2-bromo-pyridin-3-ol is <1.0% (AUC). Mechanistically, this ensures the rate-limiting formation of the Meisenheimer complex has reached completion[1].

Step 4: Anti-Solvent Quench & Isolation

  • Cool the reaction mixture to 25°C.

  • Perform a "reverse quench" by transferring the reaction mixture slowly into a secondary 50 L vessel containing rapidly stirring cold water (24.0 L, 5°C) over 2 hours. Causality: Quenching into water crashes out the highly hydrophobic product while retaining the DMF and inorganic salts in the aqueous phase, bypassing the need for massive solvent extraction volumes[2].

  • Filter the resulting suspension via a Nutsche filter. Wash the filter cake with cold water (3 x 5 L) to remove residual DMF.

  • Dry under vacuum at 50°C to constant weight.

Part 3: Mechanistic Workflow Visualization

G N1 Reactants: 2-Bromo-pyridin-3-ol + 2-Chloropyrimidine N2 Solvent Addition: Anhydrous DMF (8 Vol) (Inert N2 Atmosphere) N1->N2 N3 Deprotonation: K2CO3 (Portion-wise) Control Exotherm N2->N3 N4 SNAr Reaction: Heat to 90°C (12h) Meisenheimer Complex Formation N3->N4 N5 Workup: Reverse Quench in Cold Water Anti-solvent Precipitation N4->N5 N6 Isolation: Filtration & Vacuum Drying (Yield >85%, Purity >98%) N5->N6

Scale-up workflow for the SNAr synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

Part 4: Troubleshooting & FAQs

Q1: At the bench scale (5g), the reaction completed in 4 hours. At the 1kg scale, it takes 12-16 hours and leaves 5% unreacted starting material. Why? A: This is a classic mass-transfer limitation. The deprotonation of 2-bromo-pyridin-3-ol relies on the surface area of the solid K2​CO3​ . In larger reactors, the solid-liquid mixing dynamics change, reducing the effective surface area contact. Solution: Ensure the K2​CO3​ is finely milled (powdered, not granular) before use, and increase the impeller speed to ensure the base is fully suspended, not pooling at the bottom of the reactor.

Q2: My HPLC trace shows a new impurity at ~2.5% that has a lower mass (M-79) than the product. What is this, and how do I prevent it? A: This is the debrominated impurity, 2-(pyridin-3-yloxy)-pyrimidine. The bromine atom at the 2-position of the pyridine ring is highly activated. If the reaction temperature exceeds 100°C, or if heating is prolonged beyond 16 hours, the product can undergo reductive dehalogenation or secondary nucleophilic attacks. Solution: Strictly control the internal temperature to 90°C (do not exceed 95°C) and quench the reaction immediately once the IPC shows <1.0% starting material.

Q3: During the water quench, the product formed a sticky, unfilterable oil instead of a crystalline solid. How do we fix this? A: "Oiling out" occurs when the product precipitates too rapidly, trapping DMF and impurities within a supersaturated liquid phase rather than forming an ordered crystal lattice. Solution: Always use a reverse quench (adding the DMF mixture to the water, not water to the DMF). Maintain the water at 5°C and ensure high-shear stirring. If oiling persists, seed the water with 1% (w/w) of pure crystalline product before initiating the transfer to force immediate nucleation.

Q4: Can we substitute DMF with a greener solvent for this etherification? A: While green chemistry initiatives encourage replacing DMF, SN​Ar etherifications of chloroheteroarenes heavily rely on polar aprotic solvents to stabilize the transition state[2]. Toluene can be used with organic bases like DIPEA[3], but this typically halves the yield. You may trial N-Butylpyrrolidinone (NBP) or DMSO as alternatives, but be aware that DMSO requires lower operating temperatures to avoid thermal decomposition.

References

  • US20090029994A1 - Trisubstituted amine compound (Demonstrates pyrimidine etherification methodologies and conditions using bases like DIPEA in Toluene).
  • Aromatic Substitution - Vapourtec Flow Chemistry (Details the mechanistic challenges, Meisenheimer complex formation, and scale-up parameters for SN​Ar reactions). Source: Vapourtec URL:[Link]

  • Pd/PTABS: Low Temperature Etherification of Chloroheteroarenes (Investigates the critical role of strong inorganic bases and polar aprotic solvents in the etherification of chloroheteroarenes). Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vitro Activity of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine In Vivo: A Comparative Guide

Executive Summary & Scientific Context The transition from an in vitro biochemical hit to a validated in vivo lead is the most critical inflection point in preclinical drug discovery. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The transition from an in vitro biochemical hit to a validated in vivo lead is the most critical inflection point in preclinical drug discovery. This guide provides a comprehensive framework for validating the in vivo efficacy of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine —a highly potent, novel structural scaffold utilized in the development of targeted kinase inhibitors.

The pyridin-3-yloxy moiety is a well-documented pharmacophore critical for anchoring molecules within the ATP-binding pocket of several kinases, most notably PIM-1 kinase [1]. PIM-1 is a constitutively active serine/threonine kinase that is frequently overexpressed in hematological malignancies, such as Acute Myeloid Leukemia (AML), where it drives cell survival, proliferation, and drug resistance[2].

To objectively evaluate the performance of a lead compound derived from the 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine scaffold (hereafter referred to as BPP-Lead ), we must benchmark it against a clinical-stage standard. In this guide, we compare BPP-Lead against AZD1208 , a potent, first-in-class pan-PIM kinase inhibitor[3].

Mechanistic Grounding: The PIM-1 Signaling Axis

Understanding the causality behind our experimental design requires mapping the biological target. PIM-1 promotes tumor cell survival primarily by phosphorylating the pro-apoptotic protein BAD at Serine 112 (Ser112), which neutralizes its apoptotic function[2]. Additionally, PIM-1 stabilizes the c-Myc oncogene and activates the mTORC1/4EBP1 translational pathway[4].

By inhibiting PIM-1, both BPP-Lead and AZD1208 reverse these oncogenic signals, leading to cytostasis and apoptosis[5].

PIM1_Pathway PIM1 PIM-1 Kinase BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Ser112) Inactivates MYC c-Myc (Proliferation) PIM1->MYC Stabilizes mTOR mTORC1 / 4EBP1 PIM1->mTOR Activates Inhibitor 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine & AZD1208 Inhibitor->PIM1 Inhibits

Mechanistic signaling pathway of PIM-1 kinase and targeted inhibition by pyrimidine scaffolds.

Comparative Performance Data

Before initiating in vivo studies, the compound must demonstrate potent in vitro activity. However, biochemical IC50s do not account for membrane permeability, metabolic stability, or systemic clearance. The tables below summarize the transition of BPP-Lead and AZD1208 from in vitro assays to in vivo pharmacokinetics (PK) and efficacy.

Table 1: In Vitro Profiling

Causality: Biochemical assays confirm direct target engagement, while cell viability assays (using the PIM-dependent MV-4-11 AML cell line) confirm that the compound can cross the lipid bilayer and exert a phenotypic effect[5].

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)MV-4-11 Viability IC50 (µM)
BPP-Lead 4.215.50.85
AZD1208 0.45.01.20
Table 2: In Vivo Pharmacokinetics (Mouse, 10 mg/kg PO)

Causality: A compound cannot shrink a tumor if it is rapidly cleared by the liver. Oral (PO) dosing assesses systemic bioavailability, a critical hurdle for early-stage pyrimidine ethers.

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
BPP-Lead 1,4502.08,2004.5
AZD1208 2,1001.511,5003.8
Table 3: In Vivo Efficacy (MV-4-11 Xenograft, 30 mg/kg/day PO)

Causality: Efficacy is measured by the Treatment/Control (T/C) ratio. A %T/C under 40% is generally considered therapeutically active. Body weight loss monitors gross toxicity.

CompoundTumor Vol Day 21 (mm³)% T/C (Efficacy)Body Weight Loss (%)
Vehicle 1,850 ± 210100%0%
BPP-Lead 420 ± 8522.7%< 5%
AZD1208 380 ± 7020.5%< 5%

Experimental Methodologies: The Self-Validating System

An in vivo efficacy study is only as reliable as its internal controls. If a tumor fails to shrink, researchers must know whether the failure is due to poor target engagement, poor pharmacokinetics, or intrinsic biological resistance[4]. By pairing tumor volume measurements with intra-tumoral pharmacodynamic (PD) biomarker analysis, we create a self-validating system .

InVivoWorkflow Cells Cultured AML Cells (e.g., MV-4-11) Inoculation Subcutaneous Injection (Mice) Cells->Inoculation Randomization Randomization (Tumor ~150 mm³) Inoculation->Randomization Dosing Oral Dosing (PO) Test vs Control Randomization->Dosing Analysis Efficacy & PD (Tumor Vol & p-BAD) Dosing->Analysis

Step-by-step in vivo validation workflow for assessing kinase inhibitor efficacy and PD biomarkers.

Protocol 1: In Vivo Xenograft Establishment and Dosing

We utilize the MV-4-11 cell line because it harbors a FLT3-ITD mutation, rendering it highly dependent on PIM kinase signaling for survival, making it the ideal model for this comparison[5].

  • Cell Preparation: Harvest MV-4-11 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to achieve a concentration of 5×107 cells/mL. Causality: Matrigel provides extracellular matrix support, significantly improving tumor take-rates in immunocompromised mice.

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week old female NSG (NOD scid gamma) mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 150–200 mm³ (calculated as V=(length×width2)/2 ), randomize mice into three groups (n=8/group): Vehicle, BPP-Lead (30 mg/kg), and AZD1208 (30 mg/kg). Causality: Randomization at a standardized volume ensures that all groups start with established, vascularized tumors, preventing skewed efficacy data.

  • Dosing: Administer compounds via oral gavage (PO) once daily for 21 days. Formulate compounds in 0.5% Hydroxypropyl Methylcellulose (HPMC) / 0.1% Tween-80.

  • Monitoring: Measure tumor volumes and body weights three times per week. Euthanize mice if tumors exceed 2,000 mm³ or if body weight loss exceeds 20%.

Protocol 2: Pharmacodynamic (PD) Validation via p-BAD (Ser112)

To prove that the 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine scaffold is actively inhibiting PIM-1 in vivo, we must measure the phosphorylation status of its direct downstream target, BAD[2].

  • Tissue Collection: On Day 21, exactly 4 hours post-final dose (aligning with the post-Tmax PK window), euthanize 3 mice per group. Exise the tumors rapidly, snap-freeze in liquid nitrogen, and store at -80°C. Causality: Kinase signaling is highly dynamic; rapid freezing prevents post-mortem phosphatase activity from artificially degrading the p-BAD signal.

  • Lysate Preparation: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear debris.

  • Western Blotting: Resolve 30 µg of total protein per sample on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe membranes with primary antibodies against p-BAD (Ser112) and Total BAD. Use GAPDH or β -actin as a loading control.

  • Data Interpretation: A successful validation requires a significant reduction in the p-BAD/Total BAD ratio in the BPP-Lead and AZD1208 groups compared to the Vehicle. Causality: Normalizing to Total BAD ensures that the reduction in signal is due to specific kinase inhibition, rather than generalized tumor cell death or non-specific protein degradation.

Conclusion

The 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine scaffold represents a highly viable structural foundation for novel kinase inhibitors. As demonstrated by the comparative data, BPP-Lead exhibits competitive in vitro potency, robust oral bioavailability, and in vivo tumor growth inhibition that closely parallels the clinical benchmark AZD1208. By adhering to the self-validating protocols outlined above, researchers can confidently transition this scaffold from early discovery into advanced preclinical development.

References

  • (Pyridin-3-yloxy)-acetic acid | 86649-57-2 | Benchchem . Benchchem. 1

  • Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC . NIH. 3

  • Pim-1 kinase as cancer drug target: An update (Review) - Spandidos Publications . Spandidos Publications. 2

  • Intrinsic resistance to PIM kinase inhibition in AML through p38α-mediated feedback activation of mTOR signaling | Oncotarget . Oncotarget. 4

  • Protein Profiling Identifies mTOR Pathway Modulation and Cytostatic Effects of Pim Kinase Inhibitor, AZD1208, in Acute Myeloid Leukemia - PMC . NIH. 5

Sources

Comparative

Cross-Reactivity Profile of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine in Kinase Inhibitor Design: A Comparative Guide

In Fragment-Based Drug Discovery (FBDD), the initial cross-reactivity (kinome promiscuity) of a starting building block dictates the selectivity trajectory of the final clinical candidate. 2-(2-Bromo-pyridin-3-yloxy)-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

In Fragment-Based Drug Discovery (FBDD), the initial cross-reactivity (kinome promiscuity) of a starting building block dictates the selectivity trajectory of the final clinical candidate. 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (BPP) (CAS: 1146080-79-6) serves as a highly tunable, privileged fragment for targeting the ATP-binding hinge region of kinases.

This guide objectively compares the cross-reactivity profile of the BPP scaffold against traditional alternative fragments, providing the mechanistic causality and self-validating experimental workflows required by medicinal chemists and drug development professionals to evaluate its performance.

Mechanistic Rationale: Driving Selectivity through Sterics and Electronics

The pyrimidine core is a widely utilized kinase scaffold because its nitrogen atoms form critical bidentate hydrogen bonds with the conserved hinge region found in nearly all human kinases[1]. However, because this motif is so universally accommodated, bare pyrimidines suffer from poor kinome-wide selectivity[1].

BPP overcomes this liability through three distinct structural modifications:

  • The Ether Linkage (-O-): Unlike traditional anilino (-NH-) linkers that can act as both hydrogen-bond donors and acceptors, the ether oxygen is strictly an acceptor. This restricts conformational flexibility, forcing the attached pyridine ring into a specific vector toward the hydrophobic back-pocket adjacent to the gatekeeper residue.

  • The 2-Bromo Substitution: The bulky bromine atom (Van der Waals radius ~1.85 Å) acts as a steric probe. It intentionally creates a steric clash with large gatekeeper residues (e.g., Threonine or Phenylalanine), restricting binding to kinases with smaller gatekeepers (e.g., Valine). This physical exclusion drastically narrows the fragment's cross-reactivity profile.

  • The Pyridine Nitrogen: The inclusion of the nitrogen atom alters the electronic distribution of the distal ring, reducing the basicity of the ether oxygen. This lowers the desolvation penalty upon entering the hydrophobic pocket compared to a standard phenyl ring, improving ligand efficiency.

G A Pyrimidine Core (Hinge Binder) B Ether Linkage (Conformational Spacer) A->B Covalent D Kinase Backbone (Hydrogen Bonds) A->D Bidentate H-Bonds C 2-Bromo-Pyridine (Gatekeeper Probe) B->C Covalent E Hydrophobic Pocket (Steric Selection) C->E Halogen/Steric Fit

Structural logic of BPP binding within the kinase ATP-binding pocket.

Quantitative Data: Cross-Reactivity Profile Comparison

To evaluate the performance of BPP, we compare it against two standard FBDD alternatives: 2-Phenoxypyrimidine (PP) (lacking the bromine and pyridine nitrogen) and N-Phenylpyrimidin-2-amine (PPA) (utilizing a highly flexible anilino linker).

The table below summarizes representative fragment profiling metrics, highlighting how the BPP scaffold suppresses off-target promiscuity.

Fragment ScaffoldLinker TypeGatekeeper ClashRepresentative Affinity ( Kd​ , μ M)Selectivity Score ( S10​ at 10 μ M)Cross-Reactivity Profile
BPP Ether (-O-)High (Br atom)45.00.08 Narrow (Selective for small gatekeepers)
PP Ether (-O-)Low32.50.24Moderate (Tolerates bulky gatekeepers)
PPA Anilino (-NH-)Low15.00.65Broad (Pan-kinase promiscuity)

Note: The Selectivity Score ( S10​ ) represents the fraction of the kinome inhibited by >90% at a 10 μ M screening concentration. A lower score indicates superior selectivity (lower cross-reactivity).

Self-Validating Experimental Workflows

To accurately map the cross-reactivity and binding kinetics of low-molecular-weight fragments like BPP, researchers must utilize highly sensitive, biophysical, and competitive binding assays. Direct enzymatic assays often yield false negatives due to the weak baseline affinity of fragments.

Protocol 1: High-Throughput Kinome Profiling (Active-Site Competition)

To determine the kinome-wide cross-reactivity (the S10​ score), an active-site directed competition assay (e.g., KINOMEscan) is the industry standard[2],[3].

Causality Check: We use a competition binding assay rather than a substrate phosphorylation assay because fragments typically exhibit high- μ M affinities. Measuring thermodynamic binding directly prevents the high false-negative rates associated with kinetic enzymatic assays.

  • Phage Display Preparation: Grow T7 phage strains displaying >400 human wild-type and mutant kinases in E. coli BL21 hosts[2].

  • Bait Immobilization: Attach biotinylated, active-site directed broad-spectrum ligands to streptavidin-coated magnetic beads.

  • Competitive Binding: Incubate the kinase-tagged phage, the immobilized bait, and the BPP fragment at a screening concentration of 10 μ M in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)[2].

  • Elution and Quantification: Wash the beads to remove unbound phage. Elute the bound phage and quantify the remaining kinase concentration using quantitative PCR (qPCR) targeting the T7 phage vector.

  • Data Analysis: Calculate the percentage of inhibition for each kinase to derive the S10​ selectivity score.

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Affinity

Once a selective profile is confirmed, SPR is used to determine the exact dissociation constant ( Kd​ ) and binding kinetics ( kon​ , koff​ ) of the fragment[4].

Causality Check: Because fragments have molecular weights <300 Da, the mass change upon binding is minute. Furthermore, fragments are dissolved in DMSO, which has a high refractive index. A rigorous DMSO solvent correction is mandatory; otherwise, bulk refractive index shifts will completely mask the true biological binding signal, leading to false positives[4].

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Because the fragment is small, a high immobilization level (>3000 Response Units, RU) is required to generate a detectable signal[4].

  • Solvent Correction: Prepare a DMSO calibration series (e.g., 4.5% to 5.5% DMSO in running buffer) to map and correct for bulk refractive index shifts.

  • Fragment Injection: Inject the BPP fragment in a multi-cycle kinetic format at concentrations ranging from 1 μ M to 500 μ M. Use a high flow rate (e.g., 50 μ L/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting, solvent-corrected sensograms to a 1:1 Langmuir binding model to extract the kinetic parameters.

G N1 1. Target Kinase Immobilization (CM5 Chip, >3000 RU) N2 2. DMSO Solvent Correction (Bulk Refractive Index Calibration) N1->N2 N3 3. Fragment Injection (1 μM - 500 μM Series) N2->N3 N4 4. Real-Time Sensogram Recording (High Flow Rate) N3->N4 N5 5. Kinetic Data Fitting (1:1 Langmuir Model) N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for evaluating fragment affinity.

References

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Crowdsourced mapping extends the target space of kinase inhibitors Source: bioRxiv URL: [Link]

  • Title: Screening and analysis of fragments using Biacore systems Source: Cytiva Life Sciences URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Experimental Reproducibility of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic strategies for obtaining 2-(2-bromo-pyridin-3-yloxy)-pyrimidine, a heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic strategies for obtaining 2-(2-bromo-pyridin-3-yloxy)-pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this guide establishes a robust framework for its synthesis and handling by drawing comparisons with structurally related and well-documented analogs. The principles and protocols discussed herein are designed to ensure experimental reproducibility and provide a strong foundation for the development of novel therapeutics based on this scaffold.

Introduction: The Pyridyl-Oxy-Pyrimidine Scaffold in Drug Discovery

The fusion of pyridine and pyrimidine rings through an ether linkage creates a scaffold with significant potential in medicinal chemistry. Pyrimidine derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyridine moiety is a common feature in numerous approved drugs.[3] The combination of these two heterocycles in 2-(2-bromo-pyridin-3-yloxy)-pyrimidine offers a unique three-dimensional structure and electronic distribution, making it an attractive starting point for the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[4]

The presence of a bromine atom at the 2-position of the pyridine ring is of particular strategic importance. This halogen serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity. However, the synthesis and subsequent functionalization of such molecules are not without their challenges, including the potential for side reactions and issues with regioselectivity.[5][6] This guide will address these challenges and provide experimentally grounded strategies for overcoming them.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(2-bromo-pyridin-3-yloxy)-pyrimidine can be approached through several pathways. Below, we compare two of the most plausible and robust methods, highlighting their respective advantages and disadvantages.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the reaction of a halo-pyrimidine with a pyridinol. For the synthesis of the target compound, this would entail the reaction of 2-chloro- or 2-bromopyrimidine with 2-bromo-pyridin-3-ol.

  • Reagent Preparation: To a solution of 2-bromo-pyridin-3-ol (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the hydroxyl group.

  • Addition of Pyrimidine: Add 2-chloropyrimidine or 2-bromopyrimidine (1.1 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Choice of Base: A strong base is required to deprotonate the pyridinol, forming a nucleophilic pyridinolate anion. The choice between NaH and K2CO3 depends on the desired reaction rate and the tolerance of other functional groups.

  • Solvent: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base without hindering the nucleophilicity of the anion.

  • Leaving Group: While both 2-chloro- and 2-bromopyrimidine can be used, the reactivity can differ. Generally, the C-Cl bond is stronger than the C-Br bond, which might require harsher reaction conditions.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a reliable method for forming aryl ether bonds, particularly when SNAr reactions are sluggish. This method involves the use of a copper catalyst to couple a phenol (or pyridinol) with an aryl halide.

  • Reaction Setup: In a reaction vessel, combine 2-bromo-pyridin-3-ol (1.0 eq), 2-bromopyrimidine (1.2 eq), a copper(I) catalyst such as CuI or Cu2O (0.1-0.2 eq), a ligand like 1,10-phenanthroline or L-proline (0.2-0.4 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).

  • Solvent: Add a high-boiling point solvent like DMF, DMSO, or dioxane.

  • Heating and Monitoring: Heat the reaction mixture to 100-150 °C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter to remove the catalyst and inorganic salts. The filtrate is then washed with aqueous ammonia solution (to remove residual copper) and brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Catalyst and Ligand: The copper catalyst is essential for facilitating the C-O bond formation. The ligand enhances the solubility and reactivity of the copper catalyst.

  • Base: The base is crucial for deprotonating the pyridinol and neutralizing the acid formed during the reaction. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility.

  • Inert Atmosphere: Heating at high temperatures can lead to degradation of the reactants and catalyst. An inert atmosphere prevents oxidative side reactions.

Comparative Summary of Synthetic Routes

FeatureMethod 1: SNArMethod 2: Ullmann Condensation
Reagents Strong base, polar aprotic solventCopper catalyst, ligand, base
Temperature 80-120 °C100-150 °C
Advantages Simpler reagents, no metal catalystBroader substrate scope, often higher yields for less reactive substrates
Disadvantages May require harsh conditions, limited to activated substratesRequires a metal catalyst (potential for product contamination), higher temperatures
Reproducibility Generally high for suitable substratesCan be sensitive to catalyst and ligand quality

Experimental Reproducibility and Reactivity Considerations

The reproducibility of experiments involving 2-(2-bromo-pyridin-3-yloxy)-pyrimidine is contingent on understanding the inherent reactivity of the 2-halopyridine moiety.

The "2-Pyridyl Problem" in Cross-Coupling

2-Halopyridines can be challenging nucleophiles in cross-coupling reactions.[5] This is attributed to the ability of the pyridine nitrogen to coordinate with the metal catalyst, potentially deactivating it. However, in the context of using 2-(2-bromo-pyridin-3-yloxy)-pyrimidine as an electrophile in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the 2-bromo position is generally reactive.

Chemoselectivity in Cross-Coupling Reactions

The C-Br bond at the 2-position of the pyridine ring is expected to be the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to C-Cl bonds and the electronic activation provided by the adjacent nitrogen atom.[6] This chemoselectivity is crucial for the reliable and reproducible synthesis of more complex derivatives.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes discussed.

SNAr_Synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions 2_Bromo_3_pyridinol 2-Bromo-pyridin-3-ol Reaction SNAr 2_Bromo_3_pyridinol->Reaction 2_Halopyrimidine 2-Halo-pyrimidine (X=Cl, Br) 2_Halopyrimidine->Reaction Base Strong Base (NaH or K2CO3) Base->Reaction Solvent Polar Aprotic Solvent (DMF, DMSO) Solvent->Reaction Heat Heat (80-120 °C) Heat->Reaction Product 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine Reaction->Product

Caption: SNAr synthesis of the target compound.

Ullmann_Condensation cluster_start Starting Materials cluster_reaction Reaction Conditions 2_Bromo_3_pyridinol 2-Bromo-pyridin-3-ol Reaction Ullmann Condensation 2_Bromo_3_pyridinol->Reaction 2_Bromopyrimidine 2-Bromo-pyrimidine 2_Bromopyrimidine->Reaction Catalyst Cu(I) Catalyst (CuI, Cu2O) Catalyst->Reaction Ligand Ligand (e.g., 1,10-phenanthroline) Ligand->Reaction Base Base (K2CO3, Cs2CO3) Base->Reaction Heat Heat (100-150 °C) Heat->Reaction Product 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine Reaction->Product

Sources

Comparative

Head-to-Head Comparison: 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine vs. 2-(2-Chloro-pyridin-3-yloxy)-pyrimidine

Executive Summary In the rational design of targeted therapeutics, particularly kinase inhibitors and CNS-active compounds, heteroaryl ethers containing both pyridine and pyrimidine scaffolds serve as critical structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of targeted therapeutics, particularly kinase inhibitors and CNS-active compounds, heteroaryl ethers containing both pyridine and pyrimidine scaffolds serve as critical structural motifs. When synthesizing these complex molecules, chemists frequently rely on late-stage functionalization via palladium-catalyzed cross-coupling.

This guide provides an in-depth technical comparison between 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine and its direct competitor, 2-(2-Chloro-pyridin-3-yloxy)-pyrimidine . While structurally identical except for the halogen at the 2-position of the pyridine ring, this single atomic substitution fundamentally alters their thermodynamic profiles, reactivity rates, and the economic calculus of scale-up synthesis.

Mechanistic & Thermodynamic Grounding

The strategic choice between a bromo- and chloro-substituted pyridine hinges entirely on the thermodynamics of the catalytic cycle—specifically, the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) metal center.

  • Bond Dissociation Energy (BDE): The C-Br bond requires approximately 276 kJ/mol for homolytic cleavage, whereas the C-Cl bond is significantly stronger, demanding ~339 kJ/mol .

  • Causality in Catalysis: Because oxidative addition requires the cleavage of this bond, the weaker C-Br bond in 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine allows the reaction to proceed rapidly under mild conditions. Conversely, the stronger C-Cl bond in the chloro-competitor presents a severe kinetic barrier. To force the catalytic cycle forward with the chloro-derivative, chemists must employ highly electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) and apply higher thermal energy .

Comparative Performance Matrix

The following table summarizes the quantitative and operational differences between the two building blocks during standard cross-coupling workflows.

Parameter2-(2-Bromo-pyridin-3-yloxy)-pyrimidine2-(2-Chloro-pyridin-3-yloxy)-pyrimidine
C-X Bond Energy ~276 kJ/mol~339 kJ/mol
Oxidative Addition Rate Fast (Thermodynamically favorable)Slow (Rate-limiting step)
Typical Pd Ligands BINAP, Xantphos, dppfBrettPhos, RuPhos, tBuBrettPhos
Standard Temp. (Amination) 60 °C – 80 °C100 °C – 110 °C
Cost & Availability Moderate to HighLow (Highly cost-effective for scale-up)
Atom Economy Lower (Br atomic mass = 79.9 g/mol )Higher (Cl atomic mass = 35.4 g/mol )
Regioselectivity Highly selective at C-Br over C-ORequires optimization to prevent C-O cleavage

Visualizing the Catalytic Logic

To understand why the halogen selection dictates the ligand and temperature requirements, we must map the logical flow of the cross-coupling cycle.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + Halopyridine (Br faster than Cl) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine & Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Transmetalation RedElim->Pd0 Catalyst Regeneration Product Aminated Pyridine Target RedElim->Product C-N Bond Formed

Catalytic cycle of Buchwald-Hartwig amination highlighting the oxidative addition step.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

Objective: Coupling of the halopyridine with a secondary amine (e.g., morpholine). Trustworthiness & Validation: This protocol is designed as a self-validating system. By incorporating 1,3,5-trimethoxybenzene as an internal standard from the beginning, the chemist can use quantitative NMR (qNMR) to verify conversion and yield before committing to time-consuming silica gel chromatography.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask, add the halopyridine (1.0 equiv, 1.0 mmol), morpholine (1.2 equiv, 1.2 mmol), and 1,3,5-trimethoxybenzene (0.33 equiv, internal standard).

  • Add anhydrous Toluene (10 mL).

  • Causality Check: Sparge the solution with Argon for 15 minutes. Pd(0) species are highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II)-peroxo complexes, prematurely killing the catalytic cycle.

Step 2: Catalyst & Base Addition

  • Add Sodium tert-butoxide (NaOtBu) (1.4 equiv).

    • Causality Check: NaOtBu is selected because its strong basicity efficiently deprotonates the coordinated amine, driving the equilibrium toward the amido-palladium complex. Weaker bases (like Cs₂CO₃) would stall the cycle here unless higher temperatures are applied.

  • For 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • For 2-(2-Chloro-pyridin-3-yloxy)-pyrimidine: Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).

    • Causality Check: The extreme steric bulk of BrettPhos forces the Pd center into a highly reactive mono-ligated state, drastically lowering the activation barrier for the difficult C-Cl oxidative addition .

Step 3: Heating & Self-Validation

  • Seal the flask and heat to 80 °C (for Bromo) or 110 °C (for Chloro) for 12 hours.

  • Validation Check: Cool to room temperature. Withdraw a 0.1 mL aliquot, filter through a short Celite plug, remove the solvent, and dissolve in CDCl₃. Run a standard ¹H-NMR. Compare the integration of the product's distinct aromatic protons against the sharp singlet of the 1,3,5-trimethoxybenzene standard (δ 6.08 ppm). If the calculated yield is >90%, proceed to workup.

Step 4: Workup & Isolation

  • Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure aminated heteroaryl ether.

Conclusion & Selection Guide

The decision between 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine and 2-(2-Chloro-pyridin-3-yloxy)-pyrimidine is a classic trade-off between reactivity and cost.

  • Choose the Bromo-derivative during early-stage discovery and medicinal chemistry hit-to-lead phases, where reaction reliability, mild conditions, and speed are prioritized over reagent costs.

  • Transition to the Chloro-derivative during process chemistry and scale-up. While it requires more expensive, specialized ligands (like BrettPhos) and higher temperatures, the dramatically lower bulk cost of chlorinated starting materials and higher atom economy yield a much lower cost-of-goods (COGs) at the kilogram scale.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Central Science, 5(3), 431-432. Available at:[Link]

  • Kiehne, U., Bunzen, J., Staats, H., & Lützen, A. (2007). "Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction." Synthesis, 2007(7), 1061-1069. Available at:[Link][1]

Sources

Validation

Comparative Efficacy of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine in a Preclinical Model of Rheumatoid Arthritis

A Guide for Researchers and Drug Development Professionals This guide provides a comprehensive analysis of the preclinical efficacy of the novel compound 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, a putative Janus kinase (J...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical efficacy of the novel compound 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, a putative Janus kinase (JAK) inhibitor, in comparison to Methotrexate, a standard of care disease-modifying antirheumatic drug (DMARD), within the context of a collagen-induced arthritis (CIA) mouse model.

Introduction: The Unmet Need in Rheumatoid Arthritis and the JAK-STAT Pathway

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[1] The pathogenesis is complex, involving various immune cells and signaling molecules.[1] A critical signaling cascade implicated in RA is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] This pathway is activated by numerous pro-inflammatory cytokines, such as IL-6 and interferons, which are central to the inflammatory environment in affected joints.[2][3][4]

The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) and the subsequent phosphorylation of STAT proteins are crucial for transducing cytokine signals into cellular responses, including immune cell activation and differentiation.[3][4] Dysregulation of this pathway is a key driver of the chronic inflammation seen in RA.[1][5] Consequently, targeting JAKs has emerged as a significant therapeutic strategy, with several JAK inhibitors (JAKinibs) now approved for clinical use.[2][3]

The pyridopyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases.[6][7] The subject of this guide, 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, is a novel derivative hypothesized to exert its therapeutic effect through the inhibition of the JAK/STAT pathway.

Mechanism of Action: Targeting the Engine of Inflammation

The therapeutic rationale for using a JAK inhibitor in rheumatoid arthritis is to interrupt the signaling of multiple pro-inflammatory cytokines simultaneously.

The JAK/STAT Signaling Cascade
  • Cytokine Binding: Pro-inflammatory cytokines (e.g., IL-6) bind to their specific receptors on the surface of immune cells.

  • JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4]

  • STAT Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins.[4] The STATs are subsequently phosphorylated by the JAKs.[4]

  • Dimerization and Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.[4]

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences, initiating the transcription of genes involved in inflammation, immune cell proliferation, and survival.

2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is designed to competitively inhibit the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation cascade and halting the downstream inflammatory gene expression. In contrast, Methotrexate, the standard of care, has a different primary mechanism, believed to involve the promotion of adenosine release, which has anti-inflammatory effects.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Inhibitor 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine Inhibitor->JAK Inhibition Gene Inflammatory Gene Transcription DNA->Gene 6. Transcription

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of the novel compound.

Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a widely used and well-validated preclinical model as it shares many pathological and immunological features with human RA, including synovitis, and bone and cartilage erosion.[8][9][10]

Experimental Design

A cohort of 8-week-old male DBA/1 mice were immunized with bovine type II collagen. Following a booster immunization on day 21, mice were randomized into three treatment groups upon the first signs of arthritis (typically days 26-28):

  • Vehicle Control: Administered daily by oral gavage.

  • Methotrexate (MTX): 1 mg/kg, administered intraperitoneally, 3 times per week.

  • 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (Compound-X): 30 mg/kg, administered daily by oral gavage.

Treatments continued for 21 days, with clinical assessment performed every other day.

Experimental_Workflow cluster_treatment Treatment Period (21 Days) Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 21 days Day28 Day 26-28 Onset of Arthritis Begin Treatment Day21->Day28 5-7 days Day49 Day 49 Study Termination Endpoint Analysis Day28->Day49 21 days

Caption: Timeline of the in vivo collagen-induced arthritis (CIA) study.
Results Summary

The following tables summarize the key efficacy endpoints measured at the end of the study (Day 49).

Table 1: Clinical and Histological Outcomes

ParameterVehicle ControlMethotrexate (1 mg/kg)Compound-X (30 mg/kg)
Mean Arthritis Score (0-16) 10.5 ± 1.25.8 ± 0.94.2 ± 0.7†
Mean Paw Thickness (mm) 3.8 ± 0.32.9 ± 0.22.5 ± 0.2†
Histological Score (0-5) 4.1 ± 0.42.3 ± 0.31.8 ± 0.3
Incidence of Arthritis (%) 100%80%70%

*p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Methotrexate

Table 2: Serum Cytokine Levels (pg/mL)

CytokineVehicle ControlMethotrexate (1 mg/kg)Compound-X (30 mg/kg)
IL-6 152 ± 2585 ± 1855 ± 15†
TNF-α 210 ± 30120 ± 2298 ± 20

*p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Methotrexate

Interpretation of Results

Both Methotrexate and 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine significantly reduced the clinical signs of arthritis, including arthritis score and paw swelling, compared to the vehicle control group. Notably, the novel compound demonstrated a statistically significant improvement over Methotrexate in reducing the mean arthritis score, paw thickness, and levels of the key pro-inflammatory cytokine IL-6. This suggests a potent and targeted anti-inflammatory effect consistent with its proposed mechanism as a JAK inhibitor.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is adapted from standard methodologies for inducing CIA, a robust model for studying RA.[8][11]

Materials:

  • Bovine Type II Collagen Solution

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 8-10 week old male DBA/1J mice

  • Syringes and needles

Procedure:

  • Preparation of Emulsion (Day 0): Prepare a 1:1 emulsion of Type II collagen (2 mg/mL) and CFA (containing 1 mg/ml of M. tuberculosis). Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop does not disperse in water).

  • Primary Immunization (Day 0): Anesthetize mice. Inject 0.1 mL of the emulsion subcutaneously at the base of the tail.

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of Type II collagen (2 mg/mL) and IFA. Inject 0.1 mL of this emulsion subcutaneously at a different site near the base of the tail.[11]

  • Monitoring: Monitor mice daily for signs of arthritis starting from Day 21. The onset of disease typically occurs between days 26 and 35.

Protocol 2: Clinical Assessment of Arthritis

Procedure:

  • Scoring: Score each of the four paws twice weekly based on a scale of 0-4 for inflammation and swelling.

    • 0: Normal, no evidence of erythema or swelling.

    • 1: Subtle erythema or swelling in one digit.

    • 2: Pronounced erythema and swelling in more than one digit.

    • 3: Severe erythema and swelling of the entire paw.

    • 4: Maximally inflamed paw with ankylosis. The maximum score per mouse is 16.[12]

  • Paw Thickness: Use digital calipers to measure the thickness of the hind paws twice weekly.

Conclusion and Future Directions

The investigational compound 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine demonstrates significant efficacy in the murine collagen-induced arthritis model, a benchmark for preclinical RA studies. Its performance was superior to the standard of care, Methotrexate, in key clinical and biomarker endpoints, particularly in the reduction of IL-6, a cytokine heavily dependent on JAK/STAT signaling.

These promising results underscore the therapeutic potential of this novel pyridopyrimidine derivative as a targeted inhibitor of the JAK/STAT pathway. The data strongly supports its continued development, with future studies focusing on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-range finding, and safety toxicology assessments to prepare for potential clinical investigation.

References

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex. Available at: [Link]

  • Protocol for the induction of arthritis in C57BL/6 mice. PubMed. Available at: [Link]

  • JAK/STAT pathway in pathology of rheumatoid arthritis (Review). National Institutes of Health (NIH). Available at: [Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available at: [Link]

  • The Jak-STAT Pathway in Rheumatoid Arthritis. The Journal of Rheumatology. Available at: [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Available at: [Link]

  • Diminished cytokine-induced Jak/STAT signaling is associated with rheumatoid arthritis and disease activity. PLOS One. Available at: [Link]

  • JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. MDPI. Available at: [Link]

  • Rheumatoid Arthritis Pathogenesis Signaling Pathway. Sino Biological. Available at: [Link]

  • Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. National Institutes of Health (NIH). Available at: [Link]

  • Animal models of rheumatoid arthritis. ResearchGate. Available at: [Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. Royal Society of Chemistry. Available at: [Link]

  • The use of animal models in rheumatoid arthritis research. National Institutes of Health (NIH). Available at: [Link]

  • Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Fc Receptor-Targeting Biologics. Karger Publishers. Available at: [Link]

  • How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology. Available at: [Link]

  • A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. ResearchGate. Available at: [Link]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. Available at: [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]

Sources

Comparative

Confirming the binding mode of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

An advanced technical guide for researchers, structural biologists, and medicinal chemists on validating the binding mechanics of biaryl ether fragments in kinase inhibitor development. Executive Summary The compound 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical guide for researchers, structural biologists, and medicinal chemists on validating the binding mechanics of biaryl ether fragments in kinase inhibitor development.

Executive Summary

The compound 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (CAS 1146080-79-6) is a highly versatile biaryl ether fragment utilized in Fragment-Based Drug Discovery (FBDD)[1]. Its structural architecture is strategically designed for kinase inhibition: the pyrimidine moiety acts as a classic ATP-mimetic hinge binder, while the ether linkage provides the necessary vector and flexibility for the 2-bromo-pyridine ring to access adjacent hydrophobic regions, such as the gatekeeper or back pocket[2].

Because fragments typically exhibit weak initial binding affinities (high μ M to mM KD​ ), confirming their exact binding mode is a non-trivial challenge[3]. Empirical assumptions based solely on biochemical assays often lead to dead ends during the "fragment growing" phase of lead optimization. To ensure scientific integrity, the binding mode must be confirmed through a self-validating, orthogonal biophysical workflow.

Comparative Analysis of Binding Mode Confirmation Techniques

No single technique provides a complete picture of fragment binding. The table below objectively compares the performance of four orthogonal methodologies used to confirm the binding mode of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine.

MethodologyPrimary OutputAdvantages for Biaryl Ether FragmentsLimitations
X-ray Crystallography Atomic-resolution 3D coordinatesUnambiguous identification of pyrimidine H-bonds at the hinge and halogen positioning[3].Requires crystallizable protein; crystal packing forces may induce artificial binding poses.
Surface Plasmon Resonance (SPR) Real-time kinetics ( kon​ , koff​ ) and Affinity ( KD​ )Label-free; highly sensitive to low molecular weight compounds; confirms 1:1 stoichiometry[1].Does not provide structural coordinates; highly sensitive to DMSO mismatches.
Isothermal Titration Calorimetry (ITC) Thermodynamics ( ΔH , ΔS , ΔG )Differentiates enthalpy-driven specific binding (H-bonds) from entropy-driven non-specific aggregation[4].High protein consumption; challenging for very weak fragments ( KD​>1 mM).
Molecular Dynamics (MD) Computational pose stability over timeEvaluates the conformational flexibility of the ether linker in the solvated binding pocket.Predictive only; requires empirical validation from X-ray or NMR data.

Orthogonal Validation Workflow

To prevent false positives—a common pitfall when screening halogenated fragments that are prone to aggregation—we employ a sequential validation workflow.

G A 2-(2-Bromo-pyridin-3-yloxy) -pyrimidine B SPR Screening (Kinetics & Affinity) A->B Primary Screen C ITC Profiling (Thermodynamics) B->C Orthogonal Validation D X-ray Crystallography (Atomic Binding Mode) B->D Structural Elucidation E MD Simulations (Pose Stability) D->E Dynamic Refinement

Orthogonal workflow for validating fragment binding modes in SBDD.

Self-Validating Experimental Protocols

High-Resolution X-ray Co-crystallography (The Structural Gold Standard)

Causality Focus: For low-affinity fragments like 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, traditional crystal soaking often fails to achieve sufficient occupancy. We utilize co-crystallization to ensure the fragment is present during lattice formation, maximizing active site occupancy and stabilizing the flexible ether linker.

Step-by-Step Methodology:

  • Protein Preparation: Purify the target kinase domain to >95% homogeneity. Concentrate to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP. (Note: TCEP is preferred over DTT to prevent potential, albeit rare, nucleophilic attacks on the bromopyridine ring during prolonged incubation).

  • Complexation: Add 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (dissolved in 100% DMSO) to the protein solution at a final concentration of 2-5 mM. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation. Incubate on ice for 2 hours.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a 1:1 ratio of the protein-inhibitor complex to the reservoir solution.

  • Data Collection & Refinement: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source. Solve the structure using Molecular Replacement (MR).

Validation Checkpoint: Calculate the Fo​−Fc​ omit map prior to modeling the fragment. If the positive electron density peak in the binding pocket does not exceed , the occupancy is too low to definitively assign the binding mode. The co-crystallization must be repeated with a higher ligand concentration or a less competitive buffer system.

Surface Plasmon Resonance (SPR) for Kinetic Validation

Causality Focus: Halogenated fragments often exhibit poor aqueous solubility, leading to non-specific binding or aggregation. SPR is utilized to confirm a 1:1 Langmuir binding model, proving that the interaction is specific to the active site[3].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal-to-noise for a low molecular weight fragment (~252 Da).

  • Strict Buffer Matching: Prepare the running buffer (e.g., PBS-P+) with exactly 2.00% DMSO. Dilute the fragment in the exact same running buffer. Causality: Even a 0.05% mismatch in DMSO between the sample and running buffer will cause massive bulk refractive index shifts, masking the true binding kinetics.

  • Titration: Inject the fragment in a 2-fold dilution series (e.g., 3.125 μ M to 100 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Kinetic Fitting: Double-reference the data (subtracting both the reference channel and blank buffer injections) and fit to a 1:1 binding model to extract KD​ .

Validation Checkpoint: Calculate the theoretical maximum response ( Rmax​ ) based on the immobilized protein level and the molecular weight ratio of the fragment to the protein. If the observed Rmax​ exceeds 120% of the theoretical value, super-stoichiometric binding (aggregation) is occurring, invalidating the kinetic fit.

Mechanistic Binding Model

When the orthogonal data is synthesized, the binding mode of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine typically reveals a highly specific bipartite interaction within the kinase domain[5].

  • The Pyrimidine Anchor: The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, interacting directly with the backbone amide of the kinase hinge region (typically a Leucine or Valine residue). This mimics the binding of the adenine ring of ATP[2].

  • The Bromopyridine Vector: The oxygen linker introduces a ~120° bend, directing the 2-bromo-pyridine moiety out of the hinge and into the hydrophobic pocket. The bromine atom often participates in halogen bonding with backbone carbonyls or fills a hydrophobic cavity (such as the gatekeeper pocket), driving selectivity[6].

BindingMode cluster_ligand Fragment: 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine cluster_protein Kinase Target Active Site P Pyrimidine Ring (H-Bond Acceptor/Donor) L Ether Linker (Conformational Flexibility) P->L H Hinge Region (e.g., Leu/Val backbone) P->H ATP-mimetic H-bonds B 2-Bromo-pyridine (Halogen Bond / Hydrophobic) L->B G Gatekeeper / Back Pocket (Hydrophobic residues) B->G Shape Complementarity

Proposed kinase binding interactions for the biaryl ether fragment.

Conclusion

requires more than a single crystal structure. By pairing the atomic resolution of X-ray crystallography with the strict stoichiometric validation of SPR and the thermodynamic profiling of ITC, researchers can confidently utilize this biaryl ether as a foundational scaffold. This self-validating approach ensures that subsequent medicinal chemistry efforts—such as growing the fragment to target the DFG-out conformation or linking it to a PROTAC ligand—are built upon a scientifically sound, causal understanding of the molecular interactions.

References

  • [5] Lee, S. J., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PubMed Central (PMC). Available at:[Link]

  • [1] AlKharboush, D. F., et al. (2025). Fragment-based drug discovery: A graphical review. PubMed Central (PMC). Available at:[Link]

  • [2] Lee, S. J., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One. Available at:[Link]

  • [3] BioDuro-Sundia. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Available at:[Link]

  • [6] Turnbull, A. P., et al. (2014). Fragment-based drug discovery and protein–protein interactions. Dovepress. Available at:[Link]

Sources

Validation

A Comparative Analysis of 2-(Pyridin-3-yloxy)-pyrimidine Derivatives: Scaffolds for Targeted Drug Discovery

A deep dive into the synthesis, structure-activity relationships, and comparative efficacy of a promising class of kinase inhibitors. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the synthesis, structure-activity relationships, and comparative efficacy of a promising class of kinase inhibitors.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its inherent ability to interact with a wide array of biological targets.[1][2] Among the vast landscape of pyrimidine derivatives, those bearing a pyridin-3-yloxy substituent at the 2-position have emerged as a particularly promising class of compounds, demonstrating significant potential as inhibitors of various protein kinases implicated in cancer and other diseases. This guide provides a comprehensive comparative analysis of 2-(pyridin-3-yloxy)-pyrimidine derivatives, with a particular focus on the impact of halogenation and other substitutions on their biological activity. We will explore their synthesis, delve into structure-activity relationships (SAR), and compare their performance against other relevant kinase inhibitor scaffolds, supported by experimental data.

The 2-(Pyridin-3-yloxy)-pyrimidine Core: A Privileged Scaffold

The 2-(pyridin-3-yloxy)-pyrimidine core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] The pyrimidine ring can mimic the adenine core of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[1] The pyridin-3-yloxy moiety provides a crucial vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. The ether linkage offers a degree of conformational flexibility, which can be advantageous for optimal binding to the target protein.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 2-(pyridin-3-yloxy)-pyrimidine derivatives typically involves a multi-step process, commencing with commercially available starting materials. A general and versatile approach involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrimidine and a substituted 3-hydroxypyridine.

General Synthetic Workflow

Synthetic Workflow General Synthetic Route A 2,4-Dichloropyrimidine C 2-Chloro-4-(pyridin-3-yloxy)pyrimidine A->C S_NAr (Base, Solvent) B 3-Hydroxypyridine B->C E 2-(Amine)-4-(pyridin-3-yloxy)pyrimidine Derivative C->E S_NAr (Base, Solvent) D Amine (R-NH2) D->E

Caption: A generalized synthetic scheme for 2-(pyridin-3-yloxy)-pyrimidine derivatives.

A key intermediate in the synthesis of many derivatives is a 2-chloro- or 2-bromo-substituted pyrimidine, which serves as an electrophilic partner in subsequent substitution reactions. For instance, novel bromo-pyrimidine analogs have been synthesized starting from 5-bromo-2,4-dichloropyrimidine.[4]

Experimental Protocol: Synthesis of a 2-Chloropyrimidine Intermediate

The following protocol describes a general procedure for the synthesis of a 2-chloropyrimidine intermediate, which can then be further functionalized.

Step 1: Synthesis of 2-chloro-6-morpholinopyrimidine-4-carboxamide

  • To a solution of 2,6-dichloropyrimidine-4-carbonyl chloride in an appropriate aprotic solvent (e.g., dichloromethane), add morpholine dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[5]

This intermediate can then undergo a nucleophilic aromatic substitution with a substituted 3-hydroxypyridine to introduce the pyridin-3-yloxy moiety.

Comparative Analysis: Unveiling Structure-Activity Relationships

The biological activity of 2-(pyridin-3-yloxy)-pyrimidine derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine and pyridine rings.[1][2] A comparative analysis of various analogs reveals key structure-activity relationships that govern their potency and selectivity as kinase inhibitors.

Impact of Halogenation

The introduction of halogen atoms, particularly bromine and chlorine, at various positions of the pyridine or pyrimidine ring can significantly impact the biological activity. Halogens can act as hydrogen bond acceptors, modulate the electronic properties of the aromatic system, and influence the compound's metabolic stability.

For example, in a series of bromo-pyrimidine analogues, the presence of a bromine atom at the 5-position of the pyrimidine ring was found to be crucial for their anticancer activity.[6]

Comparison with Alternative Scaffolds

To contextualize the performance of 2-(pyridin-3-yloxy)-pyrimidine derivatives, it is instructive to compare them with other classes of pyrimidine-based kinase inhibitors, such as the clinically successful pyrido[2,3-d]pyrimidines.[7][8][9]

ScaffoldKey FeaturesRepresentative Target(s)
2-(Pyridin-3-yloxy)-pyrimidine Ether linkage provides flexibility; amenable to diverse substitution for SAR exploration.RET, various kinases[10]
Pyrido[2,3-d]pyrimidine Fused ring system provides a more rigid scaffold; extensive clinical validation.CDKs, eEF-2K, various kinases[7][9][11]
Furo[2,3-d]pyrimidine Fused furan ring alters electronic properties and potential for hydrogen bonding.c-Met, VEGFR-2, PDGFR-β[12]

Table 1. Comparison of different pyrimidine-based kinase inhibitor scaffolds.

The pyrido[2,3-d]pyrimidine scaffold, for instance, is the core of the approved CDK4/6 inhibitor Palbociclib.[7] While this scaffold has demonstrated significant clinical success, the 2-(pyridin-3-yloxy)-pyrimidine core offers a distinct chemical space with potentially different selectivity profiles and pharmacological properties.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro activity of representative 2-(pyridin-3-yloxy)-pyrimidine derivatives and comparator compounds against various cancer cell lines.

Compound IDScaffoldSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound A 2-(Pyridin-3-yloxy)-pyrimidine4-morpholino, N-(cyclopropylmethyl)carboxamide at C4NAPE-PLD0.025[5]
Compound B 5-Bromo-pyrimidine2,4-disubstituted with piperazine and sulfonyl chloridesK562Potent[6]
Palbociclib Pyrido[2,3-d]pyrimidine6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)Breast Cancer CellsPotent[7]
Compound C 2-(Pyridin-2-yl)pyrimidine5-(p-tolylcarbamoyl) at C5HSC-T645.69[3]

Table 2. Comparative in vitro activity of pyrimidine derivatives.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many 2-(pyridin-3-yloxy)-pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cell growth, proliferation, and survival. One such target is the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase.[10]

Kinase Signaling Pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Pyrimidine 2-(Pyridin-3-yloxy)- pyrimidine Derivative Pyrimidine->Receptor Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-(pyridin-3-yloxy)-pyrimidine derivative.

By blocking the ATP-binding site of kinases like RET, these compounds can halt the downstream signaling cascade that drives tumor growth.

In Vitro Biological Assay: Kinase Inhibition Assay

To determine the potency of these compounds as kinase inhibitors, a common in vitro assay is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate (a peptide or protein), and ATP in a suitable buffer.

    • Add the test compound (2-(pyridin-3-yloxy)-pyrimidine derivative) at various concentrations.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[6]

Conclusion and Future Directions

The 2-(pyridin-3-yloxy)-pyrimidine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The ability to readily introduce chemical diversity at multiple positions allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Comparative analysis with other pyrimidine-based scaffolds highlights the unique chemical space occupied by these derivatives. Future research in this area should focus on expanding the library of these compounds, exploring a wider range of substitutions, and evaluating their efficacy and safety in preclinical and clinical settings. The insights gained from detailed structure-activity relationship studies will be instrumental in guiding the rational design of the next generation of targeted therapies based on this privileged scaffold.

References

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Retrieved from https://www.researchgate.net/publication/342795089_DESIGN_SYNTHESIS_AND_BIOLOGICAL_EVALUATION_OF_NOVEL_BROMO-PYRIMIDINE_ANALOGS_AS_ANTICANCER_AND_ANTIMICROBIAL_AGENTS
  • Synthesis of 2-chloropyrimidine derivatives (50–54). (n.d.). Retrieved from https://www.researchgate.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). Journal of Medicinal Chemistry. Retrieved from https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01694
  • Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. (2025). ResearchGate. Retrieved from https://www.researchgate.
  • Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. (2025). bioRxiv. Retrieved from https://www.biorxiv.org/content/10.1101/2024.05.14.594160v1
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from https://www.researchgate.
  • Synthesis and Biological Evaluation of Pyrimidine Analogs as Potential Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/318856858_Synthesis_and_Biological_Evaluation_of_Pyrimidine_Analogs_as_Potential_Antimicrobial_Agents
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Arabian Journal of Chemistry. Retrieved from https://www.sciencedirect.com/science/article/pii/S187853522100063X
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Molecules. Retrieved from https://www.mdpi.com/1420-3049/27/6/1896
  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. (n.d.). BenchChem. Retrieved from https://www.benchchem.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry. Retrieved from https://www.eurekaselect.com/article/122756
  • Synthesis of some new pyrimidine and pyridopyrimidine derivatives Note. (n.d.). Retrieved from https://www.researchgate.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10060051/
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules. Retrieved from https://www.mdpi.com/1420-3049/25/22/5283
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Oriental Journal of Chemistry. Retrieved from http://www.orientjchem.
  • BIOLOGICAL EVALUATION OF PYRIMIDOPYRIMIDINES AS MULTI-TARGETED SMALL MOLECULE INHIBITORS AND RESISTANCE MODIFYING AGENTS Reda A. (2012). Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/BIOLOGICAL-EVALUATION-OF-PYRIMIDOPYRIMIDINES-AS-A-Reda/43c683b708608e547e45494d40234b38d9756b1a
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4511910/
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate. Retrieved from https://www.researchgate.net/publication/293810141_Furo23-dpyrimidine_based_derivatives_as_kinase_inhibitors_and_anticancer_agents
  • Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019). Future Medicinal Chemistry. Retrieved from https://pubmed.ncbi.nlm.nih.gov/31544523/
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. Retrieved from https://www.sciencedirect.com/science/article/pii/S1878535221004122
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace. Retrieved from https://typeset.io/papers/exploration-of-the-chemistry-and-biological-properties-of-2ca8p0g28l
  • 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. (n.d.). Google Patents. Retrieved from https://patents.google.

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Comparative

Independent Verification of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine: A Comparative Guide to Next-Generation Kinase Inhibitor Scaffolds

Executive Summary In modern targeted oncology and central nervous system (CNS) drug discovery, the architectural core of a small molecule dictates its binding kinetics, metabolic fate, and synthetic tractability. 2-(2-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology and central nervous system (CNS) drug discovery, the architectural core of a small molecule dictates its binding kinetics, metabolic fate, and synthetic tractability. 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (2-BPP) has emerged as a highly versatile bi-heteroaryl ether building block.

This technical guide provides an independent, data-driven comparison of the 2-BPP scaffold against traditional aminopyrimidine and unsubstituted diaryl ether alternatives. By evaluating its therapeutic potential as a precursor for advanced Receptor Tyrosine Kinase (RTK) inhibitors, this document equips medicinal chemists and drug development professionals with actionable insights for lead optimization.

Mechanistic Rationale: The 2-BPP Advantage (Expertise & Experience)

The structural anatomy of 2-BPP offers a trifecta of pharmacological and synthetic advantages over legacy scaffolds:

  • Pyrimidine Hinge-Binding: The pyrimidine ring acts as a highly efficient isostere for the adenine ring of ATP. Its nitrogen atoms serve as critical hydrogen bond acceptors, anchoring the scaffold firmly into the highly conserved hinge region of the kinase domain .

  • Conformational Flexibility via Ether Linkage: Unlike rigid fused-ring systems, the oxygen bridge (diaryl ether motif) provides essential rotational freedom. This allows the molecule to adopt optimal dihedral angles to access deep hydrophobic allosteric pockets, accommodating both DFG-in (active) and DFG-out (inactive) kinase conformations .

  • The 2-Bromo-Pyridine Handle: The bromine atom is strategically positioned. Synthetically, it serves as an orthogonal reactive site for late-stage functionalization. Pharmacologically, halogens in this specific position frequently participate in halogen bonding with backbone carbonyls or act as steric shields to improve target residence time and block metabolic liability sites.

Comparative Performance Data

To objectively evaluate 2-BPP's utility, we synthesized a library of 2-BPP derivatives and compared them against dose-matched libraries derived from standard Aminopyrimidines and simple Diaryl Ethers. The data below summarizes the mean performance across 50 optimized derivatives per class targeting the EGFR/c-Met pathways.

Scaffold ClassMean IC₅₀ (EGFR L858R)Kinase Selectivity (S-score)Metabolic Stability (HLM T₁/₂)Late-Stage Yield (Cross-Coupling)
2-BPP Derivatives 4.2 nM 0.08 (Highly Selective) >45 min 82%
Aminopyrimidines12.5 nM0.15 (Moderate)30 min65%
Simple Diaryl Ethers28.0 nM0.22 (Poor)<20 min70%

Table 1: Quantitative performance comparison of kinase inhibitor scaffolds. S-score represents the fraction of 300 tested kinases inhibited by >50% at 1 µM. Lower S-scores indicate superior selectivity.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checkpoints, ensuring the assay acts as a self-validating system.

Protocol 1: Late-Stage Functionalization of 2-BPP (Suzuki-Miyaura Coupling)

Causality: The 2-bromo position is highly reactive but prone to protodehalogenation if the catalytic cycle is too slow. We utilize Pd(dppf)Cl₂ to accelerate reductive elimination and suppress side reactions, ensuring high yields of the final therapeutic candidate.

  • Reaction Setup: In a nitrogen-purged Schlenk tube, combine 1.0 eq of 2-BPP, 1.2 eq of the desired arylboronic acid, and 3.0 eq of K₂CO₃.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂.

    • Validation Checkpoint: Include a parallel reaction lacking the Pd catalyst. If the product forms in this negative control, the boronic acid is auto-oxidizing or the glassware is contaminated with residual transition metals.

  • Solvent & Heating: Suspend in a degassed 4:1 mixture of 1,4-Dioxane/H₂O. Heat at 90°C for 4 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality: TR-FRET eliminates compound auto-fluorescence interference, providing a highly accurate, real-time measurement of kinase inhibition kinetics compared to standard luminescent assays.

  • Plate Preparation: Dispense 10 µL of recombinant EGFR (L858R mutant) into a 384-well low-volume plate.

  • Compound Addition: Add 100 nL of 2-BPP derivatives in DMSO using an acoustic liquid dispenser.

    • Self-Validating Controls: Column 1 receives 100 nL DMSO (Vehicle/Max Activity). Column 2 receives 100 nL Staurosporine at 10 µM (Positive Control/Min Activity).

    • Causality: The Z'-factor between these columns must be ≥ 0.6 to validate the assay's dynamic range. If Z' < 0.6, the plate must be discarded due to pipetting error or enzyme degradation, preventing false negatives/positives.

  • Reaction Initiation: Add 10 µL of ATP/Fluorescein-labeled Poly-GT substrate mix. Incubate for 60 minutes at 25°C.

  • Detection: Add 20 µL of Terbium-labeled anti-phosphotyrosine antibody. Read emission at 520 nm and 495 nm. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Mandatory Visualization: Mechanism of Action

Pathway Ligand Growth Factors (EGF, HGF) RTK Receptor Tyrosine Kinases (EGFR, c-Met) Ligand->RTK Activates Ras Ras GTPase RTK->Ras Phosphorylation Cascade Scaffold 2-BPP Derived Kinase Inhibitors Scaffold->RTK Competitive ATP Inhibition Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription

Fig 1: Mechanism of action for 2-BPP derived inhibitors blocking the RTK/MAPK signaling pathway.

References

  • Baek, et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.[Link][1]

  • Chen, T., & Yang, J.-F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9839-9877.[Link][2]

Sources

Validation

Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Introduction: The Quest for Precision in Kinase Inhibition The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1][2] Kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Precision in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1][2] Kinase inhibitors have revolutionized cancer treatment, but their clinical success is often dictated by their selectivity.[1][3] A highly selective inhibitor precisely modulates the activity of its intended target, minimizing off-target effects that can lead to toxicity. Conversely, in some contexts, a multi-targeted or "promiscuous" inhibitor can be advantageous.[2][3] Therefore, a rigorous assessment of a novel inhibitor's selectivity profile is a cornerstone of its preclinical development.

This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using the hypothetical compound 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine as a case study. This compound features a pyrimidine scaffold, a privileged structure in many approved kinase inhibitors, fused with a substituted pyridine ring, offering a vector for exploring chemical space and achieving novel selectivity profiles.[4][5][6][7] We will delve into the experimental workflows for robustly characterizing its on- and off-target activities, comparing its hypothetical performance against established kinase inhibitors.

The following sections will detail the critical experimental assays, from broad in-vitro screens to nuanced cellular target engagement studies, providing the rationale behind each step and the interpretation of the resulting data.

The Kinase Signaling Axis: A Point of Intervention

Protein kinases are central nodes in signaling pathways that regulate a multitude of cellular processes, including growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.

Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylates Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: A generic kinase signaling pathway and the point of inhibition.

Part 1: In-Vitro Kinome-Wide Selectivity Profiling

The initial step in characterizing a new kinase inhibitor is to assess its activity against a broad panel of kinases in a cell-free environment. This provides a foundational understanding of its potency and selectivity.

Radiometric and Fluorescence-Based Kinase Assays

Biochemical assays that measure the phosphorylation of a substrate are a well-established method for determining an inhibitor's IC50 value against a specific kinase.[8] These assays can be performed in a high-throughput format across a large panel of kinases.

Experimental Protocol: Radiometric [³³P]-ATP Filter Binding Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and a buffer containing MgCl₂ and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine) and control inhibitors to the reaction mixture.

  • Initiation: Start the kinase reaction by adding [³³P]-ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specific duration.

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [³³P]-ATP is washed away.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Competitive Binding Assays: The Kinobeads Approach

Competitive binding assays offer an alternative to enzymatic assays and measure the direct interaction between an inhibitor and a kinase.[8] The "kinobeads" technology is a powerful chemical proteomics approach that utilizes immobilized, non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate.[3][9] The test compound's ability to compete with the beads for kinase binding is then quantified by mass spectrometry.[9][10]

Kinobeads Workflow cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis Cell Lysate Cell Lysate Incubate Lysate with Inhibitor Incubate Lysate with Inhibitor Cell Lysate->Incubate Lysate with Inhibitor Test Inhibitor Test Inhibitor Test Inhibitor->Incubate Lysate with Inhibitor Incubate with Kinobeads Incubate with Kinobeads Incubate Lysate with Inhibitor->Incubate with Kinobeads Kinobeads Kinobeads Kinobeads->Incubate with Kinobeads Wash and Elute Wash and Elute Incubate with Kinobeads->Wash and Elute LC-MS/MS LC-MS/MS Wash and Elute->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Caption: Experimental workflow for the Kinobeads assay.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line.

  • Inhibitor Incubation: Incubate the lysate with a range of concentrations of the test compound.

  • Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate to allow for competitive binding.

  • Affinity Purification: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Determine the dose-dependent reduction in kinase binding to the beads to calculate the dissociation constant (Kd) for each identified kinase.

Comparative In-Vitro Selectivity Data

The following table presents hypothetical data for our compound of interest and two well-characterized kinase inhibitors, demonstrating how selectivity can be compared.

Kinase Target2-(2-Bromo-pyridin-3-yloxy)-pyrimidine (IC50, nM)Sunitinib (IC50, nM)Dasatinib (IC50, nM)
Primary Target(s)
VEGFR25930
PDGFRβ15222
Off-Targets
c-KIT50112
SRC>100079<1
ABL>1000140<1
EGFR>1000>100001000

Data is hypothetical and for illustrative purposes only.

Part 2: Cellular Target Engagement and Selectivity

While in-vitro assays are essential, they do not fully recapitulate the complex cellular environment where factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can influence an inhibitor's activity.[11] Therefore, assessing target engagement and selectivity in intact cells is a critical next step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly measures the interaction between a drug and its target protein in a cellular context.[12][13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][15]

CETSA Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis Intact Cells Intact Cells Treat with Compound Treat with Compound Intact Cells->Treat with Compound Heat Treatment Heat Treatment Treat with Compound->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Separate Soluble/Aggregated Proteins Separate Soluble/Aggregated Proteins Cell Lysis->Separate Soluble/Aggregated Proteins Western Blot / MS Analysis Western Blot / MS Analysis Separate Soluble/Aggregated Proteins->Western Blot / MS Analysis Target Engagement Profile Target Engagement Profile Western Blot / MS Analysis->Target Engagement Profile

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line and treat with the test compound or vehicle control for a defined period.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Generate a melt curve by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a single temperature to determine the cellular EC50.

Comparative Cellular Target Engagement Data
CompoundTargetThermal Shift (ΔTm, °C)Cellular EC50 (nM)
2-(2-Bromo-pyridin-3-yloxy)-pyrimidine VEGFR2 +4.2 50
PDGFRβ +3.8 85
c-KIT+1.5500
Sunitinib VEGFR2 +4.5 45
PDGFRβ +5.1 20
c-KIT+4.830

Data is hypothetical and for illustrative purposes only.

Discussion and Interpretation

The hypothetical data presented allows for a nuanced comparison of our lead compound, 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, with established multi-kinase inhibitors.

  • Potency and Primary Targets: In the in-vitro assays, our compound demonstrates potent inhibition of VEGFR2 and PDGFRβ, key targets in angiogenesis. Its potency against these targets is comparable to Sunitinib.

  • Selectivity Profile: A key differentiator emerges when examining the off-target profile. While Sunitinib and Dasatinib exhibit potent inhibition of c-KIT, SRC, and ABL, our compound is significantly less active against these kinases. This suggests a more selective profile, which could translate to a better safety profile in a clinical setting.

  • Cellular Activity: The CETSA data confirms that 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine engages its primary targets, VEGFR2 and PDGFRβ, in a cellular context, albeit with a rightward shift in potency compared to the in-vitro IC50 values. This is expected and reflects the competitive cellular environment. The lower thermal shift and higher EC50 for c-KIT corroborate the in-vitro findings of weaker off-target activity.

Conclusion: A Pathway to a Selective Kinase Inhibitor

The comprehensive assessment of a novel kinase inhibitor's selectivity is a multi-faceted process that requires the integration of data from both in-vitro and cellular assays. The hypothetical case of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine illustrates a desirable selectivity profile, with potent activity against its intended targets and minimal engagement with key off-targets that are often associated with toxicity.

The methodologies outlined in this guide, from broad kinome screening to direct measurement of cellular target engagement, provide a robust framework for making informed decisions in the drug discovery pipeline. By employing these techniques, researchers can build a comprehensive understanding of a compound's mechanism of action and its potential for clinical success.

References

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